molecular formula C60H114NO9P B15546986 DOPE-N-Nonadecanoyl

DOPE-N-Nonadecanoyl

Katalognummer: B15546986
Molekulargewicht: 1024.5 g/mol
InChI-Schlüssel: VLWFMXJVWPDJTE-KQCVQIDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOPE-N-Nonadecanoyl is a useful research compound. Its molecular formula is C60H114NO9P and its molecular weight is 1024.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H114NO9P

Molekulargewicht

1024.5 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[2-(nonadecanoylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C60H114NO9P/c1-4-7-10-13-16-19-22-25-28-31-32-35-38-41-44-47-50-58(62)61-53-54-68-71(65,66)69-56-57(70-60(64)52-49-46-43-40-37-34-30-27-24-21-18-15-12-9-6-3)55-67-59(63)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26-27,29-30,57H,4-25,28,31-56H2,1-3H3,(H,61,62)(H,65,66)/b29-26-,30-27-/t57-/m1/s1

InChI-Schlüssel

VLWFMXJVWPDJTE-KQCVQIDLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

DOPE-N-Nonadecanoyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOPE-N-Nonadecanoyl is a synthetic derivative of the widely used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a 19-carbon acyl chain (nonadecanoyl group) to the primary amine of the phosphoethanolamine headgroup significantly alters its physicochemical properties, transforming it from a non-lamellar, neutral lipid into an anionic, bilayer-forming lipid under physiological pH. This modification imparts pH-sensitive and cation-dependent fusogenic characteristics, making this compound a promising component for advanced drug delivery systems, particularly in the context of liposomal formulations for targeted intracellular delivery of therapeutics. This guide provides a comprehensive overview of its core properties, synthesis, and experimental applications.

Core Physicochemical Properties

The introduction of the nonadecanoyl chain to the DOPE molecule modifies its behavior in aqueous solutions. While extensive quantitative data for this specific derivative is not widely published, its properties can be inferred from studies on other N-acylated phosphatidylethanolamines.

Table 1: Physicochemical Characteristics of this compound

PropertyValueNotes
Molecular Formula C60H114NO9P
Molecular Weight 1024.52 g/mol
CAS Number 1246297-94-8
Physical State SolidAt room temperature.
Purity >98%Typically supplied by commercial vendors.
Storage -20°CUnder inert gas to prevent oxidation.
Solubility Soluble in chloroform (B151607), methanol
Phase Transition Temp. Dependent on N-acyl chain lengthThe transition temperature of N-acyl PEs shows a biphasic dependence on the length of the N-acyl chain.[1] For a long chain like nonadecanoyl, a higher transition temperature compared to DOPE is expected.
Critical Micelle Conc. Not experimentally determinedExpected to be low due to the large hydrophobic component.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of DOPE with nonadecanoyl chloride. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Nonadecanoyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous chloroform

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE in anhydrous chloroform.

  • Addition of Base: Add triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of nonadecanoyl chloride in anhydrous chloroform to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the DOPE spot and the appearance of a new, less polar spot indicates the formation of the product.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Liposome (B1194612) Formulation and Characterization

This compound can be incorporated into liposomes to create pH-sensitive and cation-dependent drug delivery vehicles.

Experimental Protocol: Preparation of this compound-Containing Liposomes

Materials:

  • This compound

  • Other lipids as required (e.g., DSPC, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and other lipids in chloroform in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with the aqueous buffer by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. This process should be repeated multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

Experimental Protocol: Characterization of Liposomes

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size (hydrodynamic diameter) and polydispersity index (PDI). For zeta potential, dilute the suspension in an appropriate low-ionic-strength buffer and measure the electrophoretic mobility.

2. Encapsulation Efficiency:

  • Method: Separation of free drug from encapsulated drug followed by quantification.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.

    • Disrupt the liposomes with a suitable detergent (e.g., Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Table 2: Representative Characteristics of this compound Liposomes

ParameterTypical ValueMethod
Hydrodynamic Diameter 100 - 200 nmDynamic Light Scattering
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering
Zeta Potential NegativeDependent on formulation and pH
Encapsulation Efficiency VariableDependent on drug and formulation

Mechanism of Action and Signaling Pathways

The N-acylation of DOPE with a long saturated fatty acid like nonadecanoic acid converts it from a non-bilayer-forming lipid to a bilayer-forming lipid at neutral pH.[2] However, in the presence of divalent cations (like Ca²⁺) or at acidic pH, these N-acylated PEs can revert to a non-bilayer, fusogenic state.[2][3] This property is crucial for drug delivery, as it can facilitate the fusion of the liposome with the endosomal membrane after cellular uptake, leading to the release of the encapsulated cargo into the cytoplasm.

Proposed Fusogenic Mechanism of this compound Liposomes

Fusogenic_Mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Liposome This compound Liposome (pH 7.4) Endocytosis Endocytosis Liposome->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosome Acidification (pH ~5.5) Endosome->Acidification Protonation Protonation of N-acyl group Acidification->Protonation Destabilization Membrane Destabilization Protonation->Destabilization Fusion Membrane Fusion Destabilization->Fusion Release Cargo Release into Cytoplasm Fusion->Release

Caption: Proposed mechanism of endosomal escape for this compound liposomes.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Workflow for Synthesis and Purification of this compound

Synthesis_Workflow start Start dissolve Dissolve DOPE in Chloroform start->dissolve add_tea Add Triethylamine dissolve->add_tea add_acyl_chloride Add Nonadecanoyl Chloride add_tea->add_acyl_chloride reaction Stir at RT add_acyl_chloride->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete evaporate Evaporate Solvent quench->evaporate purify Column Chromatography evaporate->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound.

Workflow for Liposome Formulation and Characterization

Liposome_Workflow cluster_char Characterization start Start dissolve Dissolve Lipids in Chloroform start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer (forms MLVs) film->hydrate extrude Extrude through Membrane (forms LUVs) hydrate->extrude dls Size & Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency extrude->ee end End dls->end ee->end

Caption: Workflow for the formulation and characterization of liposomes.

Conclusion

This compound represents a rationally designed lipid with significant potential in advanced drug delivery. Its unique pH-sensitive and cation-dependent fusogenic properties, conferred by the N-acylation of the DOPE headgroup, offer a mechanism for efficient endosomal escape of therapeutic payloads. While further research is needed to fully elucidate its specific quantitative properties and biological interactions, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for its investigation and application by researchers in the field of drug development.

References

An In-depth Technical Guide to DOPE-N-Nonadecanoyl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl), a complex lipid with significant potential in advanced drug delivery systems and biomedical research. Due to the limited availability of data specific to this compound, this guide draws upon established knowledge of its parent compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the broader class of N-acyl-phosphatidylethanolamines (NAPEs), to present a thorough and practical resource.

Core Properties of this compound

This compound is a derivative of the naturally occurring phospholipid DOPE, distinguished by the addition of a nonadecanoyl (a 19-carbon saturated acyl) group to the primary amine of the ethanolamine (B43304) headgroup. This modification significantly influences its physicochemical properties and its interactions within biological systems.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for formulation development, analytical characterization, and theoretical modeling.

PropertyValueReference
CAS Number 1246297-94-8
Molecular Weight 1024.52 g/mol
Molecular Formula C60H114NO9P
Parent Compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Acyl Chains Two oleoyl (B10858665) chains (18:1)
N-Acyl Chain One nonadecanoyl chain (19:0)

Synthesis and Characterization

The synthesis of this compound, like other NAPEs, can be achieved through enzymatic or chemical methods. The most common approach involves the N-acylation of the primary amine of DOPE.

Experimental Protocol: Enzymatic Synthesis of N-Acyl-Phosphatidylethanolamine

This protocol is a generalized method for the enzymatic synthesis of NAPEs and can be adapted for this compound. The enzyme phospholipase D (PLD) can catalyze a transphosphatidylation reaction.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another suitable phosphatidylcholine

  • N-nonadecanoyl-ethanolamine

  • Phospholipase D (from Streptomyces sp. or a similar source)

  • Acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Calcium chloride (CaCl2)

  • n-Heptane

  • Apparatus for evaporation under reduced pressure

  • Reaction vessel with temperature control and mechanical agitation

Procedure:

  • Dissolve the phosphatidylcholine substrate in an acetate buffer containing calcium chloride.

  • Remove any residual organic solvent from the substrate preparation by evaporation under low pressure.

  • Heat the mixture to an optimal temperature for the enzyme (e.g., 43°C) and maintain for 30-60 minutes with agitation.

  • While maintaining temperature and agitation, add a solution of N-nonadecanoyl-ethanolamine in n-Heptane.

  • Initiate the reaction by adding a suspension of Phospholipase D in the same buffer.

  • Continue the reaction for several hours (e.g., 5 hours) with constant temperature and agitation.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, can be extracted and purified using standard lipid purification techniques such as liquid chromatography.

  • Characterization of the final product can be performed using 31P-NMR and mass spectrometry to confirm the structure and purity.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The quantification of this compound in biological or formulation samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Sample Preparation:

  • Lipid Extraction: Perform a liquid-liquid extraction from the sample matrix using a suitable solvent system (e.g., chloroform/methanol).

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using an appropriate SPE cartridge to isolate the NAPE fraction and remove interfering substances.

LC-MS/MS Parameters:

ParameterTypical Value/Condition
Chromatography Reversed-phase HPLC
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification In the range of 10 pmol/g of tissue
Linear Range Up to approximately 2300 pmol/g of tissue

Role in Biological Systems and Signaling Pathways

N-acyl-phosphatidylethanolamines are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The N-acylation of PE to form NAPE is a crucial first step in this pathway.

N-Acylethanolamine (NAE) Biosynthesis Pathway

The synthesis of NAEs from NAPEs involves a series of enzymatic steps. The pathway can proceed through different routes, with the NAPE-PLD-mediated pathway being a major one.

NAE_Biosynthesis PC Phosphatidylcholine (PC) or other Phospholipids NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD PA Phosphatidic Acid (PA) NAPE->PA NAPE-PLD FA Fatty Acid NAE->FA FAAH EA Ethanolamine NAE->EA FAAH Bioactivity Biological Activity (e.g., Endocannabinoid Signaling) NAE->Bioactivity

Caption: Biosynthesis pathway of N-acylethanolamines (NAEs) from N-acyl-phosphatidylethanolamines (NAPEs).

Endocannabinoid Signaling Pathway

As precursors to endocannabinoids like anandamide, NAPEs are integral to the endocannabinoid signaling system, which plays a crucial role in regulating a wide range of physiological processes.

Endocannabinoid_Signaling cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron NAPE NAPE Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD CB1R CB1 Receptor Anandamide->CB1R Binds (Retrograde Signaling) Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Triggers

Caption: Retrograde signaling by the endocannabinoid anandamide, synthesized from NAPE.

Applications in Drug Delivery

The unique structure of this compound, combining the fusogenic properties of DOPE with the altered headgroup characteristics due to N-acylation, makes it a promising component for advanced lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).

Experimental Workflow: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard method for preparing unilamellar liposomes that can incorporate this compound.

Liposome_Prep_Workflow start Start: Lipids in Organic Solvent dissolve Dissolve Lipids (including this compound) in Chloroform/Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Formation of a Thin Lipid Film evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membranes mlv->extrude luv Formation of Large Unilamellar Vesicles (LUVs) extrude->luv characterize Characterization (Size, Zeta Potential, etc.) luv->characterize

Caption: Workflow for the preparation of liposomes using the thin-film hydration and extrusion method.

Physicochemical Characterization of Liposomes

The incorporation of this compound into liposomal formulations is expected to alter their physicochemical properties.

ParameterExpected Effect of this compoundAnalytical Technique
Zeta Potential Introduction of a negative charge (at neutral pH)Dynamic Light Scattering (DLS)
Membrane Fluidity May increase membrane rigidity compared to DOPE aloneFluorescence Anisotropy
Phase Transition Temp. Likely to be alteredDifferential Scanning Calorimetry (DSC)
Stability in Serum May enhance stability by reducing lipid exchangeCarboxyfluorescein Leakage Assay

This technical guide provides a foundational understanding of this compound, leveraging data from related compounds to offer insights into its properties and potential applications. As research into novel lipids for drug delivery continues, further studies are warranted to fully elucidate the specific characteristics and advantages of this compound in various therapeutic contexts.

An In-depth Technical Guide to the Function of N-Nonadecanoyl Chain Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-acylation, the covalent attachment of a fatty acid to the N-terminal amino acid of a protein, is a critical post-translational modification that governs a wide array of cellular processes. While N-myristoylation (C14) and N-palmitoylation (C16) are well-characterized, the functional implications of modifications by longer and rarer fatty acids, such as the N-nonadecanoyl (C19) chain, remain largely unexplored. This technical guide provides a comprehensive overview of the core principles of protein N-acylation, leveraging our extensive knowledge of common fatty acyl modifications to extrapolate the potential functions, regulatory mechanisms, and experimental approaches relevant to the N-nonadecanoyl chain. We will delve into the physicochemical consequences of long-chain fatty acylation, its putative roles in modulating protein-membrane and protein-protein interactions, and its potential impact on subcellular localization and signal transduction. Detailed experimental protocols for the identification and characterization of N-acylated proteins are provided, alongside illustrative diagrams of relevant signaling pathways and experimental workflows. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to investigate the emerging field of very-long-chain fatty acylation and its potential significance in cellular physiology and disease.

Core Concepts of N-Acylation: From Common to Very-Long-Chain Modifications

N-acylation is a lipid modification that plays a pivotal role in anchoring proteins to cellular membranes, facilitating protein-protein interactions, and directing proteins to specific subcellular compartments.[1] The functional consequences of N-acylation are profoundly influenced by the length and saturation of the attached fatty acid chain.[2][3] While myristoylation (C14:0) and palmitoylation (C16:0) are the most prevalent and well-studied forms of N-acylation, the existence and function of proteins modified with longer acyl chains, such as nonadecanoic acid (C19:0), represent a new frontier in cell biology.[1][2]

The addition of a fatty acid to a protein is catalyzed by a family of enzymes known as N-acyltransferases.[4] For instance, N-myristoyltransferases (NMTs) catalyze the attachment of myristate to an N-terminal glycine (B1666218) residue.[1] Although no specific N-nonadecanoyl transferase has been identified to date, it is plausible that a yet-to-be-discovered enzyme with a preference for very-long-chain fatty acyl-CoAs mediates this modification.

The introduction of a nonadecanoyl chain would impart a significant increase in hydrophobicity to the modified protein compared to its myristoylated or palmitoylated counterparts. This enhanced lipophilicity is predicted to have a substantial impact on the biophysical properties of the protein, influencing the strength and stability of its association with cellular membranes and potentially altering its partitioning between different membrane microdomains.

Table 1: Comparison of Physicochemical Properties of Common and Very-Long-Chain Fatty Acids in Protein N-Acylation

Fatty AcidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Relative Hydrophobicity
Myristic AcidC14H28O2228.3754.4+
Palmitic AcidC16H32O2256.4262.9++
Stearic AcidC18H36O2284.4869.6+++
Nonadecanoic Acid C19H38O2 298.51 68.7 ++++

Putative Functions of N-Nonadecanoyl Chain Modification

Based on the established roles of other fatty acyl modifications, we can infer several potential functions for the N-nonadecanoyl chain.

Modulation of Protein-Membrane Interactions and Subcellular Localization

The increased hydrophobicity of a nonadecanoyl group would likely lead to a more stable and potentially irreversible association of the modified protein with cellular membranes. This could serve to permanently anchor a protein to a specific membrane compartment, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus. The length of the acyl chain can also influence the depth of its insertion into the lipid bilayer, which may in turn affect the protein's orientation and interaction with other membrane-associated proteins.

cluster_0 Cytosol cluster_1 Cellular Membrane Protein_C14 Myristoylated (C14) Protein Membrane_C14 Weak/Transient Association Protein_C14->Membrane_C14 Dynamic Localization Protein_C19 Nonadecanoylated (C19) Protein Membrane_C19 Strong/Stable Association Protein_C19->Membrane_C19 Stable Anchoring Start Cell/Tissue Lysate Extraction Protein Extraction & Solubilization Start->Extraction Precipitation Protein Precipitation & Degreasing Extraction->Precipitation Digestion Tryptic Digestion Precipitation->Digestion Enrichment Enrichment of Acylated Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Database Searching & Identification LCMS->DataAnalysis End Identified N-Nonadecanoylated Proteins DataAnalysis->End cluster_0 Plasma Membrane Receptor Growth Factor Receptor Src_active Active Src (Membrane-Associated) Receptor->Src_active Activation Src_inactive Inactive Src (Cytosolic) Src_inactive->Src_active N-Myristoylation & Membrane Targeting Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src_active->Downstream Phosphorylation Cascade

References

DOPE-N-Nonadecanoyl mechanism of action in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inferred Mechanism of Action of DOPE-N-Nonadecanoyl in Lipid Bilayers

Disclaimer: Specific experimental data on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (this compound) is not extensively available in the current body of scientific literature. This guide, therefore, presents a mechanism of action that is inferred and extrapolated from established principles of lipid biophysics and experimental data on closely related molecules, namely 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and other long-chain N-acylphosphatidylethanolamines (NAPEs).

Introduction

N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids (B1166683) where a fatty acid is attached to the headgroup amine of a phosphatidylethanolamine (B1630911) (PE) molecule. These lipids are precursors to a range of bioactive N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1][2] The specific molecule of interest, this compound, is a derivative of DOPE, a common neutral "helper" lipid in drug delivery systems, characterized by two oleoyl (B10858665) (18:1) chains at the sn-1 and sn-2 positions.[3] The addition of a saturated nonadecanoyl (19:0) chain to the headgroup amine results in a tri-acylated lipid with unique structural and biophysical properties.

The core of its mechanism of action revolves around how this third acyl chain orients itself within the lipid bilayer and subsequently alters the collective properties of the membrane, such as packing, fluidity, and phase behavior.

Core Mechanism of Action in Lipid Bilayers

Based on studies of other long-chain NAPEs, the N-nonadecanoyl chain of this compound is expected to embed itself into the hydrophobic core of the lipid bilayer.[4] This insertion of a third acyl chain into the membrane has profound implications for the molecular geometry of the lipid and the overall structure of the bilayer.

Alteration of Molecular Geometry and Membrane Packing

Phosphatidylethanolamine (PE) lipids, including DOPE, inherently possess a small headgroup relative to their hydrophobic acyl chains, giving them a "cone" shape.[5] This molecular geometry is a primary driver for their tendency to form non-bilayer structures, specifically the inverted hexagonal (HII) phase.

The addition of the N-nonadecanoyl chain significantly increases the volume of the hydrophobic region of the molecule. This exacerbates the conical shape, which is expected to have two main effects:

  • Increased Hydrophobic Mismatch: The presence of a third acyl chain can disrupt the uniform packing of neighboring di-acylated lipids.

  • Promotion of Negative Curvature: The enhanced cone shape strongly favors negative membrane curvature, a key factor in the formation of the HII phase and in processes like membrane fusion and endosomal escape.[5][6]

Modulation of Membrane Phase Behavior

The most significant predicted effect of this compound is its influence on the lamellar-to-inverted hexagonal (Lα-HII) phase transition. The intrinsic propensity of DOPE to form HII phases at elevated temperatures is a critical aspect of its function as a helper lipid in liposomal drug delivery, facilitating the release of cargo from endosomes.[6]

By increasing the effective volume of the hydrophobic region, the N-nonadecanoyl modification is predicted to lower the temperature of the Lα-HII phase transition. This would make membranes containing this lipid more prone to forming non-bilayer structures under physiological conditions, potentially enhancing the fusogenic properties of liposomes. Studies on the interaction of fatty acids with PE membranes have shown that they can promote the formation of the HII phase.[6]

Impact on Membrane Fluidity

Membrane fluidity is influenced by the packing of lipid acyl chains. The insertion of a third acyl chain would likely introduce packing defects and increase the overall disorder within the membrane's hydrophobic core. While the nonadecanoyl chain itself is saturated, its presence alongside the unsaturated oleoyl chains of the DOPE backbone would create a complex local environment. General anesthetics and other small molecules are known to alter membrane fluidity by dissolving into the bilayer and disrupting lipid packing.[7] Similarly, the N-acyl chain of this compound acts as an intrinsic modulator of the membrane's physical state.

Biosynthesis and Signaling Context

NAPEs are synthesized by the transfer of a fatty acyl group from a donor phospholipid to the headgroup amine of PE, a reaction catalyzed by N-acyltransferases (NATs).[2][8] Once formed, NAPEs can act as precursors for NAEs through hydrolysis by enzymes like NAPE-specific phospholipase D (NAPE-PLD).[1] This places this compound within a significant biological signaling cascade.

G cluster_membrane Lipid Bilayer cluster_enzymes Enzymatic Pathway PE Phosphatidylethanolamine (e.g., DOPE) NAT N-Acyltransferase (NAT) PE->NAT Acceptor NAPE This compound (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAT->NAPE NAE N-Nonadecanoylethanolamine (NAE) NAPE_PLD->NAE Donor Acyl Donor (e.g., Phosphatidylcholine) Donor->NAT Acyl Chain Signaling Downstream Signaling NAE->Signaling

Biosynthesis and metabolism of N-acylphosphatidylethanolamines (NAPEs).

Quantitative Data (from related molecules)

The following tables summarize biophysical data from studies on various PE and NAPE lipids, which can serve as a reference for predicting the behavior of this compound.

Table 1: Chain-Melting Phase Transition Temperatures (Tm) of Saturated N-Acyl PEs (Data from Differential Scanning Calorimetry of N-acyl PEs with matched O-acyl and N-acyl chain lengths)

N-Acyl PE DerivativeTm (°C, no salt)ΔH (kcal/mol)
N-Dodecanoyl-Dodecanoyl-PE (C12)30.56.8
N-Tetradecanoyl-Tetradecanoyl-PE (C14)49.59.2
N-Hexadecanoyl-Hexadecanoyl-PE (C16)64.011.5
N-Octadecanoyl-Octadecanoyl-PE (C18)75.513.9
Source: Adapted from DSC data on homologous series of saturated N-acyl PEs.[9]

Table 2: Structural Parameters of PE Phases (from X-ray Diffraction) (Data for various diacyl PEs at temperatures just above their respective Lα-HII transition temperatures)

PE SpeciesLα Phase d-spacing (Å)HII Phase d-spacing (Å)
Di-elaidoyl-PE (DEPE, 18:1t)51.274.9
Di-oleoyl-PE (DOPE, 18:1c)52.176.5
Di-petroselinoyl-PE (18:1c)52.877.8
Di-vaccenoyl-PE (18:1c)53.578.9
Source: Adapted from X-ray diffraction studies on fully hydrated PE dispersions.[10][11]

Experimental Protocols

The characterization of a novel lipid like this compound involves a suite of biophysical techniques to probe its structure and effect on membranes.

Synthesis of N-Acyl PE

The synthesis of NAPEs can be achieved through chemical methods. A common approach involves the reaction of the parent PE (e.g., DOPE) with a carboxylic anhydride (B1165640) (e.g., nonadecanoic anhydride) in a suitable solvent like methanol (B129727) at room temperature.[12] Another method reacts DOPE with an acyl chloride, such as 6-nitroveratryloxycarbonyl chloride for caged derivatives.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a sample as a function of temperature.[14]

  • Principle: A sample containing the lipid dispersion and a reference (buffer) are heated at a constant rate. The difference in heat required to keep their temperatures equal is measured. Endothermic events, like the gel-to-liquid-crystalline (Lβ-Lα) or the lamellar-to-hexagonal (Lα-HII) transitions, appear as peaks in the DSC thermogram.[3][9]

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film of this compound (or a mixture with other lipids) in a buffer solution, followed by vortexing above the lipid's phase transition temperature.

  • Data Acquisition: The sample is placed in the calorimeter, and a heating scan is performed over a relevant temperature range (e.g., 0°C to 100°C) at a controlled rate (e.g., 1°C/min).[6] The resulting thermogram provides the transition temperature (Tm) and the enthalpy of the transition (ΔH).

X-ray Diffraction (XRD)

XRD is used to determine the structural parameters of lipid phases.[11]

  • Principle: A collimated beam of X-rays is directed at the lipid sample. The lipids, if arranged in an ordered phase (like lamellar or hexagonal), will diffract the X-rays at specific angles. The pattern of diffraction peaks reveals the phase and its dimensions.[10]

    • Lamellar (Lα) Phase: Gives a series of sharp reflections at positions corresponding to the repeat distance (d-spacing) of the bilayers.

    • Hexagonal (HII) Phase: Gives reflections with a characteristic d-spacing ratio of 1:1/√3:1/√4.[6]

  • Sample Preparation: Lipid samples are hydrated and sealed in a thin-walled capillary tube.

  • Data Acquisition: The sample is placed in a temperature-controlled holder in the X-ray beamline. Diffraction patterns are collected at various temperatures to observe phase transitions and determine lattice parameters.[6]

Fluorescence Spectroscopy

Fluorescence-based techniques are used to probe membrane fluidity and domain formation.

  • Principle: Fluorescent probes that partition into the lipid bilayer are used. Changes in the membrane environment (e.g., fluidity, polarity) alter the fluorescence properties (e.g., anisotropy, lifetime, emission spectrum) of the probe.[15] Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used to measure acyl chain order.[16]

  • Sample Preparation: The fluorescent probe is co-dissolved with the lipids in an organic solvent before forming liposomes (e.g., large unilamellar vesicles, LUVs).

  • Data Acquisition: The liposome (B1194612) suspension is placed in a fluorometer. For fluidity measurements, fluorescence anisotropy is measured as a function of temperature. A decrease in anisotropy corresponds to an increase in membrane fluidity.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output A Synthesize or Procure This compound B Prepare Lipid Film (with/without other lipids) A->B C Hydrate Film to form Multilamellar Vesicles (MLVs) B->C D Differential Scanning Calorimetry (DSC) C->D E X-Ray Diffraction (XRD) C->E F Fluorescence Spectroscopy C->F G Phase Transition Temps (Tm) & Enthalpy (ΔH) D->G H Identify Lipid Phase (Lamellar, Hexagonal) & d-spacing E->H I Membrane Fluidity & Polarity F->I

Experimental workflow for characterizing this compound.

Inferred Molecular Interactions within the Bilayer

The unique structure of this compound suggests specific interactions within the membrane. The amide linkage at the headgroup provides a hydrogen bond donor (N-H) and acceptor (C=O), allowing for potential intermolecular hydrogen bonding with neighboring lipids or with water molecules at the interface.[4] The primary interaction, however, is the hydrophobic effect driving the insertion of all three acyl chains into the membrane core.

G cluster_bilayer Lipid Bilayer Hydrophobic Core cluster_dope_n This compound Headgroup PE Headgroup Glycerol Glycerol Amide Amide Linkage Headgroup->Amide Glycerol->Headgroup Oleoyl1 Oleoyl Chain 1 Glycerol->Oleoyl1 Oleoyl2 Oleoyl Chain 2 Glycerol->Oleoyl2 Nonadecanoyl N-Nonadecanoyl Chain Amide->Nonadecanoyl label_hydrophilic Aqueous Phase / Headgroup Region label_hydrophobic Hydrophobic Core

Proposed orientation of this compound in a lipid bilayer.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected solubility and stability characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl). Due to the limited availability of specific experimental data for this molecule, this document focuses on providing a strong theoretical framework based on the known properties of related N-acylated phosphatidylethanolamines (NAPEs) and detailed experimental protocols to enable researchers to determine these characteristics in their own laboratories.

Core Concepts: Understanding this compound

This compound is a tri-acylated phospholipid. It is derived from the common helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) through the acylation of the primary amine on the ethanolamine (B43304) headgroup with a saturated 19-carbon fatty acid, nonadecanoic acid. This modification significantly alters the physicochemical properties of the parent DOPE molecule, influencing its solubility, stability, and behavior in lipid assemblies.

Molecular Structure:

  • Glycerol (B35011) Backbone: A central glycerol molecule.

  • sn-1 and sn-2 Positions: Esterified with oleic acid, an 18-carbon monounsaturated fatty acid.

  • sn-3 Position: Attached to a phosphoethanolamine headgroup.

  • N-Acylation: The amine of the ethanolamine headgroup is acylated with nonadecanoic acid.

Solubility Characteristics

Based on its molecular structure, this compound is a highly lipophilic molecule. The presence of three long acyl chains results in very low aqueous solubility.

Expected Solubility Profile:

Solvent ClassExpected SolubilityRationale
Polar Protic Insoluble(e.g., Water, Methanol, Ethanol) - The large, nonpolar acyl chains dominate the molecule's character, preventing dissolution in polar media.
Polar Aprotic Sparingly Soluble(e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)) - Some solubility may be achieved, likely requiring heating and sonication.
Non-Polar Soluble(e.g., Chloroform, Dichloromethane, Toluene, Hexane) - The molecule's lipophilic nature allows for favorable interactions with non-polar solvents.

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, and enzymatic activity.

Key Stability Considerations:

  • Hydrolytic Stability: The ester linkages at the sn-1 and sn-2 positions and the amide linkage at the headgroup are susceptible to hydrolysis. This process is accelerated under acidic or basic conditions. The amide bond is generally more stable to hydrolysis than the ester bonds.

  • Oxidative Stability: The oleoyl (B10858665) chains at the sn-1 and sn-2 positions contain double bonds, which are prone to oxidation. This can be initiated by exposure to air, light, and certain metal ions.

  • Thermal Stability: As a lipid, excessive heat can lead to degradation. The melting point of this compound is expected to be higher than that of DOPE due to the additional acyl chain.

  • Enzymatic Degradation: N-acylated phosphatidylethanolamines are known substrates for various phospholipases, which can cleave the acyl chains or the headgroup. The long N-acyl chain of nonadecanoic acid may sterically hinder the activity of some phospholipases.[1]

Storage Recommendations:

To ensure the long-term stability of this compound, it should be stored as a solid or in a non-polar organic solvent at -20°C or below, protected from light and oxygen.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

This protocol describes a method for determining the saturation solubility of this compound in various organic solvents using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD), as the molecule lacks a strong chromophore.

Materials:

  • This compound

  • Selected organic solvents (e.g., chloroform, dichloromethane, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with CAD or ELSD detector

  • Appropriate HPLC column (e.g., C8 or C18 reversed-phase)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the desired solvent.

    • Cap the vial tightly and vortex thoroughly.

    • Place the vial in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After incubation, visually confirm that excess solid this compound remains.

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the detector.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the diluted sample supernatant.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the saturation solubility.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw and dilute supernatant C->D F Inject standards and sample into HPLC-CAD/ELSD D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Calculate saturation solubility G->H G cluster_setup Setup cluster_timepoint Time-course Sampling cluster_quant Quantification A Prepare this compound in buffers of varying pH B Incubate at constant temperature A->B C Withdraw samples at T=0, 24, 48, 72h B->C D Extract lipids using SPE or LLE C->D E Reconstitute in mobile phase D->E F Analyze by HPLC-MS/MS E->F G Quantify parent compound and degradation products F->G H Plot concentration vs. time and determine degradation rate G->H G This compound This compound Lyso-DOPE-N-Nonadecanoyl Lyso-DOPE-N-Nonadecanoyl This compound->Lyso-DOPE-N-Nonadecanoyl PLA1/A2 N-Nonadecanoyl-ethanolamine N-Nonadecanoyl-ethanolamine This compound->N-Nonadecanoyl-ethanolamine NAPE-PLD Diacylglycerol Diacylglycerol This compound->Diacylglycerol PLC Phospho-N-Nonadecanoyl-ethanolamine Phospho-N-Nonadecanoyl-ethanolamine This compound->Phospho-N-Nonadecanoyl-ethanolamine PLC NAPE-PLD NAPE-PLD

References

The Pivotal Role of DOPE-N-Nonadecanoyl in Advanced Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the potential applications of N-nonadecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE-N-Nonadecanoyl). As the field of lipidomics strives for greater quantitative accuracy, the use of appropriate internal standards is paramount. This document details the role of this compound as a high-fidelity internal standard for the mass spectrometric quantification of N-acyl phosphatidylethanolamines (NAPEs) and other lipid species. Furthermore, it touches upon its potential, albeit more speculative, applications in the realm of lipid nanoparticle (LNP) formulations and drug delivery.

Core Application: An Internal Standard for Quantitative Lipidomics

The primary and most significant application of this compound is as an internal standard in mass spectrometry-based lipidomics.[1][2] The rationale for its use is grounded in its unique structural properties. As a synthetic lipid, it is not naturally present in biological samples, thus avoiding interference with endogenous lipid measurements.[3] Its structure incorporates the backbone of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a common phospholipid in cellular membranes, and a nonadecanoyl (19:0) fatty acid attached to the headgroup's primary amine. This odd-chain fatty acid is key, as most naturally occurring fatty acids have an even number of carbon atoms. This results in a unique mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer from the endogenous lipids being quantified.[3]

By adding a known quantity of this compound to a sample prior to lipid extraction and analysis, researchers can correct for variability introduced during sample preparation, such as incomplete extraction or derivatization, and for fluctuations in instrument response.[4] This normalization is crucial for achieving accurate and reproducible quantification of lipid species across different samples and experimental batches.

Physicochemical and Mass Spectrometric Data for this compound

The following table summarizes key quantitative data for this compound, essential for its application in mass spectrometry.

PropertyValueSource
Molecular FormulaC60H114NO10PCalculated
Exact Mass1027.8129 g/mol Calculated
Precursor Ion (Positive Mode, [M+H]+)1028.8208 m/z[1]
Precursor Ion (Negative Mode, [M-H]-)1026.8050 m/z[1]
Key MS/MS Fragments (Positive Mode)Dependent on collision energy[1]
Key MS/MS Fragments (Negative Mode)Dependent on collision energy[1]
Experimental Protocol: Quantification of NAPEs using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of N-acyl phosphatidylethanolamines (NAPEs) in a biological matrix (e.g., brain tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[1]

1. Materials and Reagents:

  • Biological tissue (e.g., 100 mg rat brain)

  • This compound internal standard solution (e.g., 50 pmol)

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Deionized water

  • Rotor-stator homogenizer

  • Centrifuge

2. Sample Preparation and Lipid Extraction:

  • To a glass tube containing the biological sample, add a known amount of the this compound internal standard (e.g., 50 pmol).[1]

  • Add 1.5 mL of methanol and 5 mL of MTBE.[1]

  • Homogenize the mixture using a rotor-stator homogenizer for 10 seconds at 10,000 rpm.[1]

  • Induce phase separation by adding 1.25 mL of deionized water.[1]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., chloroform/methanol 1:1, v/v).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a reversed-phase column (e.g., C18) to separate the different lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometry (MS): Operate the mass spectrometer in a selected reaction monitoring (SRM) mode.[1] Monitor for the specific precursor-to-product ion transitions for each target NAPE and for the this compound internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous NAPEs and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous NAPE to the peak area of the internal standard.

  • Determine the concentration of each NAPE by comparing these ratios to a standard curve generated with known amounts of NAPE standards.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound IS Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction (e.g., MTBE) Homogenize->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (SRM) LC->MS Integrate Peak Integration MS->Integrate Normalize Normalization to IS Integrate->Normalize Quantify Quantification Normalize->Quantify dope_structure cluster_dope DOPE Moiety Glycerol Glycerol Backbone Phosphate Phosphate Glycerol->Phosphate Oleoyl1 sn-1 Oleoyl Chain Glycerol->Oleoyl1 Oleoyl2 sn-2 Oleoyl Chain Glycerol->Oleoyl2 Ethanolamine Ethanolamine Phosphate->Ethanolamine Nonadecanoyl N-Nonadecanoyl Chain Ethanolamine->Nonadecanoyl Amide Bond

References

The Use of DOPE-N-Nonadecanoyl as an Internal Standard in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of lipidomics, accurate quantification of lipid species is paramount for understanding their complex roles in cellular processes, disease pathogenesis, and as therapeutic targets. Mass spectrometry (MS) has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity. However, the accuracy of MS-based quantification can be affected by various factors, including sample preparation, extraction efficiency, and instrument variability. The use of internal standards is a critical strategy to mitigate these variations and ensure reliable quantification. This guide provides a comprehensive overview of the principles and methodologies for using a synthetic, non-endogenous lipid, DOPE-N-Nonadecanoyl, as an internal standard in mass spectrometry-based lipidomics.

The Role and Rationale of Internal Standards in Lipidomics

Internal standards are essential for accurate lipid quantification in mass spectrometry.[1][2][3] They are compounds of known concentration that are added to a sample prior to analysis.[3] The ideal internal standard shares similar chemical and physical properties with the analyte of interest, ensuring that it behaves similarly during sample extraction, derivatization, and ionization.[3] By comparing the signal of the analyte to that of the internal standard, variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.

Key characteristics of an effective internal standard include:

  • Non-endogenous nature: The internal standard should not be naturally present in the biological sample to avoid interference with the measurement of endogenous lipids.[3]

  • Structural similarity: It should closely resemble the structure of the analytes to ensure similar extraction and ionization efficiencies.

  • Chemical stability: The internal standard must be stable throughout the entire analytical process.

  • Mass spectrometric distinction: It must be clearly distinguishable from the endogenous lipids in the mass spectrum.

This compound is a synthetic phospholipid that is well-suited as an internal standard for the quantification of phosphatidylethanolamines (PEs) and other lipid classes. Its nonadecanoyl (C19:0) fatty acid chain is a rare, odd-chain fatty acid that is typically absent or present at very low levels in most biological systems. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) backbone provides the structural similarity to endogenous PEs, ensuring comparable behavior during analysis.

Hypothetical Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of the primary amine of the ethanolamine (B43304) headgroup of DOPE with nonadecanoyl chloride. This reaction creates a stable amide bond, resulting in the desired internal standard.

G DOPE DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) Reaction N-acylation DOPE->Reaction NonadecanoylChloride Nonadecanoyl Chloride (C19:0) NonadecanoylChloride->Reaction Purification Purification (e.g., Silica Gel Chromatography) Reaction->Purification Solvent Aprotic Solvent (e.g., Chloroform) Solvent->Reaction Reaction Medium Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Acid Scavenger FinalProduct This compound Purification->FinalProduct

A hypothetical workflow for the synthesis of this compound.

Experimental Protocol for Lipid Quantification

The following protocol outlines a general workflow for the quantification of lipids in a biological sample using this compound as an internal standard.

Materials and Reagents
  • Biological sample (e.g., plasma, cell lysate)

  • This compound internal standard solution (known concentration)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

  • C18 reverse-phase LC column

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: Aliquot a precise volume or weight of the biological sample.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Bligh-Dyer Extraction (Chloroform/Methanol/Water) Spike->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic Dry Dry Down CollectOrganic->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS DataAcquisition Data Acquisition (Full Scan and ddMS2) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Normalization Normalization to Internal Standard PeakIntegration->Normalization Quantification Quantification Normalization->Quantification

An experimental workflow for lipid quantification using an internal standard.
LC-MS/MS Analysis

  • Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 10 mM ammonium acetate; Mobile Phase B: isopropanol:acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium acetate).

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to cover a wide range of lipid classes.

    • Acquire data in full scan mode to detect all lipid species.

    • Use data-dependent MS/MS (ddMS2) to obtain fragmentation spectra for lipid identification.

Data Processing and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous lipids and the this compound internal standard.

  • Normalization: Calculate the response factor (RF) for each analyte relative to the internal standard: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of Internal Standard / Concentration of Internal Standard)

  • Quantification: Determine the concentration of the endogenous lipids in the sample using the following equation: Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / RF)

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the quantification of two endogenous phosphatidylethanolamine (B1630911) species using this compound as an internal standard.

Table 1: Raw and Normalized Peak Areas

Sample IDAnalyteRaw Peak Area (Analyte)Raw Peak Area (Internal Standard)Normalized Peak Area
Control 1PE(38:4)1.20E+075.50E+062.18
Control 2PE(38:4)1.15E+075.30E+062.17
Treated 1PE(38:4)2.50E+075.60E+064.46
Treated 2PE(38:4)2.65E+075.40E+064.91
Control 1PE(36:2)8.50E+065.50E+061.55
Control 2PE(36:2)8.70E+065.30E+061.64
Treated 1PE(36:2)4.20E+065.60E+060.75
Treated 2PE(36:2)4.10E+065.40E+060.76

Table 2: Calculated Concentrations

Sample IDAnalyteNormalized Peak AreaConcentration of Internal Standard (ng/mL)Response Factor (RF)Calculated Concentration (ng/mL)
Control 1PE(38:4)2.181001.1198.18
Control 2PE(38:4)2.171001.1197.27
Treated 1PE(38:4)4.461001.1405.45
Treated 2PE(38:4)4.911001.1446.36
Control 1PE(36:2)1.551000.9172.22
Control 2PE(36:2)1.641000.9182.22
Treated 1PE(36:2)0.751000.983.33
Treated 2PE(36:2)0.761000.984.44

Phosphatidylethanolamine in Cellular Signaling

Phosphatidylethanolamines are not only structural components of cell membranes but are also involved in various signaling pathways. For instance, they can be converted to phosphatidylcholine (PC) through the action of phosphatidylethanolamine N-methyltransferase (PEMT). This pathway is particularly active in the liver and plays a role in lipid metabolism and secretion.

G PE Phosphatidylethanolamine (PE) PEMT PEMT PC Phosphatidylcholine (PC) PE->PC 3 Methyl Groups SAM S-adenosyl methionine (SAM) SAM->PEMT SAH S-adenosyl homocysteine (SAH) PEMT->SAH

The conversion of PE to PC via the PEMT pathway.

Conclusion

The use of this compound as an internal standard provides a robust method for the accurate quantification of phosphatidylethanolamines and other lipid species by mass spectrometry. Its non-endogenous nature and structural similarity to endogenous PEs make it an ideal choice for correcting analytical variability. The detailed protocol and data presentation provided in this guide offer a framework for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows, ultimately leading to more reliable and reproducible results.

References

physical state and appearance of DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical state, appearance, and known properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl). The information is intended for researchers, scientists, and professionals in drug development who are interested in the use of novel lipids.

Core Properties

This compound is a synthetic phospholipid belonging to the N-acyl-phosphatidylethanolamine (NAPE) family. It is structurally derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) through the acylation of the primary amine of the ethanolamine (B43304) headgroup with nonadecanoic acid, a 19-carbon saturated fatty acid.

Physical State and Appearance

Based on available product information, this compound is a solid at room temperature.[1] While a specific description of its color and form is not widely documented, N-acylated phospholipids (B1166683) are typically white to off-white powders or waxy solids.

Quantitative Data

The known quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C60H114NO9P[2]
Molecular Weight 1024.52 g/mol [2]
Physical State Solid[1]
Purity >98%[1]
Storage Temperature Freezer (-20°C)[1]

Synthesis and Experimental Protocols

Proposed Experimental Protocol for Synthesis:

  • Activation of Nonadecanoic Acid (if using NHS ester):

  • N-acylation of DOPE:

    • Dissolve DOPE in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the generated acid.

    • Add the activated nonadecanoic acid (nonadecanoyl chloride or NHS ester) dropwise to the DOPE solution with stirring.

    • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by thin-layer chromatography (TLC).

  • Purification:

  • Characterization:

    • The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Synthesis_Workflow Proposed Synthesis of this compound cluster_activation Activation of Nonadecanoic Acid cluster_acylation N-Acylation Reaction cluster_purification Purification and Characterization Nonadecanoic_Acid Nonadecanoic Acid Activated_Acid Activated Nonadecanoyl Ester/Chloride Nonadecanoic_Acid->Activated_Acid NHS N-hydroxysuccinimide NHS->Activated_Acid DCC_EDC DCC or EDC DCC_EDC->Activated_Acid Crude_Product Crude this compound Activated_Acid->Crude_Product DOPE DOPE DOPE->Crude_Product Base Triethylamine Base->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization NMR, Mass Spectrometry Pure_Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

As of this writing, there are no publicly available NMR or mass spectrometry data specifically for this compound. Characterization would be essential following its synthesis to confirm its identity and purity.

Biological Role and Signaling Pathways

There is no specific information available in the scientific literature regarding the direct involvement of this compound in signaling pathways or its specific applications in biological research. However, as an N-acyl-phosphatidylethanolamine (NAPE), its biological role can be inferred from the known functions of this class of lipids.

NAPEs are precursors to N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3] The biosynthesis of NAEs from NAPEs is a key pathway in lipid signaling. This process is initiated by the N-acylation of phosphatidylethanolamine (B1630911) to form NAPE, which is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[3]

Given its structure, this compound could potentially be a substrate for NAPE-PLD, leading to the formation of N-nonadecanoylethanolamine. The biological activities of N-nonadecanoylethanolamine are not well-characterized.

Furthermore, NAPEs themselves have been suggested to play a role in stabilizing cell membranes.[4] The presence of three acyl chains may impart unique biophysical properties to membranes containing these lipids.[5]

NAPE_Metabolism General NAPE Biosynthesis and Metabolism PC Phosphatidylcholine (or other phospholipid) enzyme1 N-Acyltransferase PC->enzyme1 Acyl donor PE Phosphatidylethanolamine (e.g., DOPE) PE->enzyme1 Acyl acceptor NAPE N-Acyl-PE (e.g., this compound) enzyme2 NAPE-PLD NAPE->enzyme2 NAE N-Acylethanolamine (e.g., N-Nonadecanoylethanolamine) PA Phosphatidic Acid enzyme1->NAPE enzyme2->NAE enzyme2->PA

Caption: General pathway for the biosynthesis of N-acylethanolamines from NAPEs.

References

A Comprehensive Technical Guide to Research-Grade DOPE-N-Nonadecanoyl for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DOPE-N-Nonadecanoyl, a specialized phospholipid utilized in advanced drug delivery systems. While specific research on this compound is emerging, this guide leverages the extensive knowledge of its parent compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to provide a robust framework for its application. The structural similarity between DOPE and its N-acylated derivative, this compound, suggests analogous functionalities, particularly in the formation and performance of lipid-based nanoparticles (LNPs) for therapeutic delivery.

Commercial Availability and Specifications

High-purity, research-grade this compound is essential for reproducible and reliable experimental outcomes. Below is a summary of commercially available options. Researchers are advised to request a certificate of analysis from the supplier for detailed lot-specific information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical StateStorage
Larodan Research Grade Lipids This compound1246297-94-8C60H114NO9P1024.52>98%[1]Solid[1]Freezer[1]
MedchemExpress.com This compound1246297-94-8C60H114NO9P1024.52Not specifiedNot specifiedRefer to Certificate of Analysis[2][3]

The Core Role of the DOPE Moiety: A Fusogenic "Helper" Lipid

The foundational role of the DOPE component in this compound is to act as a "helper lipid" in lipid nanoparticle formulations.[4] Unlike bilayer-forming phospholipids (B1166683) such as DSPC, which have a cylindrical shape, DOPE possesses a conical molecular geometry due to its small headgroup and unsaturated acyl chains.[4] This unique shape is pivotal for its primary function: facilitating the escape of therapeutic payloads from endosomes into the cytoplasm, a critical barrier in intracellular drug delivery.[4]

Mechanism of Endosomal Escape

The acidic environment of the endosome triggers a conformational change in DOPE-containing lipid bilayers. This leads to a transition from a lamellar phase to an inverted hexagonal (HII) phase.[4] This structural rearrangement destabilizes the endosomal membrane, promoting fusion and the subsequent release of the encapsulated cargo into the cytoplasm, where it can exert its therapeutic effect.

G cluster_0 Cellular Uptake cluster_1 Endosomal Escape LNP LNP Endosome Endosome (pH ~7.4 -> ~5.5) LNP->Endosome Endocytosis Acidification Endosomal Acidification Endosome->Acidification Internalization DOPE_Transition DOPE Phase Transition (Lamellar to HII) Acidification->DOPE_Transition Membrane_Fusion Membrane Fusion & Destabilization DOPE_Transition->Membrane_Fusion Cargo_Release Cargo Release Membrane_Fusion->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm Therapeutic Effect

DOPE-facilitated endosomal escape pathway.

Experimental Protocols

The following protocols, developed for DOPE-containing liposomes, can be adapted for formulations incorporating this compound.

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This method is suitable for the encapsulation of nucleic acids for gene delivery applications.

Materials:

  • This compound

  • Cationic lipid (e.g., DOTAP)

  • Chloroform (B151607)

  • Aqueous buffer (e.g., sterile water or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Methodology:

  • Dissolve this compound and the cationic lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Formulation of Lipid Nanoparticles by Microfluidic Mixing

This technique allows for the controlled and reproducible production of LNPs with high encapsulation efficiency, particularly for nucleic acid payloads.

Materials:

  • This compound

  • Ionizable lipid

  • Cholesterol

  • PEG-lipid

  • Ethanol (B145695)

  • Aqueous buffer at low pH (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (mRNA or siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes

Methodology:

  • Prepare the lipid mixture by dissolving the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the nucleic acid cargo in the low pH aqueous buffer.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on the syringe pumps connected to the microfluidic device.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange and remove the ethanol by dialysis against a storage buffer (e.g., PBS, pH 7.4).

G Lipid_Solution Lipids in Ethanol (this compound, Ionizable Lipid, etc.) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing Aqueous_Solution Nucleic Acid in Aqueous Buffer (low pH) Aqueous_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Buffer Exchange (Dialysis) Self_Assembly->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs

Workflow for LNP formulation via microfluidic mixing.

Characterization of this compound Containing Liposomes

Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated liposomes.

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean hydrodynamic diameter and the size distribution of the liposomes.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the liposomes, which influences their stability and interaction with biological membranes.
Encapsulation Efficiency Spectroscopic or Chromatographic assaysTo quantify the amount of drug or nucleic acid successfully encapsulated within the liposomes.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the shape and lamellarity of the liposomes.
Phase Transition Temperature Differential Scanning Calorimetry (DSC)To determine the temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline state.

Quantitative Data on DOPE-Containing Formulations

The following table summarizes quantitative data from studies on liposomal formulations containing DOPE. These values can serve as a benchmark for the development and optimization of this compound-based systems.

Formulation TypeCo-Lipid(s)Molar Ratio (Example)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Cationic Liposomes DOTAP1:1140 - 215~0.2+30 to +41>90 (for nucleic acids)
pH-Sensitive Liposomes CHEMS6:4160 - 170<0.2Negative>85 (for doxorubicin)
mRNA LNPs Ionizable lipid, Cholesterol, PEG-lipid50:10:38.5:1.5~70-100<0.2Near neutral at pH 7.4>90

Conclusion

This compound, by virtue of its core DOPE structure, is a valuable component for the formulation of advanced drug delivery systems. Its presumed fusogenic properties are critical for overcoming the endosomal escape barrier, thereby enhancing the intracellular delivery of therapeutic payloads. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this lipid in their work. Further studies are warranted to elucidate the specific physicochemical properties and biological performance of liposomes formulated with this compound.

References

Methodological & Application

Protocol for the Formulation of pH-Sensitive DOPE-N-Nonadecanoyl Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation and characterization of pH-sensitive liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) acylated with a nonadecanoyl (C19) chain. This modification is intended to modulate the physicochemical properties of the liposomes, potentially influencing their stability, fusogenicity, and drug release characteristics.

DOPE is a key fusogenic lipid that can facilitate the cytoplasmic delivery of encapsulated therapeutic agents.[1] When formulated with an acidic amphiphile such as cholesteryl hemisuccinate (CHEMS), DOPE-based liposomes exhibit pH-sensitive behavior, remaining stable at physiological pH (7.4) and becoming destabilized in acidic environments (pH 5.5-6.5), such as those found in tumor microenvironments or endosomes.[2] This triggered release mechanism is due to the protonation of CHEMS at acidic pH, which in turn promotes the transition of DOPE from a lamellar to an inverted hexagonal phase, disrupting the liposome (B1194612) structure and releasing the encapsulated cargo.[2][3]

Data Presentation

The following tables summarize typical quantitative data for pH-sensitive liposome formulations based on DOPE and CHEMS. This data can serve as a benchmark for the formulation of DOPE-N-Nonadecanoyl liposomes.

Table 1: Physicochemical Characteristics of DOPE-Based pH-Sensitive Liposomes

Liposome Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
DOPE:CHEMS (6:4)160 - 170<0.2Negative>85 (for doxorubicin)[1]
DOPE:CHEMS:DSPE-PEG2000 (55:40:5)~1500.22-15High (for 5-fluorouracil)[4]
DOPE:CHEMS:DSPE-PEG750/2000 (6:4:0.1)Not specifiedNot specifiedNot specifiedNot specified[4]

Table 2: In Vitro Drug Release from pH-Sensitive DOPE-Based Liposomes

Liposome FormulationpHIncubation Time (h)Cumulative Drug Release (%)Reference(s)
HA-targeted DOPE/CHEMS5.5690[5]
HA-targeted DOPE/CHEMS7.46<10[5]
DOPE/CHEMS (40 mol% DOPE)5.51Enhanced release[2]
DOPE/CHEMS (40 mol% DOPE)7.41Good drug retention[2]

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-Nonadecanoyl (this compound)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for stealth properties)[2]

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)

  • Drug to be encapsulated

Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for encapsulation efficiency determination

Detailed Methodology: Thin-Film Hydration Method

The thin-film hydration method is a common and robust technique for liposome preparation.[6][7][8]

  • Lipid Dissolution : Dissolve this compound, CHEMS, and DSPE-PEG2000 (if used) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[7] The lipids should be completely dissolved to form a clear solution.[1]

  • Thin Film Formation : The organic solvent is evaporated using a rotary evaporator under reduced pressure. This should be performed at a temperature above the glass transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[1][6]

  • Removal of Residual Solvent : To ensure all organic solvent is removed, place the flask under high vacuum for at least 2 hours.[6]

  • Hydration : The lipid film is hydrated with an aqueous buffer (pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process should be carried out at a temperature above the lipid phase transition temperature with gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication) : To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), the liposome suspension can be sonicated using a probe sonicator or a bath sonicator.[6]

  • Size Reduction (Extrusion) : For a more uniform size distribution, the liposome suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm).[9] The extrusion should be performed at a temperature above the lipid phase transition temperature. This process is repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.

  • Purification : Unencapsulated drug is removed from the liposome suspension by methods such as size exclusion chromatography or dialysis.

Characterization Protocols
  • Particle Size and Polydispersity Index (PDI) Measurement : Liposome size and PDI are determined by Dynamic Light Scattering (DLS). The liposome suspension is diluted in the hydration buffer before measurement.

  • Zeta Potential Measurement : The surface charge of the liposomes is measured using a zeta potential analyzer. This provides an indication of the colloidal stability of the formulation.[1]

  • Encapsulation Efficiency Determination :

    • Separate the liposomes from the unencapsulated drug using size exclusion chromatography or ultracentrifugation.[1]

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.[1]

    • Quantify the amount of encapsulated drug using a suitable analytical method like HPLC or UV-Vis spectroscopy.[1]

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Formulation cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Lipid Dissolution (this compound, CHEMS, DSPE-PEG2000) film_formation 2. Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer + Drug) film_formation->hydration size_reduction 4. Size Reduction (Extrusion) hydration->size_reduction purification 5. Purification (Size Exclusion Chromatography) size_reduction->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) purification->ee

Caption: Workflow for the formulation and characterization of liposomes.

signaling_pathway Mechanism of pH-Sensitive Drug Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) (e.g., Tumor, Endosome) stable_liposome Stable Liposome (Lamellar Phase) chems_ionized CHEMS is Ionized (Negative Charge) chems_protonated CHEMS is Protonated (Neutral) stable_liposome->chems_protonated Lower pH destabilized_liposome Destabilized Liposome (Hexagonal Phase Transition) drug_release Drug Release destabilized_liposome->drug_release chems_protonated->destabilized_liposome

Caption: pH-triggered drug release mechanism from DOPE:CHEMS liposomes.

References

Application Notes and Protocols for the Preparation of Cationic Liposomes with DOPE and a Novel Cationic Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers widely employed for the delivery of therapeutic molecules, particularly nucleic acids like plasmid DNA, siRNA, and mRNA.[] Their positively charged surface facilitates interaction with and encapsulation of negatively charged cargo, as well as binding to the anionic cell surface, promoting cellular uptake.[][2] The efficacy of these delivery systems is significantly enhanced by the inclusion of a neutral "helper" lipid.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a critical helper lipid renowned for its ability to improve the transfection efficiency of cationic liposome (B1194612) formulations.[3] The primary function of DOPE is to facilitate the escape of the liposomal payload from the endosome into the cytoplasm, a crucial step for the therapeutic action of many drugs and genes.[3][4] This is achieved through its propensity to form an inverted hexagonal phase in the acidic environment of the endosome, which destabilizes the endosomal membrane and promotes cargo release.[3][5]

This document provides detailed protocols for the preparation and characterization of cationic liposomes composed of DOPE and a representative N-Nonadecanoyl-containing cationic lipid. While "N-Nonadecanoyl" specifies the C19 acyl chain, for the purposes of this guide, we will use a well-established cationic lipid headgroup structure as a model. The principles and methods described are broadly applicable to a range of cationic lipid structures.

Data Presentation: Physicochemical Characteristics

The physicochemical properties of liposomes are critical quality attributes that influence their stability, biocompatibility, and in vivo performance.[6][7] These properties are highly dependent on the lipid composition and the preparation method. The tables below summarize typical quantitative data for DOPE-based cationic liposome formulations.

Table 1: Comparative Physicochemical Characteristics of DOPE-Based Cationic Liposome Formulations

Formulation (Cationic Lipid:DOPE Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%) (Nucleic Acids)Reference(s)
DOTAP:DOPE (1:1)140 - 215~0.2+30 to +41>90[8]
DC-Chol:DOPE (1:2)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[]
2X3:DOPE (1:1, 1:2, 1:3)VariableVariableVariableVariable[5]

Note: Physicochemical properties can vary significantly based on the specific cationic lipid, preparation method (e.g., sonication, extrusion), and buffer conditions used.

Table 2: Key Parameters for Liposome Preparation by Thin-Film Hydration

ParameterTypical Value/RangePurposeReference(s)
Lipid Concentration in Organic Solvent1 - 10 mg/mLTo ensure complete dissolution and formation of a uniform film.[9]
Rotary Evaporation TemperatureAbove the lipid's phase transition temperature (Tm)Ensures a uniform, thin lipid film is formed on the flask surface.[9][10]
Vacuum Drying Time≥ 1 hour (up to overnight)Critical for the complete removal of residual organic solvent.[9][11]
Hydration BufferPBS, HEPES-buffered saline, Tris buffer, Nuclease-free waterThe aqueous phase used to hydrate (B1144303) the lipid film and form liposomes.[9][11]
N/P Ratio (for Lipoplexes)1:1 to 30:1Molar ratio of positive charges (Nitrogen) in the lipid to negative charges (Phosphate) in the nucleic acid. Affects complex formation, size, charge, and efficiency.[5]

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes a widely adopted method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).[9][12]

Materials:

  • Cationic Lipid (e.g., N-Nonadecanoyl-based)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[13]

  • Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)[9]

  • Hydration Buffer (e.g., Nuclease-free water or PBS, pH 7.4)[14]

  • Round-bottom flask[9]

  • Rotary evaporator[9]

  • Vacuum pump[9]

  • Water bath or heating block[9]

  • Bath sonicator or probe sonicator[9]

Procedure:

  • Lipid Dissolution:

    • Dissolve the cationic lipid and DOPE in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1).[9]

    • The total lipid concentration should typically be between 1-10 mg/mL.[9]

    • Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure. The water bath temperature should be maintained above the phase transition temperature (Tm) of the lipids to ensure a uniform film.[10]

    • Continue rotation until a thin, even lipid film is formed on the inner surface of the flask.[8]

  • Removal of Residual Solvent:

    • Place the flask under a high vacuum for at least 1-4 hours (or overnight) to ensure complete removal of any residual organic solvent.[5][9] This step is crucial to avoid potential cytotoxicity.

  • Lipid Film Hydration:

    • Warm the hydration buffer to a temperature above the lipid Tm.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.[11]

    • Agitate the flask by vortexing or manual shaking to hydrate the film. This allows the lipid sheets to peel off the flask wall and self-assemble into liposomes.[10] The resulting suspension will appear milky or turbid.

  • Vesicle Size Reduction (Optional but Recommended):

    • To produce smaller, more uniform vesicles, the liposome suspension can be downsized.

    • Sonication: Place the vial containing the liposome suspension in a bath sonicator for 5-15 minutes, or until the suspension becomes translucent.[13] Keep the sample cool in an ice bath to prevent lipid degradation.

    • Extrusion: For a more defined and homogenous size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is done using a mini-extruder device.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term stability, it is best to store lipids in a gel phase (below their Tm).[2] Stability at 4°C and 25°C is generally good for up to 30 days.[14]

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument. Aim for a PDI value < 0.2 for a homogenous population.[8]

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry measures the electrophoretic mobility of the liposomes in an electric field, which is used to calculate the zeta potential, an indicator of surface charge and colloidal stability.[8]

  • Procedure:

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to reduce charge screening.[8]

    • Inject the sample into the appropriate cell for the instrument.

    • Measure the zeta potential. Cationic liposomes are expected to have a positive value (e.g., +30 to +41 mV).[8]

3. Encapsulation Efficiency (EE%) Determination:

  • Principle: This protocol determines the percentage of a drug or nucleic acid that is successfully entrapped within the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated cargo. This can be achieved by methods like ultracentrifugation, size exclusion chromatography, or dialysis.[8]

    • Collect the liposome fraction.

    • Lyse the liposomes using a detergent (e.g., 1% Triton X-100) or a suitable organic solvent to release the encapsulated contents.[8]

    • Quantify the amount of encapsulated cargo using an appropriate analytical method (e.g., UV-Vis spectroscopy for DNA/RNA, HPLC or fluorescence spectroscopy for drugs).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 3: Preparation of Lipoplexes (Cationic Liposome-Nucleic Acid Complexes)

This protocol describes the complexation of the prepared cationic liposomes with a nucleic acid (e.g., siRNA, pDNA).

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • Nucleic acid stock solution (in nuclease-free buffer)

  • Nuclease-free buffer or serum-free cell culture medium (e.g., MEM)[5]

Procedure:

  • In separate tubes, dilute the required amount of cationic liposomes and nucleic acid in the buffer/medium.[11]

  • Calculate the volumes needed to achieve the desired N/P ratio. The N/P ratio is the molar ratio of positively charged nitrogens in the cationic lipid to the negatively charged phosphates in the nucleic acid.[5][11]

  • Add the diluted nucleic acid solution to the diluted liposome suspension while gently vortexing. Note: The order of addition can be critical and should be kept consistent.[11]

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[5][13]

  • The freshly prepared lipoplexes are now ready for characterization or for use in cell transfection experiments.

Visualizations

G cluster_prep Phase 1: Lipid Film Preparation cluster_form Phase 2: Liposome Formation & Processing cluster_char Phase 3: Characterization dissolve 1. Lipid Dissolution (Cationic Lipid + DOPE in Chloroform) evap 2. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 3. Vacuum Drying (Remove Residual Solvent) evap->dry hydrate 4. Hydration (Add Aqueous Buffer) dry->hydrate mlv Multilamellar Vesicles (MLVs) (Turbid Suspension) hydrate->mlv downsize 5. Size Reduction (Sonication / Extrusion) mlv->downsize suv Small Unilamellar Vesicles (SUVs) (Translucent Suspension) downsize->suv char 6. Physicochemical Analysis (DLS, Zeta Potential, EE%) suv->char

Caption: Experimental workflow for preparing cationic liposomes via thin-film hydration.

G uptake 1. Cellular Uptake Cationic lipoplex enters cell via endocytosis. endosome 2. Endosomal Entrapment Lipoplex is trapped within an early endosome. uptake->endosome acid 3. Endosomal Acidification Endosome matures and pH drops. endosome->acid phase 4. DOPE Phase Transition Low pH induces DOPE to form a non-bilayer hexagonal (HII) phase. acid->phase destabilize 5. Membrane Destabilization The HII phase disrupts the integrity of the endosomal membrane. phase->destabilize release 6. Cytosolic Release Therapeutic cargo (e.g., siRNA) is released into the cytoplasm. destabilize->release target 7. Therapeutic Action Cargo engages with its intracellular target (e.g., RISC). release->target

Caption: Mechanism of DOPE-facilitated endosomal escape for cytosolic cargo delivery.

References

Application Notes and Protocols for the Preparation of DOPE-N-Nonadecanoyl Vesicles by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular drug delivery systems, such as liposomes, have revolutionized the field of pharmaceutics by enabling targeted delivery and controlled release of therapeutic agents. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a key phospholipid frequently incorporated into these vesicles. Its unique conical shape imparts fusogenic properties to the lipid bilayer, facilitating the endosomal escape of encapsulated contents, a critical step for intracellular drug delivery.[1] When combined with other lipids, such as the saturated fatty acid N-Nonadecanoic acid, DOPE can form stable vesicles with specific physicochemical characteristics.

The thin-film hydration method is a robust, straightforward, and widely adopted technique for the laboratory-scale preparation of liposomes and other lipid vesicles.[2] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). Further processing, such as extrusion, can be employed to produce unilamellar vesicles (LUVs) with a defined size distribution.

These application notes provide a detailed protocol for the preparation and characterization of vesicles composed of DOPE and N-Nonadecanoyl using the thin-film hydration technique.

Data Presentation

Formulation Composition (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPE/DOTAP (1:1)140 - 215~0.2+30 to +41>90 (for nucleic acids)
DOPE/CHEMS (6:4)160 - 170<0.2Negative>85 (for doxorubicin)

Note: This data is illustrative and the actual characteristics of DOPE-N-Nonadecanoyl vesicles may vary.

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-Nonadecanoic acid

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Protocol for Thin-Film Hydration of this compound Vesicles
  • Lipid Dissolution:

    • Weigh the desired amounts of DOPE and N-Nonadecanoyl acid to achieve the target molar ratio.

    • Dissolve the lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a clean, dry round-bottom flask.

    • Gently swirl the flask until the lipids are completely dissolved, and the solution is clear. The final lipid concentration in the organic solvent is typically in the range of 1-10 mg/mL.[2]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid mixture. A temperature of 30-40°C is generally sufficient.[2]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.

    • Continue rotation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours or in a vacuum desiccator overnight. This step is critical to avoid any potential solvent-induced toxicity.

  • Hydration:

    • Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of the lipid film.

    • Add the desired volume of the pre-warmed buffer to the flask containing the dry lipid film. The final total lipid concentration is typically between 1-10 mg/mL.[2]

    • Agitate the flask by hand-shaking or vortexing. This process should be carried out at a temperature above the Tc of the lipids.

    • Continue the agitation until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs). This may take between 30 to 60 minutes.[2]

  • Sizing by Extrusion (Optional):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid mixture's Tc.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes).

    • The resulting vesicle suspension should appear more translucent than the initial MLV suspension.

  • Storage:

    • Store the prepared vesicles at 4°C.

    • For long-term storage, the stability of the formulation should be assessed on a case-by-case basis.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Thin-Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing (Optional) cluster_4 Final Product A Dissolve DOPE and N-Nonadecanoyl in Chloroform/Methanol B Solvent Evaporation (Rotary Evaporator) A->B C Drying under Vacuum B->C D Add Aqueous Buffer (e.g., PBS) C->D E Agitation to form MLVs D->E F Extrusion through Polycarbonate Membrane E->F G This compound Unilamellar Vesicles F->G

Caption: Experimental workflow for vesicle preparation.

DOPE-Mediated Endosomal Escape

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 Endosomal Escape Mechanism Vesicle DOPE-containing Vesicle Endocytosis Endocytosis Vesicle->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation Acidic pH triggers protonation LateEndosome->Protonation Destabilization DOPE promotes formation of non-bilayer hexagonal (HII) phase Protonation->Destabilization Fusion Fusion with endosomal membrane Destabilization->Fusion Release Release of encapsulated contents into cytoplasm Fusion->Release

Caption: DOPE-facilitated endosomal escape pathway.

References

Application Notes and Protocols for Preparing DOPE-N-Nonadecanoyl Liposomes via Ethanol Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for a wide range of therapeutic agents. The ethanol (B145695) injection method is a simple, rapid, and scalable technique for producing unilamellar liposomes.[1][2] This document provides a detailed protocol for the preparation of liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and N-Nonadecanoyl using the ethanol injection method. DOPE is a fusogenic lipid that can facilitate the endosomal escape of encapsulated contents, a crucial step for intracellular drug delivery.[3][4] The inclusion of a long-chain saturated fatty acid like N-Nonadecanoyl can modulate the stability and release characteristics of the liposomal bilayer.

While a specific, pre-established protocol for the combination of DOPE and N-Nonadecanoyl via ethanol injection is not extensively documented, this guide synthesizes established principles for DOPE-containing liposomes to provide a robust starting point for formulation development.

Key Principles of the Ethanol Injection Method

The ethanol injection method involves the rapid injection of a lipid solution in ethanol into an aqueous phase.[2][5] The rapid dilution of ethanol in the aqueous buffer causes the lipids to precipitate and self-assemble into bilayer vesicles.[2][5] Several factors influence the final characteristics of the liposomes, including:

  • Lipid Composition and Concentration: The molar ratio of lipids and the total lipid concentration in the ethanol phase are critical. A total lipid concentration of up to 40 mg/mL in ethanol is often used to produce monodisperse vesicles under 100 nm.[1][6]

  • Ethanol to Aqueous Phase Ratio: The final concentration of ethanol in the aqueous phase should ideally not exceed 7.5% (v/v) to ensure the formation of a homogeneous population of small unilamellar vesicles (SUVs).[1]

  • Injection Rate and Stirring: A rapid injection rate with vigorous stirring of the aqueous phase promotes rapid mixing and the formation of smaller, more uniform liposomes.[7]

  • Temperature: The temperature of the aqueous phase should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-Nonadecanoyl

  • Ethanol (Absolute, ACS grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chloroform (B151607) (for initial lipid stock preparation, if needed)

  • Syringes and needles

  • Glass vials

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional, for ethanol removal)

  • Dialysis cassettes or centrifugal filter units (for ethanol removal and buffer exchange)

Protocol 1: Preparation of DOPE-N-Nonadecanoyl Liposomes

This protocol is a starting point and may require optimization for specific applications.

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of DOPE and N-Nonadecanoyl in chloroform or a suitable organic solvent at a known concentration (e.g., 10 mg/mL).

    • Note: This step allows for accurate measurement of the desired molar ratio.

  • Preparation of the Organic Phase:

    • In a clean glass vial, combine the DOPE and N-Nonadecanoyl stock solutions to achieve the desired molar ratio (e.g., 9:1, 8:2 DOPE:N-Nonadecanoyl).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Dissolve the dried lipid film in absolute ethanol to a final total lipid concentration of 20-40 mg/mL. This is the organic phase.

  • Preparation of the Aqueous Phase:

    • Add the desired volume of hydration buffer (e.g., PBS, pH 7.4) to a separate glass vial.

    • Place the vial on a magnetic stirrer and begin stirring at a moderate to high speed (e.g., 500-1000 rpm).

    • If the phase transition temperature of N-Nonadecanoyl is above room temperature, gently heat the aqueous phase to a temperature above the Tc.

  • Ethanol Injection:

    • Draw the lipid-ethanol solution (organic phase) into a syringe fitted with a fine-gauge needle.

    • Rapidly inject the organic phase into the vigorously stirring aqueous phase. The volume of the injected ethanol should not exceed 7.5% of the total volume of the aqueous phase.

    • A milky, opalescent suspension of liposomes will form instantaneously.[6]

  • Ethanol Removal and Liposome (B1194612) Purification:

    • Allow the liposome suspension to stir for an additional 30-60 minutes to stabilize.

    • Remove the residual ethanol by either:

      • Dialysis: Transfer the liposome suspension to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against the hydration buffer for several hours, with buffer changes, to remove the ethanol.[4]

      • Centrifugal Filtration: Use centrifugal filter units to concentrate the liposomes and exchange the buffer.

    • Optional: A rotary evaporator can also be used to remove ethanol, particularly for larger batches.[7]

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, consider freezing at -20°C or -80°C after adding a cryoprotectant, though stability under these conditions should be validated.

Protocol 2: Characterization of this compound Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (Z-average) and PDI of the liposomes. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[3]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the liposome sample in the hydration buffer.

    • Measure the zeta potential to determine the surface charge of the liposomes. This is crucial for predicting stability and interaction with biological systems.

3. Encapsulation Efficiency (for drug-loaded liposomes):

  • Method: This will depend on the encapsulated drug. Common methods include UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC).

  • Procedure (General Principle):

    • Separate the unencapsulated (free) drug from the liposomes using techniques like size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugal ultrafiltration.

    • Quantify the amount of drug in the liposome fraction and the total amount of drug used initially.

    • Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Total amount of drug) x 100.

Data Presentation

Table 1: Key Formulation Parameters for Ethanol Injection

ParameterRecommended RangeRationale
Total Lipid Concentration 20 - 40 mg/mL in ethanolHigher concentrations can lead to larger vesicles and aggregation.[1][6]
DOPE:N-Nonadecanoyl Molar Ratio 9:1 to 7:3 (starting point)To be optimized based on desired stability and fusogenic properties.
Ethanol in Aqueous Phase < 7.5% (v/v)Higher concentrations can disrupt liposome formation and lead to heterogeneity.[1]
Injection Rate RapidPromotes rapid lipid precipitation and formation of smaller liposomes.
Stirring Speed 500 - 1000 rpmEnsures rapid and homogeneous mixing of the organic and aqueous phases.
Aqueous Phase Temperature > Tc of N-NonadecanoylEnsures lipids are in a fluid state for proper self-assembly.

Table 2: Expected Liposome Characteristics

CharacteristicExpected RangeMeasurement Technique
Vesicle Type Small Unilamellar Vesicles (SUVs)Transmission Electron Microscopy (TEM)
Size (Z-average) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral to slightly negativeLaser Doppler Electrophoresis

Visualization

Liposome_Preparation_Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation Liposome Formation cluster_purification Purification & Characterization Lipid_Stock 1. Prepare Lipid Stock Solutions (DOPE & N-Nonadecanoyl) Lipid_Film 2. Create Lipid Film (Evaporate Solvent) Lipid_Stock->Lipid_Film Organic_Phase 3. Dissolve in Ethanol Lipid_Film->Organic_Phase Injection 6. Rapid Ethanol Injection Organic_Phase->Injection Aqueous_Phase 4. Prepare Hydration Buffer (e.g., PBS) Stirring 5. Stir Vigorously Aqueous_Phase->Stirring Stirring->Injection Stabilization 7. Stabilize Suspension Injection->Stabilization Purification 8. Remove Ethanol (Dialysis / Filtration) Stabilization->Purification Characterization 9. Characterize Liposomes (Size, PDI, Zeta Potential) Purification->Characterization

Caption: Experimental workflow for preparing this compound liposomes using the ethanol injection method.

References

Application Notes and Protocols for Calculating Molar Ratios of DOPE-Lipids in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and its derivatives, such as DOPE-N-Nonadecanoyl, in lipid nanoparticle (LNP) formulations. This document outlines the principles behind calculating molar ratios, offers detailed experimental protocols for formulation and characterization, and presents quantitative data to aid in the development of effective drug delivery systems.

Introduction to DOPE in Lipid Nanoparticles

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a crucial "helper lipid" frequently incorporated into LNP formulations, particularly for the delivery of nucleic acids like mRNA and siRNA.[1][2] Its primary function is to facilitate the endosomal escape of the therapeutic payload into the cytoplasm, a critical step for the efficacy of many gene-based therapies.[3][4]

The unique conical shape of the DOPE molecule, a result of its small headgroup and unsaturated acyl chains, promotes the formation of a hexagonal (HII) phase.[2] This non-bilayer structure can destabilize the endosomal membrane, leading to the release of the LNP's contents.[2][3] The efficiency of this process is highly dependent on the molar ratio of DOPE within the LNP formulation.[4] While the specific lipid "this compound" is not extensively documented in the reviewed literature, the principles and protocols outlined here for DOPE are directly applicable to the formulation of LNPs with acylated DOPE derivatives.

Calculating Molar Ratios for LNP Formulations

The molar ratio of the lipid components is a critical parameter that influences the physicochemical properties and biological activity of LNPs.[5] These properties include particle size, surface charge, encapsulation efficiency, and stability.[1] A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: Encapsulates the negatively charged nucleic acid payload.

  • Helper Phospholipid: Such as DOPE, to aid in endosomal escape.

  • Cholesterol: Provides stability to the lipid bilayer.

  • PEG-Conjugated Lipid: Prevents aggregation and prolongs circulation time.

The molar ratio of these components is typically optimized empirically for each specific application.

Example Calculation Steps:

  • Define the Molar Ratio: Based on literature or preliminary studies, establish a target molar ratio for the lipid components. For example, a common starting ratio for an ionizable lipid:DOPE:Cholesterol:PEG-lipid might be 50:10:38.5:1.5.[1]

  • Determine Molecular Weights (MW): Obtain the molecular weight for each lipid component.

  • Calculate Molar Amounts: For a desired total amount of lipid in a given volume, calculate the number of moles for each component based on the molar ratio.

  • Calculate Mass of Each Component: Convert the molar amount of each lipid to mass using its molecular weight (Mass = Moles × MW).

Online calculators are also available to assist with these calculations for preparing lipid master mixes.[6]

Quantitative Data on DOPE-Containing Formulations

The optimal molar ratio of DOPE is formulation-dependent and can influence the efficacy of the LNP. The following table summarizes molar ratios from various studies on DOPE-containing LNPs.

Ionizable/Cationic LipidHelper Lipids & Other Components (Molar Ratio)CargoKey Findings & Reference
244-cisDOPE:Cholesterol:C16-PEG ceramide (20:52:1.5)hEPO mRNAOptimized molar ratio for 244-cis LNPs.[7]
SM-102DOPE:Cholesterol:DMG-PEG 2000mRNAA common formulation for mRNA delivery.[7]
LipidoidCholesterol:DOPE:PEG2000 (35:46.5:16:2.5)Firefly Luciferase mRNAUsed in microfluidic formulation protocols.[8]
4A3-SC8DOPE:Cholesterol:DMG-PEG (15:15:30:3)mRNABase formulation for screening SORT molecules.[9]
2X3DOPE (1:1, 1:2, 1:3)mRNATransfection efficiency is dependent on the 2X3-DOPE molar ratio.[10]

Experimental Protocols

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs.[3] This technique involves the rapid and controlled mixing of a lipid-containing organic phase with a payload-containing aqueous phase.

Materials:

  • Ionizable lipid, DOPE (or this compound), Cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA or other payload dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[1]

  • Microfluidic mixing device.

  • Syringe pumps.

Protocol:

  • Prepare the Lipid-Ethanol Solution: Dissolve the lipids in ethanol at the desired molar ratio.

  • Prepare the Aqueous Payload Solution: Dissolve the payload (e.g., mRNA) in the aqueous buffer.

  • Set up the Microfluidic System: Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

  • Load Syringes: Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.

  • Initiate Mixing: Set the desired flow rates for the two solutions (a common aqueous to organic phase flow rate ratio is 3:1) and start the pumps to initiate mixing.[1]

  • Collection and Purification: Collect the resulting LNP suspension. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the LNPs.[1] Subsequently, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[1]

LNP Characterization

Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in a suitable buffer like PBS. Analyze the sample using a DLS instrument to determine the average particle size and PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[3]

Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP sample in an appropriate buffer. The zeta potential is measured to determine the surface charge of the nanoparticles. At physiological pH, LNPs should ideally have a near-neutral surface charge.[3]

Encapsulation Efficiency:

  • Method: RiboGreen Assay (for RNA).

  • Procedure: Prepare two sets of LNP samples. Lyse one set with a detergent (e.g., 1% Triton X-100) to measure the total RNA. The other set remains intact to measure the amount of unencapsulated RNA. Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets and measure the fluorescence intensity. The encapsulation efficiency can then be calculated.[3]

Visualizing Experimental Workflows and Pathways

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_purification Purification & Finalization lipid_prep Lipid Mixture in Ethanol microfluidics Microfluidic Mixing lipid_prep->microfluidics aqueous_prep Payload in Aqueous Buffer aqueous_prep->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis sterilization Sterile Filtration dialysis->sterilization

Caption: A generalized workflow for the formulation of lipid nanoparticles using a microfluidic system.

DOPE-Mediated Endosomal Escape Pathway

Endosomal_Escape cluster_cellular_uptake Cellular Uptake cluster_endosomal_trafficking Endosomal Trafficking cluster_payload_release Payload Release LNP LNP Cell Cell Membrane LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DOPE_Action DOPE promotes Hexagonal Phase Endosome->DOPE_Action Acidification Membrane_Fusion Membrane Fusion DOPE_Action->Membrane_Fusion Payload_Release Payload Release Membrane_Fusion->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm

References

Application Notes and Protocols for the Detection of DOPE-N-Nonadecanoyl by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O,2-O-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids. NAPEs are important bioactive molecules that serve as precursors to N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules that includes the endocannabinoid anandamide.[1] Given their low endogenous concentrations and their role in various physiological and pathological processes, sensitive and accurate quantification of specific NAPE species like this compound is crucial for advancing our understanding of their function and for the development of novel therapeutics.[1][2]

This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Signaling Pathway

The primary biosynthetic pathway for NAEs involves the formation of NAPEs from phosphatidylethanolamine (B1630911) (PE) by the action of N-acyltransferases (NATs).[1] The newly synthesized NAPE, such as this compound, can then be hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[1] The biological effects of NAEs are mediated through various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[1] The signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which hydrolyzes NAEs into a fatty acid and ethanolamine.[1]

NAE_Signaling_Pathway cluster_synthesis Synthesis cluster_hydrolysis_signaling Signaling & Degradation PE Phosphatidylethanolamine (PE) NAPE This compound (NAPE) PE->NAPE Acyl-CoA NATs N-Acyltransferases (NATs) NAE N-Nonadecanoylethanolamine (NAE) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD Receptors CB1/CB2, PPARs NAE->Receptors Degradation Fatty Acid + Ethanolamine NAE->Degradation Hydrolysis Signaling Biological Effects Receptors->Signaling FAAH FAAH

Caption: N-Acylethanolamine (NAE) Biosynthesis and Signaling Pathway.

Experimental Protocols

A robust and sensitive method for the quantification of this compound involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of NAPEs from biological matrices.[3][5]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal Standard (IS): A suitable NAPE standard not present in the sample, such as PE 18:1/18:1-N-19:0, should be used.[3]

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Chloroform (B151607)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization & Internal Standard Spiking: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, they can be used directly. Spike the sample with the internal standard solution.

  • Liquid-Liquid Extraction (LLE): Perform an initial lipid extraction using a mixture of chloroform and methanol. A common method is the Bligh and Dyer extraction.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[5]

  • Elution: Elute the NAPE fraction with a high-organic solvent such as methanol or acetonitrile.[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column is suitable for the separation of NAPEs.

  • Mobile Phase A: Water with a suitable additive, such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: A mixture of acetonitrile and isopropanol (B130326) (e.g., 50:50, v/v).[5]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[7][8]

  • Gradient: A gradient elution is necessary to separate this compound from other lipid species. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
12.00100
15.00100
15.17030
20.07030

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: The following table summarizes typical MS parameters. These should be optimized for the specific instrument being used.

ParameterValue
Capillary Voltage3.5 kV[1]
Source Temperature150 °C[1]
Desolvation Temperature400 °C[1]
Desolvation Gas Flow800 L/hr[1]
Cone Gas Flow50 L/hr[1]

MRM Transitions for this compound:

The identification and quantification of NAPEs are often achieved by monitoring the neutral loss of the N-acyl chain.[9] For this compound, the precursor ion will be the protonated molecule [M+H]⁺. The product ion will result from the neutral loss of the N-nonadecanoyl group. A second, confirmatory transition can also be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be calculated][To be calculated][To be optimized]
Internal Standard[Specific to IS][Specific to IS][To be optimized]

Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula (C₅₀H₉₄NO₈P) and the desired adduct ([M+H]⁺). Collision energies must be optimized for the specific instrument and transition.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Experimental_Workflow Sample Biological Sample Spiking Spike with Internal Standard Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Drydown Dry-down and Reconstitution SPE->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for this compound Analysis.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below is an example of how to present validation data for the analytical method.

Table 1: Method Validation Parameters for NAPE Quantification (Adapted from a study on rat brain tissue[2][3])

ParameterValue
Lower Limit of Quantification (LLOQ)10 pmol/g[2][3]
Upper Limit of Quantification (ULOQ)2300 pmol/g[2][3]
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%

Conclusion

The protocols outlined in this document provide a robust framework for the sensitive and selective detection and quantification of this compound using LC-MS/MS. Adherence to these methodologies, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers to accurately measure this important lipid species and further elucidate its role in biological systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPE-N-Nonadecanoyl is a synthetic N-acylated phosphatidylethanolamine (B1630911) (NAPE). NAPEs are a class of phospholipids (B1166683) that can be incorporated into lipid bilayers and are known to influence membrane stability and fusogenicity. The presence of the N-acyl chain can modulate the physicochemical properties of the lipid, making it a potentially valuable component in the design of liposomal drug delivery systems. These application notes provide recommendations for the storage of this compound and generalized protocols for its use in the formulation of liposomes.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and performance. Below is a summary of the recommended storage conditions based on supplier information.

ParameterRecommendationSource
Temperature Freezer (approximately -20°C)[1]
Atmosphere Inert gas (e.g., Argon or Nitrogen) is recommended for long-term storage, especially if the product is in an organic solvent.[2]
Form Solid[1]
Shipping Condition Shipped on blue ice, indicating the need for cold chain maintenance.

Note: For long-term storage, it is advisable to handle the solid lipid under an inert atmosphere to prevent oxidation and hydrolysis[2]. If purchased as a solution in an organic solvent, store in a glass vial with a Teflon-lined cap[2].

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C60H114NO9P[1][3]
Molecular Weight 1024.52 g/mol [1]
Purity >98%[1]
Physical State Solid[1]

Experimental Protocols

The following are generalized protocols for the preparation of liposomes incorporating this compound. These methods are based on standard liposome (B1194612) formulation techniques and may require optimization for this specific lipid and the intended application.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs)[4].

Materials:

  • This compound

  • Other lipids (e.g., a neutral phosphatidylcholine like DOPC or a cationic lipid like DOTAP, depending on the desired formulation)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size) for sizing

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (Tm) of the lipid with the highest Tm. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the Tm of the lipids. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the MLV suspension through the extruder multiple times (typically 11-21 passes).

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Illustrative Quantitative Data for Liposome Formulations

The following table provides illustrative data for liposome formulations. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPC:Cholesterol:this compound (45:45:10)120 - 150< 0.2-5 to -15> 80 (for a model hydrophilic drug)
DOTAP:this compound (50:50)150 - 200< 0.3+30 to +50> 90 (for nucleic acids)

Diagrams

Liposome Preparation Workflow

Liposome_Preparation_Workflow Figure 1. General Workflow for Liposome Preparation cluster_0 Preparation cluster_1 Formulation cluster_2 Characterization & Use dissolution Lipid Dissolution in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) dissolution->film_formation drying Drying under Vacuum film_formation->drying hydration Hydration with Aqueous Buffer drying->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing characterization Physicochemical Characterization sizing->characterization application Application in Drug/Gene Delivery characterization->application

Caption: General Workflow for Liposome Preparation

Conceptual Diagram of a Liposome Incorporating this compound

Liposome_Structure Figure 2. Conceptual Structure of a Liposome with this compound cluster_bilayer Lipid Bilayer cluster_pc Structural Lipid (e.g., DOPC) cluster_dope_n This compound cluster_core Aqueous Core pc_head pc_tail1 pc_head->pc_tail1 pc_tail2 pc_head->pc_tail2 dope_n_head dope_n_tail1 dope_n_head->dope_n_tail1 dope_n_tail2 dope_n_head->dope_n_tail2 dope_n_acyl dope_n_head->dope_n_acyl drug Encapsulated Drug label_acyl N-Nonadecanoyl Chain (modulates membrane properties)

Caption: Conceptual Liposome Structure

Potential Applications and Further Research

This compound, as a NAPE, may offer unique advantages in drug delivery. The N-acyl chain can influence the packing of lipids in the bilayer, potentially affecting membrane fluidity, stability, and fusogenicity. N-acylated phosphatidylethanolamines have been investigated for their ability to form stable liposomes that can be triggered to become fusogenic, which is a desirable characteristic for intracellular drug delivery.

Further research is warranted to fully characterize liposomes formulated with this compound. Key areas of investigation should include:

  • Determination of the phase transition temperature (Tm): This is a critical parameter for optimizing the hydration and extrusion steps of liposome preparation.

  • Stability studies: Assessing the long-term stability of this compound-containing liposomes in various buffers and biological media.

  • In vitro and in vivo performance: Evaluating the efficacy of these liposomes for the delivery of specific therapeutic agents, including their interaction with cells and their pharmacokinetic profile.

By systematically investigating these aspects, the full potential of this compound as a component of advanced drug delivery systems can be realized.

References

Application Notes and Protocols for Incorporating N-Acylated DOPE Derivatives into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-acylated 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) derivatives, with a focus on the novel compound DOPE-N-Nonadecanoyl , into advanced drug delivery systems. While specific experimental data for this compound is not yet widely available in published literature, this document outlines established protocols and characterization techniques for similar lipidic compounds, offering a robust framework for research and development.

The inclusion of N-acylated DOPE derivatives in lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), can significantly influence their physicochemical properties and biological performance. The N-acylation of the primary amine on the phosphoethanolamine headgroup can alter membrane curvature, fusogenicity, and interaction with biological membranes, potentially leading to enhanced drug encapsulation, improved stability, and more efficient intracellular delivery.

Physicochemical Properties and Characterization

The successful incorporation of this compound into a drug delivery system necessitates a thorough characterization of the resulting nanoparticles. The following table summarizes key quantitative parameters that should be assessed. Representative data for DOPE-containing liposomes are provided for comparative purposes.

Table 1: Physicochemical Characterization of Lipid-Based Nanoparticles

ParameterDOPE-Based Liposomes (Example)This compound Liposomes (To Be Determined)Method of Analysis
Particle Size (nm) 100 - 200Expected to be in a similar rangeDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2A PDI of < 0.3 is generally considered acceptableDynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to +40 (depending on co-lipids)Will depend on the overall formulation chargeLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 80% for many drugsTo be experimentally determined for the drug of interestSpectrophotometry, Chromatography (e.g., HPLC)
Drug Loading (%) 1 - 10% (w/w)Dependent on the drug and lipid compositionChromatography (e.g., HPLC)
Phase Transition Temp. (°C) Not applicable for DOPE alone (non-bilayer)To be determinedDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The following protocols provide a detailed methodology for the formulation and characterization of lipid nanoparticles incorporating this compound.

Liposome (B1194612) Formulation using Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes in a laboratory setting.[1]

Materials:

  • This compound

  • Co-lipids (e.g., DSPC, Cholesterol, PEG-lipid)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Dissolution: Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure homogenous mixing and prevent phase separation. Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Dry the lipid film under a stream of inert gas (e.g., nitrogen or argon) for at least 1 hour to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration is typically performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.

Characterization of Liposomes

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.

  • Protocol:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature.

    • Perform the measurement according to the instrument's software instructions.

2.2.2. Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry measures the electrophoretic mobility of charged particles in an applied electric field. The zeta potential is calculated from this mobility and is an indicator of the surface charge of the liposomes.

  • Protocol:

    • Dilute the liposome suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).

    • Inject the sample into a specialized zeta potential cell.

    • Perform the measurement according to the instrument's software instructions.

2.2.3. Encapsulation Efficiency and Drug Loading Determination

  • Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the drug in each fraction.

  • Protocol:

    • Separation of Free Drug: Separate the liposomes from the unencapsulated drug using a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or ultracentrifugation.

    • Quantification of Free Drug: Quantify the amount of drug in the filtrate or supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Quantification of Total Drug: Determine the total amount of drug in the initial liposome formulation before the separation step.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Visualizations

The following diagrams illustrate key workflows and concepts in the development of drug delivery systems incorporating this compound.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A Lipid Dissolution (this compound + Co-lipids) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer + Drug) B->C D Extrusion (Size Reduction) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (LDV) D->F G Encapsulation Efficiency (Chromatography) D->G H In Vitro Studies (Cell Culture) G->H I In Vivo Studies (Animal Models) H->I

Caption: Experimental workflow for the formulation and characterization of this compound liposomes.

G cluster_lipo Lipid Nanoparticle cluster_cell Target Cell LNP LNP (with this compound) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Enhanced by DOPE derivative) Nucleus Nucleus Cytoplasm->Nucleus Drug Action

References

Encapsulation of Plasmid DNA using a Cationic Lipid and DOPE Formulation for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The effective delivery of plasmid DNA (pDNA) into target cells is a cornerstone of gene therapy and various research applications. Non-viral vectors, particularly lipid-based nanoparticles (LNPs) or lipoplexes, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and greater flexibility. A critical challenge in non-viral gene delivery is overcoming the endosomal barrier, which can trap and degrade the pDNA cargo before it reaches the cytoplasm.

This application note details a protocol for the encapsulation of plasmid DNA using a formulation composed of a cationic lipid and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

A Note on "DOPE-N-Nonadecanoyl": The term "this compound" does not correspond to a standard, commercially available lipid. It is likely a reference to a formulation containing the well-known helper lipid DOPE in conjunction with a cationic lipid possessing a Nonadecanoyl (C19) acyl chain. This protocol will, therefore, describe a generalizable method using a representative cationic lipid, which can be adapted for custom lipids with specific acyl chains like a nonadecanoyl group.

The cationic lipid's primary role is to condense the negatively charged pDNA and facilitate initial contact with the cell membrane. DOPE, a zwitterionic lipid, is included for its unique fusogenic properties.[1] Under the acidic conditions of the endosome, DOPE helps to destabilize the endosomal membrane, promoting the release of the pDNA into the cytoplasm.[1][2] The molar ratio of the cationic lipid to DOPE is a critical parameter that influences the transfection efficiency and stability of the resulting lipoplexes.[3]

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of plasmid DNA-loaded lipoplexes using the thin-film hydration method followed by extrusion.

Materials and Reagents
  • Cationic Lipid (e.g., DOTAP, DC-Cholesterol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Plasmid DNA (pDNA) of interest

  • Chloroform (B151607)

  • Sterile, nuclease-free water

  • Hydration Buffer (e.g., 10 mM HEPES, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorometer and a DNA quantification kit (e.g., PicoGreen™)

Protocol 1: Liposome (B1194612) Preparation (Thin-Film Hydration)
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the cationic lipid and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free hydration buffer. The final lipid concentration is typically in the range of 1-5 mg/mL.

    • Vortex the flask vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's transition temperature.

    • Pass the lipid suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).

Protocol 2: Lipoplex Formation and Characterization
  • pDNA-Liposome Complexation:

    • Dilute the plasmid DNA in the same hydration buffer.

    • Add the pDNA solution to the prepared liposome suspension at a specific N/P ratio. The N/P ratio is the molar ratio of nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the pDNA.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Characterization of Lipoplexes:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the lipoplexes using a Dynamic Light Scattering (DLS) instrument.

    • Encapsulation Efficiency: To determine the amount of encapsulated pDNA, separate the lipoplexes from the unencapsulated pDNA. This can be achieved by methods such as ultracentrifugation or column chromatography. Quantify the encapsulated pDNA using a fluorescent DNA-binding dye (e.g., PicoGreen™) after lysing the lipoplexes with a detergent (e.g., 0.5% Triton X-100).

      • Encapsulation Efficiency (%) = (Amount of encapsulated pDNA / Total amount of pDNA) x 100

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of pDNA-lipoplex formulations.

Table 1: Physicochemical Properties of Lipoplexes with Varying Lipid Compositions

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)N/P RatioParticle Size (nm)Zeta Potential (mV)Reference
DOTAPDOPE1:14:1< 100> +30[4]
DSTAPDOPE1:1-Increased with DNA conc.~+30 (in PBS)[4]
DC-CholesterolDOPE1:1-Not Specified~+26[4]
BFDMADOPE1:2.5---[5]

Data is compiled from various studies and may not represent a single experiment.

Table 2: Influence of N/P Ratio on Lipoplex Characteristics

Formulation (Cationic Lipid:DOPE)N/P RatioParticle Size (nm)Zeta Potential (mV)Transfection Efficiency
DOTMA:DOPE (1:1)2:1~250+20Moderate
DOTMA:DOPE (1:1)5:1~200+40High
DOTMA:DOPE (1:1)10:1~150+55Moderate (with increased cytotoxicity)

This table represents expected trends. Actual values are cell-line and plasmid dependent.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_0 Liposome Preparation cluster_1 Lipoplex Formation & Analysis a Dissolve Cationic Lipid & DOPE in Chloroform b Form Thin Lipid Film (Rotary Evaporation) a->b c Hydrate Film with Buffer (Forms MLVs) b->c d Extrusion through 100nm Membrane c->d e Formation of Unilamellar Vesicles (SUVs) d->e f Mix SUVs with Plasmid DNA e->f Combine g Incubate for 30 min (Lipoplex Formation) f->g h Characterization: - Size (DLS) - Zeta Potential - Encapsulation Efficiency g->h

Caption: Experimental workflow for lipoplex preparation and characterization.

G cluster_0 Cellular Uptake and Endosomal Escape a 1. Lipoplex approaches cell membrane b 2. Endocytosis: Lipoplex engulfed into an endosome a->b c 3. Endosome Acidification (pH drop) b->c d 4. DOPE undergoes conformational change (Lamellar to Hexagonal HII phase) c->d e 5. Endosomal membrane destabilization and fusion d->e f 6. Plasmid DNA released into cytoplasm e->f g 7. pDNA translocates to nucleus for transcription f->g

Caption: Proposed mechanism of DOPE-mediated endosomal escape.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOPE-N-Nonadecanoyl Lipid Ratio in LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid ratios in Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during LNP formulation and experimentation. While the principles discussed here are broadly applicable, they are particularly focused on formulations involving DOPE, a critical helper lipid for effective endosomal escape of payloads.

Note on "DOPE-N-Nonadecanoyl": The information provided focuses on the widely used helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). The principles of lipid ratio optimization discussed are generally applicable to other helper lipids as well.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPE in LNP formulations?

A1: DOPE is a crucial "helper lipid" in LNP formulations.[1][2] Its main function is to facilitate endosomal escape, a critical step for the encapsulated payload (e.g., mRNA, siRNA) to reach the cytoplasm and exert its therapeutic effect.[1][2] DOPE's cone-shaped molecular structure promotes the formation of a hexagonal (HII) phase, which can destabilize the endosomal membrane, leading to the release of the LNP's contents.[1]

Q2: How does the molar ratio of DOPE impact the stability of LNPs?

A2: The molar ratio of DOPE can significantly affect the physical stability of LNPs. While vital for efficacy, an excessively high molar ratio of DOPE may lead to particle aggregation and instability, especially at neutral pH.[1] This is due to DOPE's fusogenic properties, which can cause LNPs to fuse. Therefore, optimizing the DOPE concentration is a balance between maximizing endosomal escape and maintaining the colloidal stability of the nanoparticles.[1]

Q3: What is a typical starting molar ratio for DOPE in an LNP formulation?

A3: A common starting point for the molar ratio of DOPE in LNP formulations ranges from 10% to 40% of the total lipid composition.[1] However, the optimal ratio is highly dependent on the other lipid components, including the ionizable lipid, cholesterol, and PEG-lipid, as well as the specific cargo being delivered.[1]

Q4: Can DOPE be substituted with other helper lipids?

A4: Yes, other phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are also commonly used as helper lipids.[1][3] However, studies have shown that DOPE-containing LNPs can outperform DSPC-formulated LNPs in terms of mRNA delivery, potentially due to enhanced endosomal escape.[4][5] The choice of helper lipid can significantly impact the delivery efficiency and should be optimized for the specific application.

Troubleshooting Guide

This guide addresses common problems encountered when optimizing the DOPE lipid ratio in LNP formulations.

Issue 1: Low Encapsulation Efficiency or Poor Payload Delivery

Possible Cause: The molar ratio of DOPE may be too low, leading to inefficient endosomal escape, which is a major bottleneck for LNP-mediated delivery.[1]

Troubleshooting Steps:

  • Systematically Increase DOPE Molar Ratio: Increase the molar percentage of DOPE in your formulation in a stepwise manner, for instance, from 10% to 50%, while keeping the ratios of other lipids constant.[1]

  • Evaluate Endosomal Escape: Utilize an endosomal escape assay to directly measure the efficiency of payload release into the cytoplasm.[1]

  • Assess Other Lipid Components: The interplay between all lipid components is crucial. Re-evaluate the ratios of the ionizable lipid, cholesterol, and PEG-lipid as they can all influence encapsulation and delivery.

Issue 2: LNP Aggregation and Instability

Possible Cause: An excessively high molar ratio of DOPE can lead to particle aggregation due to its fusogenic properties.[1]

Troubleshooting Steps:

  • Systematically Decrease DOPE Molar Ratio: If aggregation is observed, methodically decrease the molar percentage of DOPE.

  • Optimize PEG-Lipid Content: Ensure the concentration of the PEG-lipid is sufficient to provide steric stabilization and prevent aggregation.[1]

  • Control Formulation pH: Aggregation can be more pronounced at neutral pH where ionizable lipids are less charged.[1] Maintain an appropriate pH in your formulation and storage buffers to ensure particle stability.[1]

Data Presentation

Table 1: Example Molar Ratios of Lipids in LNP Formulations

Ionizable LipidHelper Lipid (DOPE)CholesterolPEG-LipidApplication/TargetReference
4A3-SC815%30%3% (+ variable phospholipid)mRNA Delivery[4]
C12-20010%38.5%1.35%mRNA Delivery[4]
SM-10210%40%2%mRNA Delivery[6]
C14-49416%46.5%2.5%Gene Editing[7]
DOTAPVariableVariable-mRNA Delivery[8]

Note: The ratios are presented as molar percentages of the total lipid content.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for formulating DOPE-containing LNPs for mRNA delivery.

Materials:

  • Ionizable cationic lipid, DOPE, Cholesterol, PEG-conjugated lipid

  • Ethanol (B145695)

  • mRNA stock solution

  • Acidic citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of the Organic Phase: Dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. Vortex the solution to ensure a homogenous mixture.[2]

  • Preparation of the Aqueous Phase: Dilute the mRNA stock solution in the acidic citrate buffer to the desired concentration.[2]

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Prime the system with ethanol and then with the aqueous buffer.[2]

    • Load the organic phase and the aqueous phase into separate syringes.

    • Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.[2]

  • Purification: Purify the LNPs by dialysis against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA.

Protocol 2: Characterization of LNPs

1. Measurement of Particle Size and Polydispersity Index (PDI):

  • Use Dynamic Light Scattering (DLS).

  • Dilute the LNP formulation in a suitable buffer (e.g., PBS).

  • Measure the hydrodynamic diameter and PDI.

2. Measurement of Zeta Potential:

  • Use Laser Doppler Velocimetry.

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic strength which can affect measurements.[1]

  • Transfer the diluted sample to a zeta potential cell and measure.

3. Determination of mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that binds to RNA (e.g., RiboGreen).

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all encapsulated mRNA. This measures the total mRNA amount.[2]

    • In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.[2]

    • Add the RiboGreen reagent to both sets of samples and incubate in the dark.[1][2]

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Mix Lipid Mix in Ethanol (Ionizable, DOPE, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Aqueous_Phase mRNA in Aqueous Buffer (pH 4) Aqueous_Phase->Microfluidic_Mixing Purification Purification (e.g., Dialysis) Microfluidic_Mixing->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization

Caption: Workflow for LNP formulation and characterization.

Endosomal_Escape_Pathway cluster_cell Cellular Environment LNP_Uptake LNP Uptake (Endocytosis) Endosome Endosome (pH ~6.5) LNP_Uptake->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Payload_Release Payload Release Late_Endosome->Payload_Release DOPE-mediated Membrane Fusion Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Role of DOPE in facilitating endosomal escape.

Troubleshooting_Logic Start Start Optimization Formulate_LNPs Formulate LNPs with Initial DOPE Ratio Start->Formulate_LNPs Characterize Characterize LNPs (Size, PDI, EE%) Formulate_LNPs->Characterize Evaluate_Efficacy Evaluate In Vitro/ In Vivo Efficacy Characterize->Evaluate_Efficacy Problem Problem Identified? Evaluate_Efficacy->Problem Low_Efficacy Low Efficacy/ Payload Expression Problem->Low_Efficacy  Yes Aggregation Aggregation/ Instability Problem->Aggregation  Yes End Optimal Formulation Problem->End No Increase_DOPE Increase DOPE Ratio Low_Efficacy->Increase_DOPE Decrease_DOPE Decrease DOPE Ratio Aggregation->Decrease_DOPE Increase_DOPE->Formulate_LNPs Decrease_DOPE->Formulate_LNPs

Caption: Troubleshooting logic for DOPE molar ratio optimization.

References

troubleshooting aggregation issues in DOPE-N-Nonadecanoyl formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with DOPE-N-Nonadecanoyl formulations. The following frequently asked questions (FAQs) and guides address common aggregation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows visible aggregation immediately after preparation. What are the potential causes?

Immediate aggregation is often a sign of suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of your buffer is critical. For ionizable lipids, a pH below the pKa can lead to a highly positive surface charge, which, if not controlled, can cause instability and aggregation.[1]

  • Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[1]

  • Lipid Concentration: High concentrations of lipids during the formulation process can increase the frequency of particle collisions, which promotes aggregation.[1]

  • Solvent Mixing Rate: In methods like ethanol (B145695) injection, the rate of mixing is crucial. If the organic solvent phase is introduced too slowly, it can lead to the formation of larger, less stable particles that are more prone to aggregation.[1]

Q2: The particle size of my formulation is consistently larger than expected. What could be the issue?

Larger than expected particle size can be attributed to several factors:

  • Inadequate Energy Input During Sizing: The energy applied during sizing steps, such as sonication or extrusion, may be insufficient to produce smaller vesicles.[2]

  • Lipid Composition: The concentration and ratio of different lipids can influence the final vesicle size.[2]

  • Incomplete Hydration: A non-uniform or thick lipid film, or the presence of residual organic solvent, can lead to incomplete hydration and the formation of larger aggregates.[3]

  • Suboptimal Temperature: The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation to ensure the formation of stable bilayers.[3][4]

Q3: I'm observing a high Polydispersity Index (PDI) in my batches. What does this indicate and how can I improve it?

A high PDI indicates a heterogeneous population of particles with a wide size distribution. Common causes include:

  • Insufficient Homogenization: This is a frequent cause of high PDI.[2] Optimizing the homogenization process, such as increasing the number of extrusion passes or adjusting sonication parameters, can improve uniformity.

  • Aggregation: Particles may be aggregating after formation, leading to a broader size distribution. This can be caused by improper buffer conditions (pH, ionic strength) or suboptimal storage.[2]

Q4: My nanoparticles appear stable initially but aggregate during storage. How can I improve their long-term stability?

Aggregation during storage is a common challenge. Consider the following factors:

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing.[1] Freeze-thaw cycles can induce phase separation and aggregation.[5][6] If freezing is necessary, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended.[5][6]

  • Zeta Potential: A low absolute zeta potential (e.g., between -10 mV and +10 mV) suggests insufficient electrostatic repulsion between particles, making them susceptible to aggregation over time.[2] For cationic lipids, a target zeta potential of > +30 mV in the formulation buffer can enhance initial stability.[1]

  • Buffer Choice: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing and thawing, which may induce aggregation.[5]

Data Presentation

Table 1: Key Quality Attributes for Stable Nanoparticle Formulations

ParameterRecommended RangeSignificancePotential Influencing Factors
Z-average Size 50 - 200 nmAffects circulation time, biodistribution, and cellular uptake.[2]Sizing method (e.g., extrusion, sonication), lipid composition, hydration temperature.[2]
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the nanoparticle population.[2]Sizing method (e.g., number of extrusion passes), potential for aggregation.[2]
Zeta Potential > |+/-20 mV|Indicates colloidal stability due to electrostatic repulsion.[2]Lipid composition (inclusion of charged lipids), buffer pH.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulations by Thin-Film Hydration

  • Dissolution: Dissolve this compound and other lipids in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[3]

  • Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set to facilitate solvent evaporation without degrading the lipids (e.g., 30-40°C). Rotate the flask to create a thin, uniform lipid film on the inner surface.[3]

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer. The hydration process should be carried out at a temperature above the phase transition temperature of the lipids.[3][4]

  • Sizing: To achieve a uniform particle size, the resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion.[4]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the same buffer used for formulation.

  • Instrument Setup: Enter the parameters of the dispersant (viscosity and refractive index) into the DLS instrument software.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).[7]

  • Zeta Potential Measurement: For zeta potential, inject the sample into a specialized zeta potential cell. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.[7]

  • Data Analysis: A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability.[7] A low PDI (< 0.2) suggests a homogenous particle population.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Aggregation cluster_1 Analyze Formulation Parameters cluster_2 Analyze Process Parameters start Aggregation Observed check_visual Visual Inspection: Precipitate or Sediment? start->check_visual dls Perform DLS Analysis: Measure Size, PDI, Zeta Potential check_visual->dls Yes check_visual->dls No, but DLS shows large size/high PDI check_ph Incorrect pH? dls->check_ph check_ionic High Ionic Strength? dls->check_ionic check_conc High Lipid Concentration? dls->check_conc check_mixing Suboptimal Mixing/Sizing? dls->check_mixing check_temp Incorrect Temperature? dls->check_temp optimize Optimize Formulation/Process and Re-formulate check_ph->optimize Yes stable Stable Formulation check_ph->stable No check_ionic->optimize Yes check_ionic->stable No check_conc->optimize Yes check_conc->stable No check_mixing->optimize Yes check_mixing->stable No check_temp->optimize Yes check_temp->stable No optimize->dls

Caption: Troubleshooting workflow for nanoparticle aggregation.

G cluster_0 Key Factors Contributing to Nanoparticle Aggregation cluster_1 Formulation Parameters cluster_2 Process Parameters cluster_3 Storage Conditions aggregation Nanoparticle Aggregation ph Inappropriate pH ph->aggregation ionic_strength High Ionic Strength ionic_strength->aggregation lipid_conc High Lipid Concentration lipid_conc->aggregation composition Lipid Composition composition->aggregation mixing Mixing/Sizing Energy mixing->aggregation temperature Temperature temperature->aggregation purification Purification Method purification->aggregation storage_temp Storage Temperature (Freeze-Thaw Cycles) storage_temp->aggregation buffer_choice Storage Buffer buffer_choice->aggregation

Caption: Key factors contributing to nanoparticle aggregation.

References

increasing the encapsulation efficiency of DOPE-N-Nonadecanoyl vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-N-Nonadecanoyl vesicles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the encapsulation efficiency of your vesicle formulations. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency (EE%) I can expect for this compound vesicles?

A1: The encapsulation efficiency for liposomal formulations can range widely, from less than 10% to over 90%.[1][2] For DOPE-based vesicles using passive loading methods with hydrophilic drugs, the efficiency is often on the lower end due to the relatively small internal aqueous volume. However, efficiency can be significantly improved by optimizing the preparation method, lipid composition, and drug loading strategy (e.g., active loading).[3][4]

Q2: What are the most critical factors influencing the encapsulation efficiency of my vesicles?

A2: Several factors critically impact encapsulation efficiency. These include the physicochemical properties of the drug (hydrophilicity vs. lipophilicity), the lipid composition (including the presence of cholesterol or charged lipids), the vesicle size and lamellarity, the preparation method used, and the type of loading process (passive vs. active).[5][6][7]

Q3: How does the choice of a hydrophilic versus a lipophilic drug affect encapsulation?

A3: Hydrophilic (polar) drugs are encapsulated within the internal aqueous core of the vesicle, while lipophilic (nonpolar) drugs are entrapped within the lipid bilayer itself.[1][3] Consequently, lipophilic drugs often show higher encapsulation efficiencies as they can associate with the large volume of the lipid membrane.[1] Passive encapsulation of hydrophilic drugs is highly dependent on the captured aqueous volume during vesicle formation, which can be inefficient.[4]

Q4: What is the difference between passive and active drug loading?

A4: Passive loading involves encapsulating the drug during the vesicle formation process.[8][9] The drug is typically mixed with the lipids or the hydration buffer.[3][9] This method is straightforward but can have low efficiency for hydrophilic compounds.[8] Active loading , or remote loading, is performed after the vesicles are formed.[3][9] It utilizes transmembrane gradients (like pH or ion gradients) to drive the drug into the liposome's core, often achieving much higher encapsulation efficiencies.[10][11]

Q5: Why is DOPE a key component in these vesicles, and how does it affect my experiment?

A5: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a phospholipid that, due to its conical shape, does not form stable bilayers on its own at neutral pH.[12] It prefers to form an inverted hexagonal (HII) phase.[2] This property makes DOPE-containing liposomes "fusogenic" and pH-sensitive, especially in acidic environments like those found in tumor microenvironments or endosomes. When combined with a stabilizing lipid, it can form bilayers that become unstable at lower pH, triggering the release of the encapsulated content.[2][12]

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues encountered during the encapsulation process.

Problem: My encapsulation efficiency is extremely low (<5%). What's wrong?

Potential Cause Suggested Solution
Inefficient Hydration The lipid film may not be fully hydrated. Ensure the hydration buffer is added at a temperature above the lipid's phase transition temperature (Tc) and that agitation is sufficient to swell the film completely.[10]
Suboptimal Drug Properties For hydrophilic drugs, passive loading is inherently inefficient. Consider switching to an active loading method, such as the pH gradient technique, if your drug is ionizable.[10][11]
Vesicle Size and Polydispersity Small, unilamellar vesicles (SUVs) have a very small internal volume. If using sonication, which produces SUVs, the encapsulation of hydrophilic drugs will be low.[8] Use extrusion to create larger, more uniform vesicles (LUVs) with a greater encapsulated volume.[8][13]
Drug-Lipid Interactions The drug may be interacting unfavorably with the lipid bilayer, preventing efficient encapsulation. Try altering the lipid composition by adding cholesterol to increase bilayer rigidity or a charged lipid (e.g., DOTAP, DOPS) to promote electrostatic interactions.[14][15]
Incorrect Purification Method Unencapsulated drug may not be fully separated from the vesicles, leading to inaccurate measurements. Use reliable separation techniques like size exclusion chromatography (SEC) or dialysis.[6][16] Ultracentrifugation can also be effective but may require optimization.[16]

Problem: My results are not reproducible.

Potential Cause Suggested Solution
Inconsistent Lipid Film The lipid film may be uneven. Ensure the organic solvent is evaporated slowly and evenly using a rotary evaporator to create a thin, uniform film.[3]
Variable Sonication/Extrusion Sonication energy and time, or the number of extrusion cycles, can significantly affect vesicle size and lamellarity. Standardize these parameters across all experiments. Extrusion is generally considered more reproducible than sonication.[13][17]
Hydration Conditions Temperature, time, and agitation during hydration must be kept consistent.[18] Minor variations can lead to different vesicle populations.

Visualizing the Process

Experimental Workflow

The following diagram outlines the general workflow for preparing vesicles using the thin-film hydration method followed by extrusion for size control.

G A 1. Lipid Dissolution (this compound + Drug in Organic Solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Add Aqueous Buffer) B->C D 4. Vesicle Formation (MLVs) C->D E 5. Size Reduction (Extrusion) D->E F 6. Purification (Remove Free Drug) E->F G 7. Analysis (EE%, Size, PDI) F->G

Caption: Workflow for vesicle preparation and drug encapsulation.

Factors Influencing Encapsulation Efficiency

This diagram illustrates the key parameters that can be adjusted to optimize drug encapsulation.

G cluster_drug Drug Properties cluster_lipid Vesicle Properties cluster_process Process Parameters EE Encapsulation Efficiency Drug Solubility (Hydrophilic/Lipophilic) Drug->EE Charge Molecular Charge Charge->EE LipidComp Lipid Composition (DOPE, Cholesterol, Charge) LipidComp->EE Size Vesicle Size & PDI Size->EE PrepMethod Preparation Method (Film Hydration, Injection) PrepMethod->EE Loading Loading Type (Active vs. Passive) Loading->EE pH Buffer pH & Ionic Strength pH->EE

Caption: Key factors affecting vesicle encapsulation efficiency.

Detailed Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is the most common method for producing unilamellar vesicles of a controlled size.[8][18]

  • Lipid Preparation: Dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's transition temperature to gently remove the organic solvent. A thin, uniform lipid film should form on the wall of the flask.

  • Hydration: Add the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask. If encapsulating a hydrophilic drug via passive loading, dissolve it in this buffer.

  • Vesicle Swelling: Gently rotate the flask by hand (or using the evaporator with the vacuum off) for 1-2 hours at a temperature above the lipid Tc. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[13]

  • Purification: Separate the encapsulated drug from the unencapsulated (free) drug using size exclusion chromatography or dialysis against a fresh buffer.

  • Characterization: Determine the encapsulation efficiency, mean vesicle size, and polydispersity index (PDI) using appropriate analytical techniques (e.g., HPLC or fluorescence spectroscopy for drug concentration, and dynamic light scattering (DLS) for size).

Protocol 2: Active Loading using a pH Gradient

This method is highly effective for weakly basic drugs that can be protonated.[2][10]

  • Prepare Vesicles: Prepare empty this compound vesicles using the thin-film hydration and extrusion method (Protocol 1). Critically, the hydration buffer should be acidic (e.g., citrate (B86180) buffer, pH 4.0).

  • Create Gradient: After extrusion, remove the external acidic buffer and replace it with a basic buffer (e.g., PBS, pH 7.4) via dialysis or a spin column. This creates a pH gradient where the inside of the vesicle is acidic and the outside is neutral/basic.

  • Drug Loading: Dissolve the drug in the external basic buffer and add it to the vesicle suspension.

  • Incubation: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a defined period (e.g., 10-30 minutes). The uncharged drug will diffuse across the lipid bilayer into the acidic core.

  • Drug Trapping: Inside the vesicle, the drug becomes protonated (charged). The charged form has very low membrane permeability and is thus trapped and concentrated inside the liposome.[2]

  • Purification & Characterization: Remove any remaining unencapsulated drug and characterize the final formulation as described in Protocol 1.

Quantitative Data Summary

The following tables provide a summary of how different methods and parameters can influence vesicle characteristics. The values are representative and should be optimized for your specific formulation.

Table 1: Comparison of Sizing Methods on Vesicle Characteristics

MethodTypical Size RangePolydispersity Index (PDI)Encapsulation Efficiency (Hydrophilic Drug)Reproducibility
None (MLVs) 500 nm - 5 µmHigh (>0.5)Low-ModerateLow
Probe Sonication 20 nm - 100 nmModerate-High (0.2-0.5)Very LowLow
Bath Sonication 50 nm - 200 nmModerate (0.2-0.3)LowModerate
Extrusion (100 nm) 100 nm - 120 nmLow (<0.1)ModerateHigh

Data compiled from principles described in[8],[19],[13],[17].

Table 2: Influence of Loading Method and Lipid Composition on EE%

Lipid CompositionDrug TypeLoading MethodTypical EE%
DOPE/CholesterolHydrophilicPassive (Film Hydration)5 - 15%
DOPE/CholesterolLipophilicPassive (Film Hydration)40 - 80%
DOPE/CholesterolWeakly BasicActive (pH Gradient)>90%
DOPE/CHEMS (pH-sensitive)HydrophilicPassive (Film Hydration)10 - 25%

Data compiled from principles described in[1],[3],[2],[15].

References

effect of pH on the stability of DOPE-N-Nonadecanoyl formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH stability of DOPE-N-Nonadecanoyl formulations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of pH sensitivity in DOPE-based liposomes?

A1: The pH sensitivity of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) based liposomes stems from the inherent property of the DOPE molecule to adopt a non-bilayer, inverted hexagonal phase in acidic conditions.[1][2] At physiological pH (around 7.4), DOPE is stabilized into a bilayer structure by incorporating a stabilizing agent.[1] When the formulation is exposed to an acidic environment (pH 5.5-6.5), the stabilizing agent gets protonated, which in turn destabilizes the bilayer and allows DOPE to transition to its preferred inverted hexagonal phase. This structural change leads to the release of the encapsulated contents.[1]

Q2: Why are my this compound liposomes aggregating at neutral pH?

A2: Aggregation of this compound liposomes at neutral pH can be attributed to several factors. DOPE's natural tendency to form a non-bilayer structure can lead to instability and fusion if not properly stabilized.[3] Additionally, if your formulation includes cationic lipids, electrostatic interactions with buffer components can cause aggregation.[3] High concentrations of liposomes also increase the likelihood of aggregation.[3] For many DOPE-containing systems, a pH range of 6.5-7.5 is a good starting point for stability.[4]

Q3: What is the role of a stabilizing agent in DOPE formulations and can you provide an example?

A3: A stabilizing agent is crucial for maintaining the lamellar (bilayer) structure of DOPE liposomes at neutral or physiological pH.[1] DOPE on its own has a cone-like shape and prefers to form an inverted hexagonal phase rather than a stable bilayer.[3] The stabilizing agent counteracts this tendency. A commonly used stabilizing agent is Cholesteryl Hemisuccinate (CHEMS).[1][5] At neutral pH, the carboxyl group of CHEMS is deprotonated and negatively charged, creating electrostatic repulsion with the phosphate (B84403) group of DOPE, which favors the formation of a stable bilayer.[5]

Q4: At what pH range can I expect my this compound formulation to release its contents?

A4: DOPE-based pH-sensitive liposomes are designed to be stable at a physiological pH of 7.4 and release their contents in acidic environments.[1] The release is typically triggered in a pH range of 5.5 to 6.5.[1] This property is particularly useful for targeted drug delivery to acidic microenvironments such as tumors or within the endosomes of cells.

Q5: How does the concentration of DOPE in the formulation affect its pH sensitivity?

A5: Generally, the pH sensitivity of the liposomal formulation increases with a higher molar percentage of DOPE.[1] For instance, a formulation with 40 mol% DOPE has been shown to exhibit significant pH-sensitivity and enhanced drug release at pH 5.5, while maintaining good drug retention at pH 7.4.[1]

Troubleshooting Guides

Issue 1: Liposome (B1194612) formulation is unstable and aggregates during storage.
  • Potential Cause: Incorrect pH of the storage buffer. The stability of DOPE-based liposomes is highly dependent on pH.[3][4]

  • Troubleshooting Steps:

    • Verify the pH of your storage buffer. For optimal stability, a pH above 9.0 is often required unless other stabilizing components are present.[3]

    • Consider using a buffer in the pH range of 6.5-7.5 as a starting point for stability optimization.[4]

    • If aggregation persists, evaluate the ionic strength of your buffer. High ionic strength can reduce electrostatic repulsion between liposomes, leading to aggregation.[4] Consider testing buffers with varying ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).[4]

    • Store liposome suspensions at 4°C to reduce lipid mobility and the chance of fusion.[3]

Issue 2: Premature leakage of encapsulated drug at neutral pH.
  • Potential Cause: Insufficient stabilization of the DOPE bilayer.

  • Troubleshooting Steps:

    • Review the molar ratio of your DOPE to the stabilizing agent (e.g., N-Nonadecanoyl). An insufficient amount of the stabilizer may not effectively prevent the formation of the non-bilayer phase.

    • Consider incorporating cholesterol or a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. Cholesterol can enhance bilayer stability, while PEGylation can provide a protective layer to prevent leakage and aggregation.[3]

    • Ensure the storage temperature is appropriate. Temperatures above 4°C can increase membrane fluidity and lead to leakage.[3]

Issue 3: Inconsistent or no drug release at acidic pH.
  • Potential Cause: The pH trigger for destabilization is not being reached or the formulation is overly stabilized.

  • Troubleshooting Steps:

    • Confirm the final pH of your experimental medium is within the target range (typically 5.5-6.5).

    • Evaluate the concentration of your stabilizing lipid. A very high concentration might require a lower pH to induce protonation and subsequent destabilization.

    • Increase the molar percentage of DOPE in your formulation, as higher DOPE content generally leads to improved pH sensitivity.[1]

Quantitative Data Summary

Table 1: Effect of pH on the Aggregation of POD/DOPE Liposomes

pHObservation
7.5Relatively stable, no aggregation after >10 hours
6.2Onset of aggregation
5.5Rapid aggregation
5.0Rapid aggregation
4.5Rapid aggregation
4.0Rapid aggregation

(Data sourced from BenchChem Technical Support)[4]

Table 2: Influence of DOPE Concentration on Drug Release from pH-Sensitive Liposomes

DOPE Concentration (mol%)Drug Release at pH 5.5 (after 1h)Drug Retention at pH 7.4
40EnhancedGood

(General trend observed in literature)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve DOPE, N-Nonadecanoyl, and any other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration should be performed above the phase transition temperature of the lipids.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_processing Processing cluster_characterization Characterization a Lipid Dissolution in Organic Solvent b Thin Film Formation (Rotary Evaporation) a->b c Hydration with Aqueous Drug Solution b->c d Size Reduction (Extrusion/Sonication) c->d e Purification (Chromatography/Dialysis) d->e f Particle Size & Zeta Potential (DLS) e->f g Morphology (TEM) e->g h Encapsulation Efficiency e->h

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

ph_effect_pathway cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (pH 5.5-6.5) stable Stable Liposome (Bilayer Phase) drug_retained Drug Retained stable->drug_retained Stabilizing agent is deprotonated destabilized Destabilized Liposome (Hexagonal Phase) drug_released Drug Released destabilized->drug_released Protonation of stabilizing agent start This compound Liposome start->stable Neutral pH start->destabilized Acidic pH

Caption: The effect of pH on the stability and drug release mechanism of this compound liposomes.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of DOPE-Based Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with lipoplexes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). While specific data on DOPE-N-Nonadecanoyl lipoplexes is limited, the principles and strategies outlined here for general DOPE-containing lipoplexes are broadly applicable and provide a strong framework for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the cytotoxicity of DOPE-containing lipoplexes?

A1: The cytotoxicity of lipoplexes is primarily linked to the cationic lipid component, not the neutral helper lipid DOPE. Cationic lipids can induce cell death through various mechanisms, including membrane destabilization and induction of apoptosis. Key contributing factors include:

  • Cationic Lipid Structure: The type of cationic lipid used (e.g., DOTAP, DOTMA) significantly impacts toxicity. Lipids with degradable bonds, such as ester bonds, tend to show lower toxicity compared to those with more stable ether linkages.[1]

  • Positive Surface Charge: A high positive zeta potential, resulting from an excess of cationic lipids, can lead to strong, non-specific interactions with the negatively charged cell membrane, causing membrane damage.[2][3] This positive charge is also associated with increased cytotoxicity.[2]

  • Lipid Concentration: Higher concentrations of cationic lipids directly correlate with increased cytotoxicity.[4][5]

  • N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid, is a critical parameter. High N/P ratios can lead to an excess of free cationic lipids, increasing toxicity.[6][7]

  • Lipoplex Instability: Aggregation of lipoplexes in culture medium can lead to larger particles that may be more toxic to cells.[8]

Q2: How can I optimize the lipid formulation to reduce cytotoxicity?

A2: Optimizing the lipid components and their ratios is a crucial strategy.

  • Adjust the Cationic Lipid to DOPE Ratio: The ratio of the cationic lipid to the helper lipid DOPE influences both transfection efficiency and cytotoxicity.[9] Increasing the proportion of DOPE relative to the cationic lipid can reduce the overall positive charge and associated toxicity. However, this must be balanced, as sufficient cationic lipid is required for nucleic acid condensation and cell interaction.

  • Incorporate Helper Lipids: Besides DOPE, other lipids like cholesterol can be included to improve bilayer stability and aid in endosomal escape, potentially allowing for a reduction in the required amount of the more toxic cationic lipid.[6][7][10]

  • Use Biodegradable Cationic Lipids: Whenever possible, select cationic lipids with biodegradable linkages (e.g., ester bonds) as they tend to have a better toxicity profile.[1]

  • PEGylation: Incorporating a PEG-lipid (e.g., DSPE-PEG2000) into the formulation can shield the positive surface charge, reducing non-specific interactions and cytotoxicity.[2][11] However, high densities of PEG can also hinder cellular uptake and endosomal escape, reducing transfection efficiency.[2] This is often referred to as the "PEG dilemma".

Q3: What is the role of the N/P ratio, and how can I optimize it?

A3: The N/P ratio determines the charge of the lipoplex and the efficiency of nucleic acid complexation.

  • Function: A higher N/P ratio generally leads to better condensation of the nucleic acid and a more positive surface charge, which can enhance interaction with cells.

  • Optimization: Finding the optimal N/P ratio is a balancing act. While a higher ratio may improve transfection, it often increases cytotoxicity.[6][7] It is recommended to perform a titration experiment, testing a range of N/P ratios (e.g., from 2.5 to 12.5) to identify the ratio that provides the highest transfection efficiency with the lowest acceptable cytotoxicity for your specific cell type.[6] For example, one study found low toxicity for their developed lipoplexes up to an N/P ratio of 7.5.[6][7]

Q4: How does the presence of serum in the culture medium affect cytotoxicity?

A4: Serum can have a complex effect on lipoplexes.

  • Reduced Cytotoxicity: Serum proteins can bind to cationic lipoplexes, neutralizing their positive surface charge. This can reduce the direct interaction with the cell membrane, thereby lowering cytotoxicity.

  • Inhibited Transfection: The binding of serum proteins can also lead to the disassembly and aggregation of lipoplexes, which can significantly reduce transfection efficiency.[12][13]

  • Strategy: While transfecting in serum-free media (like OptiMEM) can lead to higher efficiency, it may also result in greater cytotoxicity.[3] If high cytotoxicity is observed, performing the transfection in the presence of a low concentration of serum or replacing the medium with serum-containing medium after a shorter incubation period (e.g., 4-6 hours) may be beneficial.

Troubleshooting Guides

Problem: High cell death is observed after transfection.
Potential Cause Troubleshooting Steps
Excessive Cationic Lipid Concentration 1. Reduce the total lipid concentration used for transfection. 2. Perform a dose-response experiment to determine the IC50 of your formulation.[14]
High N/P Ratio 1. Lower the N/P ratio. 2. Perform a titration study to find the optimal balance between efficiency and viability.[6]
Inherent Toxicity of Cationic Lipid 1. If possible, switch to a cationic lipid with a better safety profile (e.g., one with biodegradable ester bonds).[1] 2. Introduce hydroxyl groups into the cationic lipid structure, which has been shown to lower toxicity.[14]
Prolonged Incubation Time 1. Reduce the incubation time of the lipoplexes with the cells (e.g., from 24h to 4-6h). 2. After the shorter incubation, replace the transfection medium with fresh, complete culture medium.[6]
Lipoplex Aggregation 1. Ensure proper mixing and incubation during lipoplex formation. 2. Characterize lipoplex size using Dynamic Light Scattering (DLS) to check for aggregation. 3. Consider PEGylating the lipoplexes to improve colloidal stability.[2][11]
Problem: Low transfection efficiency after optimizing for reduced cytotoxicity.
Potential Cause Troubleshooting Steps
Insufficient Positive Charge 1. Slightly increase the N/P ratio, while monitoring cytotoxicity. 2. Measure the zeta potential of the lipoplexes; a slightly positive charge (e.g., +10 to +30 mV) is often optimal.[6]
PEGylation Hindrance ("PEG Dilemma") 1. Reduce the molar percentage of the PEG-lipid in the formulation. 2. Use a PEG-lipid with a shorter acyl chain anchor, which may dissociate more easily from the lipoplex surface upon reaching the target cell.[1] 3. Consider using detachable PEG lipids like PEG-ceramide.[2]
Poor Endosomal Escape 1. Ensure the formulation contains a sufficient amount of a fusogenic lipid like DOPE, which aids in endosomal escape by forming an inverted hexagonal phase in the acidic environment of the endosome.[9]
Lipoplex Disassembly by Serum 1. If transfecting in the presence of serum, try incubating the cells with the lipoplexes in serum-free medium for the initial 4-6 hours before adding serum.[12]

Data Summary Tables

Table 1: Effect of Lipid Composition on Lipoplex Properties and Cytotoxicity
Lipoplex Composition (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)Cytotoxicity (Cell Viability %)Reference
DOTAP:DOPE147.5 ± 2.89+12.26 ± 0.54Low toxicity up to N/P 7.5[6]
DOTAP:DOPE:HSPC:Chol:mPEG-DSPE~200PositiveLower than Lipofectamine 2000[6]
DOTAP:DOPE (with HA modification)< 200> +50 mV (liposomes)Reduced cytotoxicity compared to non-modified[15]
Mono-hydroxyl lipid:Cholesterol~80-IC50 > 50 µg/mL (higher than DOTAP)[14]
Multi-hydroxyl lipid:Cholesterol~80-Lower toxicity than mono-hydroxyl lipid[14]
Table 2: Influence of N/P Ratio on Cytotoxicity
FormulationN/P RatioCell LineCytotoxicity AssessmentOutcomeReference
D2CH Lipoplexes2.5 - 12.5A549, H1299MTT AssayLow toxicity observed up to N/P 7.5[6]
siRNA-SLNs< 12:1J774A.1-Surprisingly more cytotoxic than 12:1 ratio[4]
DOTAP:DOPE/DNA1 - 7L929Protein AmountCytotoxicity increased significantly at ratio > 5[5]
DMTAP:DOPE/DNA1 - 7L929Protein AmountLess cytotoxic than DOTAP:DOPE at ratio of 6[5]

Key Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Lipoplexes

This protocol is a general method for preparing lipoplexes via the lipid film hydration technique.

  • Lipid Mixture Preparation: Dissolve the cationic lipid (e.g., N-Nonadecanoyl-DOPE analog) and helper lipids (e.g., DOPE, cholesterol, PEG-lipid) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask in a desiccator, under vacuum, for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or Tris buffer) by vortexing or sonicating. This results in the formation of multilamellar vesicles (MLVs). The total lipid concentration is typically 1-4 mM.[16]

  • Sonication/Extrusion (Optional): To produce small unilamellar vesicles (SUVs) with a defined size, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Lipoplex Formation: Add the nucleic acid solution to the liposome (B1194612) suspension at the desired N/P ratio. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[17] The final lipoplex solution is now ready for characterization or use in cell culture.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the effect of lipoplexes on cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.[6]

  • Treatment: Remove the culture medium and add fresh medium containing the DOPE-lipoplexes at various concentrations or N/P ratios. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the lipoplexes for a defined period (e.g., 6 hours).[6] Afterwards, replace the treatment medium with fresh, complete culture medium and incubate for an additional 48 hours.[6]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Visualizations

Workflow_for_Lipoplex_Optimization cluster_Formulation 1. Formulation & Preparation cluster_Characterization 2. Physico-Chemical Characterization cluster_Evaluation 3. In Vitro Evaluation cluster_Analysis 4. Analysis & Iteration F1 Select Lipids (Cationic, DOPE, Chol, PEG) F2 Define Ratios (Lipid:Lipid, N:P) F1->F2 F3 Prepare Lipoplexes (e.g., Film Hydration) F2->F3 C1 Measure Size & PDI (DLS) F3->C1 C2 Measure Zeta Potential F3->C2 E1 Assess Cytotoxicity (MTT, LDH Assay) C1->E1 E2 Measure Transfection Efficiency C1->E2 C2->E1 C2->E2 A1 Analyze Data: Efficiency vs. Toxicity E1->A1 E2->A1 A2 Optimal Balance Achieved? A1->A2 A2->F2 No (Iterate Ratios) A3 Final Formulation A2->A3 Yes

Caption: Workflow for optimizing DOPE-based lipoplex formulations.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed? Cause1 Check N/P Ratio Start->Cause1 Yes Action1 Decrease N/P Ratio Cause1->Action1 Cause2 Check Lipid Concentration Action1->Cause2 Action2 Reduce Total Lipid Dose Cause2->Action2 Cause3 Check Incubation Time Action2->Cause3 Action3 Shorten Exposure Time (e.g., 4-6 hours) Cause3->Action3 Cause4 Consider Formulation Action3->Cause4 Action4 Add/Increase PEG-Lipid Content Cause4->Action4 End Re-evaluate Cytotoxicity & Transfection Action4->End

Caption: A logical flowchart for troubleshooting high cytotoxicity.

Cytotoxicity_Pathway Potential Mechanism of Cationic Lipoplex Cytotoxicity Lipoplex Cationic Lipoplex Interaction Electrostatic Interaction Lipoplex->Interaction Membrane Cell Membrane (Anionic) Membrane->Interaction Damage Membrane Destabilization & Permeabilization Interaction->Damage ROS Mitochondrial Stress & Reactive Oxygen Species (ROS) Production Damage->ROS CellDeath Cell Death Damage->CellDeath Apoptosis Apoptosis Induction ROS->Apoptosis Apoptosis->CellDeath

Caption: Simplified pathway of cationic lipoplex-induced cytotoxicity.

References

preventing drug or gene leakage from DOPE-N-Nonadecanoyl liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-N-Nonadecanoyl liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing drug or gene leakage from these specialized liposomal formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Disclaimer: While this guide focuses on this compound liposomes, much of the available research pertains to the more common dioleoylphosphatidylethanolamine (DOPE). The principles and methodologies outlined here are broadly applicable but should be optimized for your specific N-Nonadecanoyl formulation.

Frequently Asked Questions (FAQs)

Q1: What are this compound liposomes and what are their primary applications?

A1: this compound liposomes are lipid-based nanoparticles where the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been modified to feature N-Nonadecanoyl acyl chains. DOPE itself is a fusogenic lipid, meaning it can promote the fusion of the liposome's membrane with the endosomal membrane of target cells.[1][2] This property is crucial for the efficient release of encapsulated cargo, such as drugs or genes, into the cytoplasm, a process known as endosomal escape.[1][2] These liposomes are often designed to be pH-sensitive, remaining stable at physiological pH (around 7.4) but becoming unstable in the acidic environment of tumors or endosomes, leading to targeted cargo release.[1][][4] The N-Nonadecanoyl (C19:0) acyl chain, being a long saturated chain, is expected to increase the rigidity and stability of the liposome (B1194612) membrane compared to unsaturated chains like oleic acid (C18:1) found in standard DOPE.[5][6]

Q2: What is the primary cause of unintended drug or gene leakage from this compound liposomes?

A2: While the intended release mechanism for many DOPE-based formulations is a pH-triggered phase transition, unintended leakage can occur due to several factors.[1] At neutral pH, helper lipids are often used to stabilize DOPE in a bilayer structure. In an acidic environment, these helper lipids can become protonated, destabilizing the liposome and causing DOPE to revert to its natural inverted hexagonal phase, which leads to the release of the encapsulated cargo.[1] Unintended leakage can be caused by formulation instability, interactions with serum components in vivo, or improper storage conditions.[1] The inherent tendency of DOPE to form non-bilayer structures can lead to instability if the formulation is not optimized.[2][7]

Q3: How does the N-Nonadecanoyl acyl chain influence liposome stability and leakage?

A3: The length and saturation of the acyl chains in phospholipids (B1166683) significantly impact the physical properties of the liposome bilayer. Longer and more saturated acyl chains, like N-Nonadecanoyl (a 19-carbon saturated chain), increase the phase transition temperature (Tm) of the lipid bilayer.[5][8] A higher Tm results in a more ordered and rigid membrane at physiological temperatures, which generally reduces the permeability of the bilayer to encapsulated molecules and thus minimizes leakage.[5][6][9] Therefore, incorporating N-Nonadecanoyl chains is a strategy to enhance the stability and retention of drugs or genes within the liposome.

Q4: What is the role of cholesterol in stabilizing this compound liposomes?

A4: Cholesterol is a critical component for stabilizing liposomal membranes.[1] It inserts into the lipid bilayer, filling the spaces between the phospholipid molecules. This increases the packing density and mechanical rigidity of the membrane, which in turn reduces its permeability to encapsulated drugs and helps to prevent premature leakage.[1][8] The optimal amount of cholesterol is crucial; typically, a molar ratio of 2:1 phospholipid to cholesterol is a good starting point, but this may need to be optimized for your specific formulation.[1]

Q5: How can PEGylation help prevent leakage and improve in vivo performance?

A5: PEGylation is the process of incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome formulation. The PEG chains form a hydrophilic layer on the surface of the liposomes. This "stealth" coating provides a steric barrier that reduces interactions with serum proteins, which can destabilize liposomes and cause leakage.[1][10] PEGylation also helps to prevent the aggregation of liposomes and reduces their uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to drug or gene leakage from your this compound liposomes.

Issue 1: High Leakage During Storage
Potential Cause Troubleshooting Steps
Suboptimal Storage Temperature Store liposomes at 2-8°C. Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can disrupt the liposome structure.[1]
Lipid Hydrolysis or Oxidation Use high-purity lipids to minimize degradation.[1] Store liposome suspensions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of any unsaturated lipids in the formulation.[1]
Inappropriate Storage Buffer Ensure the storage buffer is isotonic to the internal environment of the liposomes to prevent osmotic stress. The pH of the buffer should be maintained at a neutral or slightly basic level (e.g., pH 7.4) to ensure stability.[1][11]
Liposome Aggregation/Fusion Incorporate charged lipids to increase electrostatic repulsion between liposomes. Optimize PEGylation to provide steric hindrance.[1]
Issue 2: Premature Leakage in Biological Fluids (e.g., Serum)
Potential Cause Troubleshooting Steps
Interaction with Serum Proteins Increase the molar ratio of cholesterol to improve membrane rigidity and reduce protein interactions.[1] Optimize the density of PEGylation on the liposome surface to enhance the "stealth" effect.[10]
Enzymatic Degradation While N-Nonadecanoyl chains are saturated and less prone to oxidation, other components of your formulation might be susceptible to enzymatic degradation. Using saturated phospholipids can increase resistance.
Suboptimal Lipid Composition Re-evaluate the molar ratios of your lipids. The ratio of DOPE to helper lipids (like CHEMS) is critical for maintaining stability at physiological pH while allowing for pH-triggered release.[1]
Issue 3: Leakage During Formulation/Processing
Potential Cause Troubleshooting Steps
Mechanical Stress Avoid excessive sonication or high-shear forces during liposome preparation and sizing (e.g., extrusion).[1] Optimize the number of extrusion cycles to achieve the desired size without causing excessive stress.
Inefficient Drug/Gene Loading For passive loading, ensure the drug is fully solubilized in the hydration buffer. For active loading methods (e.g., pH gradient), confirm the integrity and stability of the gradient.[1]
Improper pH of Hydration Buffer For pH-sensitive liposomes, the hydration buffer should be at a neutral or slightly basic pH (e.g., 7.4) to ensure the liposomes are stable upon formation.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for DOPE-based liposome formulations. Data specific to N-Nonadecanoyl variants is limited; these values should serve as a general reference.

Table 1: Physicochemical Properties of Common DOPE-Based Liposome Formulations

Formulation TypeCo-Lipid(s)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
pH-SensitiveCHEMS6:4160 - 170< 0.2Negative> 85 (for doxorubicin)
CationicDOTAP1:1140 - 215~ 0.2+30 to +41> 90 (for nucleic acids)

Table 2: Influence of Formulation Parameters on Drug Release

ParameterConditionEffect on Leakage/ReleaseReference
pH Acidic pH (5.5) vs. Physiological pH (7.4)Increased release at acidic pH for pH-sensitive formulations.[4]
Cholesterol Increased molar ratioDecreased permeability and leakage.[1][8]
Acyl Chain Length Longer saturated chains (e.g., DSPC vs. DPPC vs. DMPC)Increased stability and drug retention.[5][6]
PEGylation Presence of DSPE-PEGEnhanced serum stability and reduced leakage.

Experimental Protocols

Protocol 1: Doxorubicin (DOX) Release Assay using Dialysis

This method assesses the release of an encapsulated drug, such as doxorubicin, from liposomes by separating the released drug from the liposome-encapsulated drug using a dialysis membrane.[1]

Materials:

  • DOX-loaded this compound liposome suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath at 37°C

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the DOX-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it into a larger container with a known volume (e.g., 50 mL) of release buffer (PBS at the desired pH).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[1]

  • Quantify the concentration of DOX in the collected aliquots using a spectrophotometer (absorbance at 480 nm) or a fluorometer.

  • To determine the total amount of encapsulated drug, disrupt a sample of the original liposome suspension with a detergent (e.g., Triton X-100) and measure the DOX concentration.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 2: Carboxyfluorescein (CF) Leakage Assay

This fluorescence dequenching assay measures the integrity of the liposome membrane. CF is encapsulated at a high concentration, which causes its fluorescence to be self-quenched. Leakage from the liposomes leads to dilution and an increase in fluorescence.[12][13][14]

Materials:

  • This compound liposomes

  • 5(6)-Carboxyfluorescein (CF)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • HEPES buffer (or other suitable buffer)

  • 96-well plate

  • Fluorescence plate reader

  • Triton X-100 (for 100% leakage control)

Procedure:

  • Prepare CF-loaded liposomes by hydrating the lipid film with a solution of 50-100 mM CF in buffer.

  • Remove unencapsulated CF using a size-exclusion chromatography column.

  • Add a small volume (e.g., 5 µL) of the purified CF-loaded liposome suspension to the wells of a 96-well plate containing buffer (e.g., 95 µL).

  • To induce leakage, add the test compound (e.g., a destabilizing agent or a solution to alter pH). For a negative control, add only buffer.

  • Incubate the plate at the desired temperature (e.g., 37°C) with shaking.

  • Measure the fluorescence intensity (F) at various time points.

  • After the final time point, add a small volume of Triton X-100 to all wells to lyse the liposomes completely and measure the maximum fluorescence (F_max).

  • Calculate the percentage of CF leakage at each time point using the following equation: % Leakage = [(F - F_initial) / (F_max - F_initial)] * 100 where F_initial is the fluorescence at time zero.[1]

Visualizations

pH_Sensitive_Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Endosome, pH < 6.5) Stable_Liposome Stable Liposome (Bilayer Phase) Drug_Encapsulated Drug/Gene Encapsulated Destabilized_Liposome Destabilized Liposome (Hexagonal Phase) Stable_Liposome->Destabilized_Liposome pH Decrease Drug_Released Drug/Gene Released Destabilized_Liposome->Drug_Released Leakage

Caption: Mechanism of pH-sensitive drug release from DOPE-containing liposomes.

Troubleshooting_Workflow Start High Drug/Gene Leakage Observed Check_Storage Leakage during storage? Start->Check_Storage Check_Processing Leakage after processing? Check_Storage->Check_Processing No Storage_Solutions Optimize Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Isotonic Buffer (pH 7.4) Check_Storage->Storage_Solutions Yes Check_InVitro Leakage in biological fluids? Check_Processing->Check_InVitro No Processing_Solutions Optimize Formulation/Processing: - Gentle Processing (e.g., extrusion) - Check Drug Loading Efficiency - Verify Hydration Buffer pH Check_Processing->Processing_Solutions Yes InVitro_Solutions Enhance In Vitro Stability: - Increase Cholesterol Content - Optimize PEGylation - Adjust Lipid Composition Check_InVitro->InVitro_Solutions Yes End Leakage Minimized Check_InVitro->End No Storage_Solutions->End Processing_Solutions->End InVitro_Solutions->End

Caption: Troubleshooting workflow for identifying the cause of liposome leakage.

Leakage_Assay_Workflow Start Prepare Drug/Gene-Loaded This compound Liposomes Purify Remove Unencapsulated Drug/Gene Start->Purify Assay_Setup Set up Leakage Assay (e.g., Dialysis or CF Assay) Purify->Assay_Setup Incubate Incubate under Test Conditions (e.g., different pH, serum) Assay_Setup->Incubate Measure Measure Released Drug/Gene at Different Time Points Incubate->Measure Analyze Calculate Percentage Leakage/Release Measure->Analyze End Determine Liposome Stability Analyze->End

References

Technical Support Center: Controlling Particle size in DOPE-N-Nonadecanoyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in DOPE-N-Nonadecanoyl formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound formulation and how do they influence particle size?

A1: The primary components are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and N-Nonadecanoyl acid.

  • DOPE: This is a neutral phospholipid with two unsaturated oleic acid chains.[1] The double bonds in these chains create kinks, resulting in a cone-like molecular shape that favors the formation of smaller, more fluid lipid bilayers.[1][2]

  • N-Nonadecanoyl acid: This is a long-chain saturated fatty acid (C19:0). Its straight, saturated acyl chain promotes a more rigid and ordered lipid membrane structure. Saturated fatty acids tend to increase the rigidity of the lipid bilayer.

  • Interaction: The final particle size of your formulation will be a result of the interplay between the fluidizing effect of DOPE and the rigidifying effect of N-Nonadecanoyl acid. The molar ratio of these two components is a critical parameter to control.

Q2: What are the primary methods for controlling the particle size of my this compound liposomes?

A2: The most common and effective methods are sonication and extrusion.

  • Sonication: This high-energy method uses sound waves to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[3] The duration and power of sonication are key parameters to control particle size.

  • Extrusion: This technique involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size.[4] It is a highly effective method for producing liposomes with a narrow and uniform size distribution.[5] The final particle size is primarily determined by the pore size of the membrane used.

Q3: How does the concentration of lipids in my formulation affect the final particle size?

A3: Generally, higher lipid concentrations tend to result in the formation of larger particles.[6][7] This is because at higher concentrations, there is increased availability of lipids for nanoparticle formation, which can lead to aggregation and the formation of larger vesicles.[6] It is crucial to optimize the lipid concentration for your specific application.

Q4: What is the role of pH in controlling the particle size of DOPE-containing formulations?

A4: DOPE is known for its pH-sensitive behavior.[1] At a neutral pH, its small headgroup favors a conical shape, which can influence the curvature of the lipid bilayer and, consequently, the particle size.[1] In combination with other lipids, changes in pH can alter the overall charge and stability of the liposomes, potentially leading to changes in size or aggregation.

Q5: How can I measure the particle size and size distribution of my this compound liposomes?

A5: The most common technique for measuring liposome (B1194612) size is Dynamic Light Scattering (DLS).[7][8] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension.[9] This technique provides the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[10] A lower PDI value (typically < 0.2) signifies a more monodisperse sample.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or larger than expected particle size 1. Inadequate Sonication/Extrusion: Insufficient energy input or number of extrusion cycles. 2. High Lipid Concentration: Leads to aggregation. 3. Suboptimal DOPE:N-Nonadecanoyl Ratio: An imbalanced ratio can lead to instability and fusion of vesicles. 4. Incorrect Hydration Temperature: Temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.1. Optimize Sonication/Extrusion: Increase sonication time/power or the number of extrusion cycles. Ensure the sample is kept cool during sonication to prevent lipid degradation. For extrusion, consider using a smaller pore size membrane. 2. Adjust Lipid Concentration: Prepare a dilution series to determine the optimal lipid concentration for your desired particle size. 3. Vary Lipid Ratio: Systematically vary the molar ratio of DOPE to N-Nonadecanoyl acid to find the optimal balance for stability and size. 4. Adjust Hydration Temperature: Ensure the hydration of the lipid film is performed at a temperature above the Tm of both lipids.
High Polydispersity Index (PDI) 1. Incomplete Vesicle Formation: Heterogeneous population of multilamellar and unilamellar vesicles. 2. Lipid Aggregation: Instability of the formulation leading to clumping of particles. 3. Phase Separation of Lipids: Immiscibility between the unsaturated DOPE and saturated N-Nonadecanoyl acid can lead to the formation of distinct lipid domains and a heterogeneous particle population.1. Refine Sizing Method: Increase the number of extrusion passes or optimize sonication parameters. 2. Optimize Formulation: Review and adjust the lipid ratio and overall concentration. Consider the inclusion of a PEGylated lipid to enhance stability. 3. Homogenize Lipid Mixture: Ensure the initial lipid mixture in the organic solvent is completely dissolved and homogenous before forming the lipid film. Consider the solvent system used for initial lipid dissolution.
Precipitation or instability of the formulation over time 1. Suboptimal Storage Conditions: Incorrect temperature or buffer can lead to lipid degradation or aggregation. 2. Phase Separation and Fusion: The inherent immiscibility of the lipid components may lead to phase separation and subsequent fusion of vesicles over time.1. Optimize Storage: Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used. Ensure the buffer pH is appropriate for the stability of the formulation. 2. Incorporate Stabilizers: The addition of a small percentage of a PEGylated lipid can provide steric stabilization and prevent aggregation.

Experimental Protocols

Liposome Preparation by Thin-Film Hydration, Sonication, and Extrusion

This protocol describes a general method for preparing this compound liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-Nonadecanoyl acid

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DOPE and N-Nonadecanoyl acid in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a temperature above the phase transition temperature of both lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication (Optional Size Reduction):

    • Place the vial containing the MLV suspension in a bath sonicator.

    • Sonicate for 5-15 minutes, or until the suspension becomes less turbid. Monitor the temperature to prevent lipid degradation.[3]

  • Extrusion (Size Homogenization):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Pass the liposome suspension through the extruder 10-20 times.[12] This will produce unilamellar vesicles (LUVs) with a narrow size distribution.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Instrumentation:

  • A Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (this will depend on the instrument).

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette containing the diluted sample into the instrument.

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average particle size and the Polydispersity Index (PDI).

Data Presentation

Table 1: Influence of Formulation and Process Parameters on Particle Size

ParameterEffect on Particle SizeTypical Range/ValueReference(s)
Lipid Concentration Higher concentration generally leads to larger particles.1-20 mg/mL[6][7]
DOPE:N-Nonadecanoyl Ratio Higher DOPE content may lead to smaller, more fluid vesicles. Higher N-Nonadecanoyl content may lead to larger, more rigid vesicles.Varies depending on desired properties.General principle
Sonication Time Longer sonication time generally leads to smaller particles.5-30 minutes[3]
Extrusion Pore Size Directly determines the final average particle size.50 nm, 100 nm, 200 nm[4][5]
Number of Extrusion Passes More passes lead to a more uniform and slightly smaller particle size.10-21 passes[12]
Hydration Temperature Should be above the phase transition temperature (Tm) of the highest Tm lipid.> Tm of N-Nonadecanoyl acid[4]
pH of Hydration Buffer Can influence the charge and stability of DOPE-containing liposomes.Typically neutral (pH 7.4)[1]

Visualizations

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_sizing Particle Sizing cluster_analysis Analysis A 1. Lipid Dissolution (DOPE + N-Nonadecanoyl in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition) B->C D 4. Sonication (Optional) C->D E 5. Extrusion D->E F 6. Particle Size Analysis (DLS) E->F

Caption: Experimental workflow for preparing and sizing this compound liposomes.

TroubleshootingFlow Start Problem: Inconsistent Particle Size or High PDI Cause1 Inadequate Sizing? Start->Cause1 Cause2 Suboptimal Formulation? Start->Cause2 Cause3 Phase Separation? Start->Cause3 Solution1 Optimize Sonication/Extrusion (Time, Power, Passes) Cause1->Solution1 Solution2 Adjust Lipid Ratio & Concentration Cause2->Solution2 Solution4 Incorporate PEGylated Lipid Cause2->Solution4 Solution3 Ensure Homogeneous Lipid Mixing Consider Solvent System Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting logic for particle size issues in this compound formulations.

References

enhancing transfection efficiency with DOPE-N-Nonadecanoyl as a helper lipid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your transfection experiments using DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and its derivatives, such as DOPE-N-Nonadecanoyl, as helper lipids. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve high-efficiency transfection.

Frequently Asked Questions (FAQs)

Q1: What is the role of DOPE or this compound in a lipid nanoparticle (LNP) formulation for transfection?

DOPE and its derivatives are neutral "helper" lipids incorporated into cationic liposome (B1194612) formulations to enhance transfection efficiency.[1][2] Their primary role is to facilitate the release of nucleic acids (like plasmid DNA or siRNA) from the endosome into the cytoplasm, a critical step for successful gene delivery.[3][4]

Q2: How does DOPE enhance endosomal escape?

DOPE has a unique conical molecular shape that does not favor the stable, flat bilayer structure of cell membranes.[4] Inside the acidic environment of the late endosome, DOPE promotes the transition of the lipid bilayer into a non-bilayer, inverted hexagonal (HII) phase.[5][6] This structural transition destabilizes the endosomal membrane, allowing the encapsulated genetic material to be released into the cytoplasm.[4][5] This fusogenic property is key to overcoming a major barrier in non-viral gene delivery.[6]

Q3: What is the difference between transient and stable transfection?

Transient transfection involves the introduction of nucleic acids that are not integrated into the host cell's genome. Expression is temporary, typically lasting from 24 to 96 hours, as the genetic material is diluted during cell division or degrades.[7] In contrast, stable transfection involves the integration of the foreign DNA into the host genome, resulting in long-term, consistent expression that is passed on through cell divisions.[7] This process usually requires a selection step to isolate the successfully integrated cells.[7]

Q4: What cationic lipids are commonly used with DOPE?

DOPE is often paired with cationic lipids to form lipoplexes with negatively charged nucleic acids. Commonly used cationic lipids include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol.[1][2][8] The optimal ratio of the cationic lipid to DOPE is cell-line dependent and requires empirical optimization.[1][8]

Q5: What is the recommended storage condition for this compound and prepared liposomes?

DOPE and its derivatives should be stored at -20°C in a non-oxidizing solvent like chloroform (B151607).[1][2] Prepared liposome suspensions should be stored at 4°C to maintain stability. For long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant is a common method. It is not recommended to freeze aqueous liposome solutions without cryoprotectants, as this can disrupt the vesicle structure.[9]

Mechanism of DOPE-Mediated Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) lipoplex Cationic Lipid/DOPE + Nucleic Acid (Lipoplex) endocytosis Endocytosis lipoplex->endocytosis 1. Binding & Entry released_na Nucleic Acid Release -> Gene Expression late_endosome Late Endosome endocytosis->late_endosome 2. Maturation membrane_fusion Hexagonal Phase (HII) Formation & Membrane Fusion late_endosome->membrane_fusion 3. DOPE promotes HII phase membrane_fusion->released_na 4. Endosomal Escape

Caption: Workflow of DOPE-assisted transfection and endosomal escape.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal Lipid:DNA Ratio: Incorrect ratio can lead to inefficient complex formation or aggregation.Titrate the ratio of cationic lipid/DOPE to nucleic acid (e.g., 1:1, 3:1, 1:3 by weight) to find the optimal balance for your specific cell line.[8][10]
Poor Lipoplex Formation: Serum proteins can interfere with the complexation of lipids and nucleic acids.Form lipoplexes in a serum-free medium before adding them to cells. Increase the incubation time for complex formation if needed.[10]
Cell Health and Confluency: Unhealthy cells or improper cell density at the time of transfection can significantly reduce uptake.Use low-passage, healthy cells. Ensure cells are 70-90% confluent at the time of transfection.[7][10]
Degraded Nucleic Acid or Reagent: The quality of your starting materials is critical.Confirm DNA/RNA integrity via gel electrophoresis or spectrophotometry (A260/A280 ratio should be ~1.8).[10] Store lipid reagents at the recommended temperature (4°C for liquids, -20°C for solids).[9]
High Cell Toxicity / Death Excessive Cationic Lipid Concentration: High concentrations of cationic lipids can be toxic to cells.Reduce the total amount of the lipoplex added to the cells. Optimize the lipid:DNA ratio, as excess free cationic lipid is often the source of toxicity.[9]
Presence of Antibiotics: Some cells become more permeable during transfection, making them susceptible to antibiotic toxicity.Do not use antibiotics like penicillin or streptomycin (B1217042) in the growth medium during the transfection process.[9][10]
Sensitive Cell Type: Primary cells and some specific cell lines are inherently more sensitive to transfection reagents.Reduce the exposure time of the cells to the lipoplexes (e.g., 4-6 hours) before replacing the medium. Use a reagent specifically validated for sensitive or primary cells.[7]
Poor Reproducibility Inconsistent Cell Culture Practices: Variations in cell passage number, plating density, and overall health affect day-to-day results.Maintain a consistent schedule for splitting and plating cells. Use cells from a similar, low passage number for all experiments.[9]
Variability in Protocol Execution: Minor deviations in incubation times, volumes, or mixing techniques can lead to different outcomes.Adhere strictly to a standardized protocol. Ensure thorough but gentle mixing when preparing lipoplexes.[9]

Troubleshooting Workflow for Low Transfection Efficiency

G start Start: Low Transfection Efficiency check_reagents 1. Check Reagents - DNA/RNA Quality (A260/280) - Lipid Storage Conditions start->check_reagents check_cells 2. Check Cells - Passage Number (<20) - Confluency (70-90%) - Test for Contamination check_reagents->check_cells Reagents OK optimize_ratio 3. Optimize Protocol - Titrate Lipid:DNA Ratio - Vary Total Lipoplex Amount check_cells->optimize_ratio Cells OK check_media 4. Check Media - Remove Antibiotics - Form Complexes in Serum-Free Media optimize_ratio->check_media Still Low success Success: Efficiency Improved check_media->success Still Low l1 Key: l2 Problem l3 Initial Checks l4 Optimization Steps l5 Outcome

Caption: A step-by-step decision tree for troubleshooting low transfection.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing cationic liposomes containing a DOPE helper lipid.[3]

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (DOPE or this compound)

  • Chloroform

  • Hydration buffer (e.g., sterile PBS pH 7.4 or RNase-free water)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio (e.g., 1:1).[3][11] Gently swirl until the solution is clear.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse it in a water bath set to 30-40°C.[3] Rotate the flask and apply a vacuum to evaporate the chloroform, which will result in a thin, uniform lipid film on the inner surface of the flask.[11][12]

  • Film Hydration: Hydrate the lipid film with the pre-warmed aqueous buffer. The volume depends on the desired final lipid concentration.[3] Agitate the flask by vortexing or hand-shaking for 30-60 minutes at a temperature above the lipid transition temperature until the film is fully suspended. This will create a milky suspension of multilamellar vesicles (MLVs).[3][13]

  • Sizing by Extrusion: To create unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through an extruder.[11]

    • Assemble the extruder with a 100 nm polycarbonate membrane.[14]

    • Equilibrate the extruder to a temperature above the lipid transition temperature.[3]

    • Pass the MLV suspension through the membrane 10-20 times. The final suspension should appear more translucent.[11][14]

  • Storage: Store the final liposome suspension at 4°C.[3]

Liposome Preparation Workflow

G start Start dissolve 1. Dissolve Lipids (e.g., DOTAP + DOPE) in Chloroform start->dissolve evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (Forms MLVs) evaporate->hydrate extrude 4. Extrude Suspension (e.g., 10-20 passes, 100nm filter) (Forms LUVs) hydrate->extrude characterize 5. Characterize (Size, Zeta Potential, Encapsulation Efficiency) extrude->characterize end End: Ready for Transfection characterize->end

Caption: Standard workflow for liposome synthesis via thin-film hydration.

Quantitative Data and Characterization

The physicochemical properties of liposomes are critical for their performance. Below are tables summarizing representative data for DOPE-containing liposomes.

Table 1: Physicochemical Characteristics of DOPE-Based Liposome Formulations
Liposome FormulationCo-Lipid(s)Molar Ratio (Cationic:DOPE)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Cationic LiposomesDOTAP1:1140 - 215~0.2+30 to +41[11]
Cationic LiposomesDA1:1Not SpecifiedNot SpecifiedNot Specified[15]
pH-Sensitive LiposomesCHEMS4:6 (DOPE:CHEMS)160 - 170<0.2Negative[11]

Note: The optimal formulation is highly dependent on the specific application and cell line used.[8]

Table 2: Influence of DOTAP:DOPE Ratio on Transfection Efficiency

Data is generalized as optimal ratios are highly cell-type dependent.

Cell LineOptimal DOTAP:DOPE Weight Ratio for Highest EfficiencyReference
Huh7 (Human Liver)1:0 and 3:1[8]
AGS (Human Gastric)1:0 and 3:1[8]
COS7 (Monkey Kidney)3:1 and 1:1[8]
A549 (Human Lung)1:1 and 1:3[8]

References

impact of buffer choice on DOPE-N-Nonadecanoyl nanoparticle stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOPE-N-Nonadecanoyl lipid nanoparticles (LNPs). The following sections address common issues related to nanoparticle stability, with a focus on the critical impact of buffer selection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating this compound nanoparticles?

A1: An acidic pH, typically around 4.0-5.0, is recommended during the formulation of lipid nanoparticles containing ionizable lipids. This is because the ionizable cationic lipid components are positively charged at this pH, which facilitates the encapsulation of negatively charged cargo like mRNA or siRNA through electrostatic interactions. Buffers such as sodium acetate (B1210297) or sodium citrate (B86180) are commonly used for this purpose.[1][2]

Q2: Which buffer should I use for storing my this compound nanoparticles?

A2: For storage, it is crucial to exchange the acidic formulation buffer with a neutral buffer, typically with a pH of 7.4.[3][4] This neutral pH is physiologically appropriate and helps maintain the stability of the nanoparticles. Commonly used storage buffers include Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES-buffered saline (HBS).[5] Studies have shown that Tris and HEPES buffers may offer better cryoprotection and transfection efficiency compared to PBS, especially after freeze-thaw cycles.[5][6]

Q3: My this compound nanoparticles are aggregating after buffer exchange to PBS. What could be the cause?

A3: Aggregation upon exchange to PBS is a common issue. The high ionic strength of PBS can sometimes disrupt the electrostatic stabilization of the nanoparticles, leading to aggregation.[7] Consider using a buffer with lower ionic strength, such as Tris or HEPES, or reducing the salt concentration in your PBS. Inadequate removal of ethanol (B145695) during the formulation process can also contribute to instability.

Q4: Can I freeze my this compound nanoparticles for long-term storage?

A4: While freezing is a common method for long-term storage, it can induce aggregation of lipid nanoparticles upon thawing.[3][4] If you need to freeze your nanoparticles, it is highly recommended to use cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to maintain their stability.[3][4][8] Storing the nanoparticles at 2-8°C is often a more suitable option for short to medium-term storage to avoid the stress of freeze-thaw cycles.[3][4]

Q5: How does the choice of buffer impact the zeta potential of my nanoparticles?

A5: The zeta potential of your nanoparticles is highly dependent on the pH and ionic strength of the buffer. In an acidic formulation buffer (pH 4-5), the ionizable lipids will be protonated, resulting in a positive zeta potential. After exchanging to a neutral buffer (pH 7.4), the surface charge will become more neutral or slightly negative.[9] The magnitude of the zeta potential is an indicator of colloidal stability; a higher absolute value generally suggests better stability due to electrostatic repulsion between particles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) after Formulation Suboptimal mixing during formulation.Ensure rapid and efficient mixing of the lipid and aqueous phases. The use of a microfluidic mixing device is recommended for consistent results.[10]
Inappropriate formulation buffer pH.Verify that the pH of your formulation buffer (e.g., citrate or acetate) is within the optimal range of 4.0-5.0.
Nanoparticle Aggregation During Storage in PBS High ionic strength of PBS.Dialyze or buffer exchange into a buffer with lower ionic strength, such as 10 mM HEPES or Tris at pH 7.4.[5][11]
Residual ethanol from formulation.Ensure complete removal of ethanol through dialysis or tangential flow filtration.
Inappropriate storage temperature.For short-term storage, maintain the nanoparticles at 2-8°C. Avoid repeated freeze-thaw cycles.[3][4]
Loss of Encapsulated Payload Nanoparticle degradation.Ensure the storage buffer is at a neutral and physiological pH.[3] Monitor the stability over time by measuring particle size, PDI, and encapsulation efficiency.
Hydrolysis of lipid components.Store at recommended temperatures and avoid exposure to extreme pH conditions.
Low Transfection Efficiency Nanoparticle aggregation.Address aggregation issues using the steps outlined above. Aggregated nanoparticles can have altered cellular uptake and endosomal escape properties.
Inappropriate final buffer.Some studies suggest that Tris and HEPES buffers can lead to better transfection efficiency compared to PBS, particularly after storage.[5][6]
Suboptimal particle characteristics.Optimize formulation parameters to achieve a particle size between 80-120 nm and a low PDI (<0.2) for efficient cellular uptake.[12]

Quantitative Data on LNP Stability

The stability of lipid nanoparticles is critically influenced by the buffer composition. The following table summarizes representative data on the physicochemical characteristics of DOPE-containing lipid nanoparticles in different buffer systems.

Lipid Composition Buffer pH Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Ionizable Lipid/DOPE/Cholesterol/PEG-Lipid10 mM Citrate Buffer4.0~80-100< 0.2Positive[10]
Ionizable Lipid/DOPE/Cholesterol/PEG-LipidPhosphate-Buffered Saline (PBS)7.4Prone to increaseProne to increaseNear neutral to slightly negative[3][4]
DLin-MC3-DMA/DSPC/Cholesterol/DMG-PEGHEPES-buffered saline (HBS)7.4~80-90~0.1Not specified[5]
DLin-MC3-DMA/DSPC/Cholesterol/DMG-PEGTris-buffered saline (TBS)7.4~80-90~0.1Not specified[5]
DLin-MC3-DMA/DSPC/Cholesterol/DMG-PEGPhosphate-buffered saline (PBS)7.4~80-90 (can increase with storage)~0.1 (can increase with storage)Not specified[5]
DODAP/DOPE/Cholesterol10 mM HEPES7.4~100-150~0.2-4.7 to -6.3[9]
C12-200/DOPE/Cholesterol/PEG-DMG/DOTAP50 mM HEPES7.4~100-200< 0.2-5 to -20[13]
C12-200/DOPE/Cholesterol/PEG-DMG/DOTAPCitrate BufferNot specified (acidic)Prone to instabilityProne to instabilityNot specified[13]
C12-200/DOPE/Cholesterol/PEG-DMG/DOTAPPhosphate-Buffered Saline (PBS)7.4Prone to instabilityProne to instabilityNot specified[13]

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles via Microfluidics

This protocol describes a general method for formulating this compound nanoparticles using a microfluidic device. The precise ratios of lipids should be optimized for the specific application.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the N-Nonadecanoyl lipid, DOPE, cholesterol, and a PEGylated lipid in ethanol at the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[10]

    • The total lipid concentration in the ethanolic solution should be optimized, typically in the range of 10-25 mM.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer. A 10-50 mM sodium citrate or sodium acetate buffer with a pH of 4.0 is commonly used.[1][14]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • The total flow rate will influence the resulting particle size and should be optimized.

    • Initiate the flow to allow for rapid mixing of the two phases, leading to the self-assembly of the nanoparticles.

  • Purification and Buffer Exchange:

    • Collect the nanoparticle suspension.

    • Immediately dialyze the suspension against a neutral buffer (e.g., 10 mM Tris or HEPES, pH 7.4) to remove the ethanol and increase the pH.[14] Dialysis should be performed at 4°C.

    • Alternatively, tangential flow filtration can be used for buffer exchange and concentration.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanoparticle suspension using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay, such as the RiboGreen assay for RNA.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Ethanol Lipid Mix in Ethanol (this compound, etc.) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Acidic Buffer (pH 4) NA_Aqueous->Microfluidic_Mixing Dialysis Dialysis/Buffer Exchange (vs. Neutral Buffer, pH 7.4) Microfluidic_Mixing->Dialysis DLS Size, PDI, Zeta Potential Dialysis->DLS Encapsulation Encapsulation Efficiency Dialysis->Encapsulation

Caption: Workflow for the formulation and characterization of this compound nanoparticles.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Start Nanoparticle Aggregation (Increased Size & PDI) High_Ionic_Strength High Buffer Ionic Strength (e.g., PBS) Start->High_Ionic_Strength Residual_Ethanol Residual Ethanol Start->Residual_Ethanol Freeze_Thaw Freeze-Thaw Stress Start->Freeze_Thaw Wrong_pH Inappropriate Storage pH Start->Wrong_pH Change_Buffer Switch to Lower Ionic Strength Buffer (Tris, HEPES) High_Ionic_Strength->Change_Buffer Improve_Purification Enhance Dialysis/ TFF Purification Residual_Ethanol->Improve_Purification Add_Cryoprotectant Add Cryoprotectant (Sucrose, Trehalose) Freeze_Thaw->Add_Cryoprotectant Optimize_Storage_pH Ensure Neutral Storage Buffer (pH 7.4) Wrong_pH->Optimize_Storage_pH

Caption: Troubleshooting guide for this compound nanoparticle aggregation.

References

Technical Support Center: Lyophilization of DOPE-N-Nonadecanoyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the lyophilization and cryoprotection of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) based formulations, including those with N-Nonadecanoyl.

Troubleshooting Guide

This guide addresses common issues encountered during the lyophilization of DOPE-N-Nonadecanoyl formulations.

Problem Potential Cause(s) Recommended Solution(s)
Increase in Particle Size and/or Polydispersity Index (PDI) After Reconstitution - Insufficient cryoprotectant concentration. - Inappropriate choice of cryoprotectant. - Formation of ice crystals during freezing, leading to vesicle fusion or aggregation.[1] - Destabilization of the lipid bilayer during dehydration.- Optimize Cryoprotectant: Increase the concentration of the cryoprotectant (e.g., sucrose (B13894), trehalose) in a stepwise manner. A common starting point is a 5-10% (w/v) concentration.[2][3] - Screen Cryoprotectants: Test different saccharides like sucrose or trehalose (B1683222), as their effectiveness can be formulation-dependent.[4][5] - Control Freezing Rate: A slower freezing rate can sometimes be beneficial.[6] - Annealing Step: Introduce an annealing step in your lyophilization cycle. This involves holding the product at a temperature above the glass transition temperature (Tg') for a period to allow for the growth of larger, more uniform ice crystals, which can reduce stress on the nanoparticles.[7]
Poor Cake Appearance (e.g., Collapse, Meltback, Cracking) - Collapse/Meltback: The temperature during primary drying exceeded the collapse temperature (Tc) of the formulation.[8] This leads to a loss of the dried cake structure.[9] - Cracking/Shrinkage: Can be caused by excessive drying rates or stresses during freezing.- Determine Collapse Temperature (Tc): Use techniques like Freeze-Drying Microscopy (FDM) to determine the critical collapse temperature of your formulation.[10] - Optimize Primary Drying: Ensure the shelf temperature during primary drying keeps the product temperature safely below the Tc.[11] - Formulation Modification: The addition of certain excipients can raise the collapse temperature. - Adjust Freezing Protocol: A slower, more controlled freezing process can sometimes lead to a more robust cake structure.[12]
Difficulty in Reconstituting the Lyophilized Cake - Particle aggregation during lyophilization.[13] - Incomplete drying, leaving residual moisture that can affect redispersion. - Improper formulation, leading to a non-porous cake structure.- Ensure Adequate Cryoprotection: Use of appropriate cryoprotectants at optimal concentrations is crucial for preventing irreversible aggregation.[2][3] - Optimize Secondary Drying: Ensure secondary drying is sufficient to remove residual moisture to a level that ensures stability and easy reconstitution.[6] - Gentle Reconstitution: Use a gentle swirling or vortexing motion. Avoid vigorous shaking which can sometimes induce aggregation.
Loss of Encapsulated Material - Damage to the liposome (B1194612) bilayer during the freezing or drying stages.[14] - Phase transition of the lipids during temperature changes.- Cryoprotectant Selection: Sugars like sucrose and trehalose can protect the integrity of the liposome membrane.[14][15] - Lipid Composition: While your core is this compound, the addition of cholesterol can help stabilize the bilayer and reduce leakage during lyophilization.[16] - Moderate Freezing Rate: Avoid extremely fast or slow freezing rates, as both can be detrimental to vesicle integrity.
Inconsistent Results Between Batches - Variations in the freezing process (stochastic ice nucleation). - Inconsistent loading or positioning of vials in the lyophilizer. - Minor variations in formulation preparation.- Controlled Nucleation: If available, use a lyophilizer with controlled nucleation capabilities to ensure uniform freezing across all vials. - Consistent Loading: Ensure all vials are loaded uniformly and have good contact with the shelf. - Standardized Protocols: Strictly adhere to validated standard operating procedures for formulation and the entire lyophilization process.

Frequently Asked Questions (FAQs)

1. Why is a cryoprotectant necessary for lyophilizing this compound formulations?

During the freezing process, the formation of ice crystals can exert significant mechanical stress on the lipid nanoparticles, leading to aggregation, fusion, and rupture of the vesicles.[1] Dehydration during the drying phase can also destabilize the lipid bilayer. Cryoprotectants, such as sucrose and trehalose, form a glassy, amorphous matrix around the nanoparticles.[3] This matrix protects the particles from the stresses of freezing and drying, helping to maintain their size, integrity, and stability upon reconstitution.[2][4]

2. What are the best cryoprotectants for lipid-based nanoparticles?

Disaccharides like sucrose and trehalose are the most commonly used and effective cryoprotectants for lipid nanoparticles.[5] Dextrose has also been shown to be effective.[14] The choice between them can depend on the specific lipid composition and the desired final product characteristics. It is often recommended to screen both to determine the optimal one for your specific formulation.

3. What is the ideal residual moisture content for a lyophilized lipid nanoparticle formulation?

The ideal residual moisture content is typically very low, often less than 1-2%. Low residual moisture is critical for the long-term stability of the lyophilized product.[10] However, the optimal level can be formulation-dependent, and it's essential to conduct stability studies at different moisture levels to determine the target for your specific product.

4. How can I determine the critical temperatures (glass transition, collapse) for my formulation?

Differential Scanning Calorimetry (DSC) is a key technique used to determine the glass transition temperature (Tg') of the maximally freeze-concentrated solution.[17][18] Freeze-Drying Microscopy (FDM) is used to visually determine the collapse temperature (Tc), which is the maximum temperature the product can withstand during primary drying without losing its structure.[10] These values are crucial for designing a robust lyophilization cycle.

5. Can I lyophilize my this compound formulation without a cryoprotectant?

While technically possible, it is highly discouraged. Lyophilization without a cryoprotectant is very likely to result in significant particle aggregation, loss of encapsulated content, and difficulties with reconstitution, rendering the formulation unusable.[9][13]

Quantitative Data Summary

The following tables summarize the impact of lyophilization and cryoprotectants on the physicochemical properties of lipid-based nanoparticles, based on published studies.

Table 1: Effect of Lyophilization and Cryoprotectant on Particle Size

FormulationConditionInitial Mean Particle Size (nm)Final Mean Particle Size (nm)Reference
Sirolimus LiposomesSuspended form (6 months at 4°C)5828229[14]
Sirolimus LiposomesLyophilized without cryoprotectant (6 months at 4°C)5822397[14]
Sirolimus LiposomesLyophilized with dextrose (6 months at 4°C)582688[14]
Targeted LiposomesBefore freeze-drying137N/A[19]
Targeted LiposomesAfter freeze-drying with 15% (w/v) sucrose137150[19]

Table 2: Effect of Lyophilization and Cryoprotectant on Encapsulation Efficiency

FormulationConditionInitial Encapsulation Efficiency (%)Final Encapsulation Efficiency (%)Reference
Sirolimus LiposomesSuspended form (6 months at 4°C)72.854.8[14]
Sirolimus LiposomesLyophilized without cryoprotectant (6 months at 4°C)72.862.3[14]
Sirolimus LiposomesLyophilized with lyoprotectant (6 months at 4°C)72.867.1[14]

Experimental Protocols

1. Protocol for Cryoprotectant Screening and Lyophilization Cycle Development

This protocol provides a general framework for developing a lyophilization process for this compound formulations.

  • Materials:

    • This compound nanoparticle suspension

    • Cryoprotectants (e.g., sucrose, trehalose)

    • Water for Injection (WFI) or appropriate buffer

    • Lyophilizer vials and stoppers

  • Procedure:

    • Cryoprotectant Addition: Prepare stock solutions of cryoprotectants (e.g., 20% w/v sucrose or trehalose in WFI). Add the cryoprotectant solution to your nanoparticle suspension to achieve final concentrations for screening (e.g., 5%, 10%, 15% w/v). A control sample with no cryoprotectant should also be prepared.[20]

    • Filling: Dispense the formulated nanoparticle suspension into lyophilization vials.

    • Freezing: Place the vials on the lyophilizer shelf. Cool the shelves to a temperature well below the formulation's glass transition temperature (e.g., -45°C) and hold for a sufficient time to ensure complete freezing (e.g., 3 hours).[21]

    • Primary Drying (Sublimation): Reduce the chamber pressure (e.g., to 20 mTorr) and raise the shelf temperature to a point safely below the collapse temperature (e.g., -25°C). Hold these conditions until all the ice has sublimated (e.g., for 48-84 hours, depending on the fill volume and formulation).[21]

    • Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 30°C) while maintaining low pressure to remove residual bound water. Hold for a set duration (e.g., 5 hours).[21]

    • Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then stopper the vials under vacuum or partial vacuum before removing them from the lyophilizer and sealing.[21]

  • Post-Lyophilization Characterization:

    • Visual Inspection: Examine the cake for color, uniformity, and signs of collapse or cracking.[22]

    • Reconstitution Time: Add the reconstitution medium and record the time taken for the cake to dissolve completely.

    • Physicochemical Analysis: Measure the particle size, PDI, and zeta potential of the reconstituted product. Compare these to the pre-lyophilization values.

    • Encapsulation Efficiency: Determine the amount of encapsulated drug in the reconstituted formulation to assess any leakage during the process.

    • Residual Moisture: Measure the residual moisture content using Karl Fischer titration.[18]

Visualizations

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_analysis Post-Lyophilization Analysis A This compound Nanoparticle Suspension B Add Cryoprotectant (e.g., Sucrose, Trehalose) A->B C Fill into Vials B->C D Freezing (e.g., -45°C) C->D E Primary Drying (Sublimation, e.g., -25°C) D->E F Secondary Drying (Desorption, e.g., 30°C) E->F G Stoppering & Sealing F->G H Lyophilized Cake G->H I Reconstitution H->I J Characterization: - Particle Size & PDI - Encapsulation Efficiency - Residual Moisture I->J

Caption: Workflow for lyophilization of this compound formulations.

Troubleshooting_Tree Start Reconstituted product shows increased particle size/aggregation Q1 Was a cryoprotectant used? Start->Q1 A1_No Action: Add a cryoprotectant (e.g., 5-10% Sucrose/Trehalose) Q1->A1_No No A1_Yes Yes Q1->A1_Yes End Issue likely resolved. If not, investigate lipid stability and formulation interactions. A1_No->End Q2 Is the cryoprotectant concentration optimal? A1_Yes->Q2 A2_No Action: Increase cryoprotectant concentration stepwise and re-evaluate. Q2->A2_No No A2_Yes Yes Q2->A2_Yes A2_No->End Q3 Was the freezing protocol optimized? A2_Yes->Q3 A3_No Action: Evaluate different freezing rates. Consider adding an annealing step. Q3->A3_No No A3_Yes Yes Q3->A3_Yes A3_No->End A3_Yes->End

Caption: Troubleshooting decision tree for particle size issues.

References

Validation & Comparative

A Comparative Guide to Helper Lipids in Transfection: DOPE vs. the Novel DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the choice of helper lipid is a critical determinant of transfection efficiency. These lipids, when co-formulated with cationic lipids and nucleic acid cargo, play a pivotal role in overcoming cellular barriers to successful gene expression. The most widely utilized helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), celebrated for its ability to facilitate the escape of genetic material from the endosome.

This guide provides a comprehensive comparison between the well-established DOPE and a novel, less-characterized derivative, DOPE-N-Nonadecanoyl. While direct comparative experimental data for this compound is not yet available in published literature, this document synthesizes the known functions of DOPE with findings on N-acylated phosphatidylethanolamines (NAPEs) to offer a scientifically grounded perspective on their potential similarities and differences in enhancing transfection efficiency.

Understanding the Role of Helper Lipids

The primary obstacle for non-viral gene delivery vectors is the endosomal pathway. Following cellular uptake via endocytosis, the lipid-nucleic acid complex is sequestered within the endosome, which progressively acidifies and ultimately fuses with the lysosome, leading to the degradation of the genetic payload. Helper lipids are incorporated into these formulations to promote the disruption of the endosomal membrane, thereby releasing the nucleic acid into the cytoplasm where it can exert its function.

DOPE: The Gold Standard Fusogenic Helper Lipid

DOPE is a zwitterionic phospholipid with a unique conical molecular shape, a consequence of its small ethanolamine (B43304) headgroup relative to its two unsaturated oleoyl (B10858665) chains. This geometry is central to its function as a transfection enhancer.

Mechanism of Action:

The efficacy of DOPE is primarily attributed to its propensity to form non-bilayer, inverted hexagonal (HII) phases, particularly in response to the acidic environment of the late endosome.[1] This phase transition disrupts the integrity of the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[1] The molar ratio of the cationic lipid to DOPE is a critical parameter that must be optimized for efficient gene delivery, and this optimal ratio can be cell-line dependent.[2]

dot

DOPE_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cell cluster_endosome Endosome (Acidic pH) Lipoplex Cationic Lipid/ DOPE/Nucleic Acid Lipoplex Endosomal_Lipoplex Lipoplex within Endosome Lipoplex->Endosomal_Lipoplex Endocytosis HII_Phase DOPE promotes Inverted Hexagonal (HII) Phase Formation Endosomal_Lipoplex->HII_Phase Acidification Membrane_Disruption Endosomal Membrane Disruption HII_Phase->Membrane_Disruption Nucleic_Acid_Release Nucleic Acid Cargo Release Membrane_Disruption->Nucleic_Acid_Release Escape Cytoplasm Cytoplasm Nucleic_Acid_Release->Cytoplasm

Caption: Mechanism of DOPE-mediated endosomal escape.

This compound: A Novel N-Acylated Derivative

This compound is a derivative of DOPE where a nonadecanoyl (a 19-carbon saturated fatty acid) chain is attached to the primary amine of the ethanolamine headgroup. To date, there is a lack of published studies directly evaluating its efficacy as a transfection-enhancing agent in comparison to DOPE. However, research on other N-acylated PEs (NAPEs) can provide insights into its potential properties.

Potential Mechanism and Properties based on NAPE Literature:

N-acylation of unsaturated PEs, such as DOPE, has been shown to alter their fundamental physicochemical properties. Here's what the research on NAPEs suggests:

  • Phase Behavior: N-acylation can convert PEs from non-lamellar (fusogenic) to lamellar (bilayer-forming) lipids. This is a critical distinction, as the non-lamellar phase is key to DOPE's mechanism. This suggests that this compound might form more stable, less inherently fusogenic liposomes than DOPE.

  • Triggered Fusogenicity: While potentially less fusogenic at neutral pH, some NAPEs can be induced to become fusogenic and form non-lamellar structures in the presence of divalent cations (like Ca²⁺) or at acidic pH. This could offer a more controlled and targeted release mechanism within the acidic environment of the endosome.

  • Liposome Stability: Studies have indicated that the inclusion of NAPEs can increase the stability of liposomes and decrease their permeability. This could be advantageous for protecting the nucleic acid cargo during circulation but may also hinder its release.

  • Toxicity: One study on a different N-acylated DOPE derivative (N-dodecanoyl-DOPE) suggested that it could achieve transfection efficiencies comparable to cationic lipoplexes but with lower cytotoxicity. This hints at a potential advantage of N-acylation in improving the safety profile of lipid-based transfection reagents.

Head-to-Head Comparison: DOPE vs. This compound

The following table summarizes a comparison based on the established properties of DOPE and the hypothesized properties of this compound, derived from the literature on NAPEs.

FeatureDOPEThis compound (Hypothesized)
Chemical Structure 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl
Molecular Shape ConicalLikely less conical than DOPE due to the bulky N-acyl chain, favoring a more cylindrical or inverted-conical shape.
Primary Mechanism Promotes formation of inverted hexagonal (HII) phase, leading to endosomal membrane disruption.[1]Potentially pH- or cation-triggered fusogenicity, leading to endosomal escape. May form more stable lamellar phases at neutral pH.
Transfection Efficiency High, but requires optimization of the lipid ratio and can be cell-type dependent.[2]Unknown. Potentially comparable to DOPE but may exhibit different optimal formulation parameters.
Liposome Stability Can form less stable liposomes on its own due to its conical shape.May form more stable liposomes with lower permeability, potentially enhancing cargo protection.
Toxicity Generally low, but can contribute to the overall toxicity of the cationic lipid formulation.Potentially lower toxicity compared to some standard cationic lipid formulations.

Proposed Experimental Protocol for Comparative Analysis

To definitively assess the transfection efficiency of this compound relative to DOPE, a series of controlled experiments are necessary. Below is a proposed experimental workflow.

dot

Experimental_Workflow cluster_formulation 1. Lipoplex Formulation cluster_characterization 2. Physicochemical Characterization cluster_transfection 3. In Vitro Transfection cluster_analysis 4. Analysis of Transfection Efficiency cluster_toxicity 5. Cytotoxicity Assay Formulation_DOPE Cationic Lipid + DOPE + Reporter Plasmid (e.g., GFP) DLS Dynamic Light Scattering (DLS) (Size, Polydispersity, Zeta Potential) Formulation_DOPE->DLS Formulation_N_DOPE Cationic Lipid + this compound + Reporter Plasmid (e.g., GFP) Formulation_N_DOPE->DLS Transfection Add Lipoplexes to cells and incubate for 24-48h DLS->Transfection Cell_Culture Seed cells (e.g., HEK293, HeLa) in 24-well plates Cell_Culture->Transfection Flow_Cytometry Flow Cytometry (% GFP-positive cells, Mean Fluorescence Intensity) Transfection->Flow_Cytometry Microscopy Fluorescence Microscopy (Qualitative assessment) Transfection->Microscopy Luciferase_Assay Luciferase Assay (If using luciferase reporter) Transfection->Luciferase_Assay MTT_Assay MTT or similar viability assay Transfection->MTT_Assay

Caption: Proposed workflow for comparing transfection reagents.

Detailed Methodologies:

  • Lipoplex Formulation:

    • Prepare stock solutions of a selected cationic lipid (e.g., DOTAP), DOPE, and this compound in chloroform.

    • In separate glass vials, mix the cationic lipid with either DOPE or this compound at various molar ratios (e.g., 1:1, 1:2, 2:1).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a buffered solution (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

    • In a separate tube, dilute a reporter plasmid (e.g., encoding Green Fluorescent Protein or Luciferase) in a compatible buffer.

    • Add the SUV suspension to the diluted plasmid DNA at various N/P ratios (ratio of moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the DNA) and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Physicochemical Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the formulated lipoplexes using Dynamic Light Scattering (DLS).

  • In Vitro Transfection:

    • Seed a suitable cell line (e.g., HEK293 or HeLa) in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Replace the culture medium with fresh, serum-containing medium.

    • Add the prepared lipoplexes dropwise to the cells.

    • Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.

  • Analysis of Transfection Efficiency:

    • Flow Cytometry: For GFP-expressing plasmids, detach the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.

    • Fluorescence Microscopy: Qualitatively assess transfection efficiency by visualizing GFP expression under a fluorescence microscope.

    • Luciferase Assay: If a luciferase reporter plasmid is used, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Cytotoxicity Assay:

    • Following the transfection incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay to compare the cytotoxicity of the different formulations.

Conclusion

DOPE remains a cornerstone helper lipid in non-viral gene delivery due to its well-understood and effective fusogenic properties. While this compound is an intriguing novel lipid, the current lack of direct comparative data necessitates a degree of speculation regarding its performance. Based on the literature for related N-acylated phosphatidylethanolamines, it is plausible that this compound could offer a more stable and potentially less toxic alternative to DOPE, possibly with a triggered release mechanism. However, there is also a risk that the N-acylation could diminish the fusogenic properties that are essential for efficient endosomal escape.

Rigorous experimental evaluation, following protocols such as the one outlined above, is essential to elucidate the true potential of this compound as a next-generation helper lipid for enhancing transfection efficiency. Until such data becomes available, DOPE remains the more predictable and validated choice for researchers in the field.

References

A Head-to-Head Comparison of DOPE-N-Nonadecanoyl and DOPC as Helper Lipids in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal components for lipid nanoparticle (LNP) formulations is a critical step in ensuring the efficacy and stability of nucleic acid therapeutics. Among these components, helper lipids play a pivotal role in the structure, fusogenicity, and overall performance of LNPs. This guide provides an in-depth, objective comparison of two helper lipids: the well-established 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and the more specialized N-acylated derivative, DOPE-N-Nonadecanoyl.

Executive Summary

The fundamental difference between DOPC and this compound lies in their molecular geometry and its influence on the properties of the LNP. DOPC possesses a cylindrical shape, which promotes the formation of stable lipid bilayers. In contrast, the parent molecule, DOPE, has a conical shape that can facilitate membrane fusion and endosomal escape, a critical step for the cytoplasmic delivery of nucleic acids.

However, the N-acylation of DOPE with a saturated fatty acid, such as a nonadecanoyl chain, is known to transform its conical geometry into a more cylindrical shape. This modification makes this compound functionally more similar to DOPC than to its parent DOPE molecule, particularly in its propensity to form stable, lamellar structures rather than fusogenic, non-bilayer phases. The choice between these two helper lipids will, therefore, depend on the specific requirements of the therapeutic application, balancing the need for high stability with efficient endosomal release.

Molecular Structures and Geometries

The molecular shape of a helper lipid is a key determinant of its function within a lipid nanoparticle.

Molecular Geometry of Helper Lipids cluster_0 DOPC cluster_1 This compound (Inferred) DOPC_img DOPC_label Cylindrical Shape (Stable Bilayer Formation) DOPE_N_Nonadecanoyl_img DOPE_N_Nonadecanoyl_label Cylindrical Shape (Stable Bilayer Formation)

Caption: Inferred molecular geometries of DOPC and this compound.

Comparative Performance Data

The following tables summarize the expected performance characteristics of LNPs formulated with DOPC versus those formulated with this compound. The data for this compound is extrapolated from studies on N-acylated DOPE derivatives.

Table 1: Physicochemical Properties of LNPs

PropertyLNPs with DOPCLNPs with this compound (Inferred)Key Consideration
Particle Size (nm) Typically 80 - 150Expected to be in a similar range (80 - 150)Both lipids are expected to form similarly sized particles under optimized formulation conditions.
Polydispersity Index (PDI) Generally < 0.2Expected to be < 0.2Low PDI indicates a homogenous population of nanoparticles, which is achievable with both lipids.
Encapsulation Efficiency (%) High (>90%)High (>90%)The stable bilayer formation promoted by both lipids is conducive to high encapsulation efficiency of nucleic acids.
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pHBoth are neutral helper lipids and are not expected to significantly alter the surface charge of ionizable LNPs at neutral pH.
LNP Stability HighHighThe cylindrical shape of both lipids contributes to the formation of stable lipid bilayers, enhancing the overall stability of the LNP formulation.

Table 2: In Vitro and In Vivo Performance

Performance MetricLNPs with DOPCLNPs with this compound (Inferred)Rationale
Transfection Efficiency Moderate to HighModerate to HighWhile the stable bilayer may slightly hinder endosomal escape compared to fusogenic lipids like unmodified DOPE, both are expected to facilitate effective delivery. The N-acylated DOPE may retain some fusogenic potential, possibly leading to slightly higher efficiency.
Endosomal Escape ModerateModerate to Potentially HigherN-acylation of DOPE converts it to a lamellar-organizing lipid, which may reduce its fusogenicity compared to unmodified DOPE. However, it may still be more fusogenic than DOPC under certain conditions (e.g., in the acidic environment of the endosome).[1]
Cytotoxicity LowLowBoth lipids are biocompatible and are not expected to contribute significantly to the cytotoxicity of the LNP formulation.
In Vivo Half-life FavorableFavorableThe high stability of LNPs formulated with either lipid is expected to result in a longer circulation half-life compared to less stable formulations.

Experimental Protocols

The following provides a general methodology for the formulation and characterization of LNPs containing either DOPC or this compound.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP formulation is through microfluidic mixing, which allows for rapid and controlled self-assembly of the nanoparticles.

G cluster_workflow LNP Formulation Workflow A Lipid Preparation (Ionizable lipid, Helper lipid, Cholesterol, PEG-lipid in Ethanol) C Microfluidic Mixing (Rapid mixing of organic and aqueous phases) A->C B Nucleic Acid Preparation (mRNA/siRNA in Acidic Buffer, pH 4) B->C D Self-Assembly (LNPs form due to polarity change) C->D E Dialysis/Purification (Buffer exchange to neutral pH, removal of ethanol) D->E F Sterile Filtration & Characterization E->F

Caption: A generalized workflow for LNP formulation using a microfluidic device.

1. Lipid Preparation:

  • Dissolve the ionizable lipid, helper lipid (DOPC or this compound), cholesterol, and PEG-lipid in a water-miscible organic solvent, typically ethanol, at the desired molar ratio.

2. Nucleic Acid Preparation:

  • Dilute the nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer with an acidic pH (e.g., 50 mM sodium acetate, pH 4.0).

3. Microfluidic Mixing:

  • Load the lipid solution and the nucleic acid solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate to induce rapid mixing and nanoprecipitation.

4. Maturation and Purification:

  • The resulting LNP suspension is collected and dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the organic solvent and raise the pH. This step neutralizes the surface charge of the ionizable lipid.

5. Characterization:

  • The final LNP formulation is characterized for particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.

Characterization Methods
  • Particle Size and PDI: Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated nucleic acid.

  • Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the nanoparticles.

Signaling Pathways and Cellular Uptake

The delivery of nucleic acids by LNPs involves several key cellular steps, from uptake to endosomal escape and final release of the cargo into the cytoplasm.

Cellular Uptake and Endosomal Escape of LNPs LNP Lipid Nanoparticle (in circulation) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidic Environment, pH ~5-6) Cell->Endosome Cytoplasm Cytoplasm (Nucleic Acid Release) Endosome->Cytoplasm Endosomal Escape (facilitated by helper lipid) Translation Protein Translation (for mRNA) Cytoplasm->Translation

Caption: The process of LNP cellular uptake and nucleic acid delivery.

Conclusion

Both DOPC and this compound are viable helper lipids for the formulation of stable and effective lipid nanoparticles for nucleic acid delivery. The key differentiator lies in the subtle yet potentially significant impact of the headgroup structure on the fusogenicity of the LNP.

  • DOPC is a reliable choice for formulations where high stability is the primary concern. Its cylindrical shape leads to the formation of robust, well-defined lipid bilayers.

  • This compound , based on inferences from related N-acylated DOPE derivatives, is also expected to form stable LNPs due to its induced cylindrical geometry. However, it may offer a slight advantage in transfection efficiency by retaining a degree of fusogenic character from its DOPE backbone, which could be triggered by the acidic environment of the endosome.

Ultimately, the optimal helper lipid will depend on the specific therapeutic application, the nature of the nucleic acid payload, and the desired balance between LNP stability and intracellular delivery efficiency. Empirical testing of LNP formulations containing each of these helper lipids is recommended to determine the best candidate for a given application.

References

Validating the Purity of DOPE-N-Nonadecanoyl: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based drug delivery systems and cellular signaling research, the purity of synthetic phospholipids (B1166683) is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl), a key N-acyl phosphatidylethanolamine (B1630911) (NAPE). We present a detailed experimental protocol for HPLC-MS analysis, compare its performance with alternative analytical techniques, and provide supporting data in easily digestible formats.

Performance Comparison: this compound vs. Alternatives

This compound is a specialized NAPE, a class of lipids that serve as precursors for bioactive N-acylethanolamines (NAEs) like anandamide. Its utility in research and pharmaceutical development often overlaps with other commercially available NAPEs. The choice of NAPE can influence the physicochemical properties of lipid nanoparticles and the biological activity of the resulting NAEs. Below is a comparison of this compound with common alternatives.

FeatureThis compoundN-Palmitoyl-DPPE (NPPE)N-Oleoyl-DPPE (NOPE)
N-Acyl Chain Nonadecanoyl (19:0)Palmitoyl (16:0)Oleoyl (B10858665) (18:1)
Purity (Typical) >98%>98%>98%
Key Application Precursor to N-nonadecanoylethanolamine, research standard.Precursor to Palmitoylethanolamide (PEA), an anti-inflammatory and analgesic agent.Precursor to Oleoylethanolamide (OEA), a regulator of satiety and fat metabolism.
Commercial Suppliers Larodan, MedChemExpressCayman Chemical, Avanti Polar LipidsCayman Chemical, Avanti Polar Lipids
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform (B151607).Soluble in organic solvents.Soluble in organic solvents.

Experimental Protocol: Purity Validation by HPLC-MS

This protocol outlines a robust method for the qualitative and quantitative analysis of this compound purity.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 2:1 (v/v) mixture of chloroform and methanol.

  • Working Solutions: Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution using a mobile phase-like solvent (e.g., 90:10 acetonitrile:water).

  • Lipid Extraction (from a complex matrix): For samples containing this compound in a biological matrix, a Folch or Bligh-Dyer liquid-liquid extraction is recommended to isolate the lipid fraction.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the lipid.

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Scan Range: m/z 150 - 1200

  • Positive Ion Mode (for N-acyl chain identification):

    • Look for the protonated molecule [M+H]⁺.

    • Characteristic fragment ions corresponding to the neutral loss of the phosphoethanolamine headgroup and fragmentation of the fatty acyl chains.

  • Negative Ion Mode (for O-acyl chain identification):

    • Look for the deprotonated molecule [M-H]⁻.

    • Collision-induced dissociation (CID) will yield fragment ions corresponding to the carboxylates of the O-linked oleoyl chains.

  • Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram. Identification is confirmed by accurate mass measurement and matching the fragmentation pattern to the expected structure.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis Sample This compound Sample Dissolution Dissolve in Chloroform:Methanol Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Sample Introduction C18_Column C18 Reversed-Phase Column Injection->C18_Column Separation Gradient Elution C18_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Eluent Transfer Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Detection Detect Ions (m/z) Mass_Analyzer->Detection Data_Analysis Data Analysis & Purity Calculation Detection->Data_Analysis

Experimental workflow for HPLC-MS purity validation.

Comparison with Alternative Purity Validation Methods

While HPLC-MS is the gold standard for purity analysis of complex lipids, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
HPLC-MS Separation by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation.High sensitivity and specificity; provides molecular weight and structural information; quantitative.High instrument cost; requires expertise in method development and data interpretation.
Thin-Layer Chromatography (TLC) Separation on a stationary phase based on polarity.Simple, rapid, and inexpensive for qualitative assessment.Low resolution; not quantitative without a densitometer; limited structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information; can identify and quantify impurities without a reference standard.Lower sensitivity than MS; requires larger sample amounts; complex spectra for lipids.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) HPLC separation followed by detection based on light scattering of nebulized, non-volatile analytes.Universal detector for non-chromophoric compounds; gradient compatible.Non-linear response; less sensitive than MS; provides no structural information.

Signaling Pathway Involvement: Anandamide Biosynthesis

N-acyl phosphatidylethanolamines like this compound are crucial precursors in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. A prominent example is the endocannabinoid anandamide. The pathway involves the transfer of an acyl group to phosphatidylethanolamine (PE) to form a NAPE, which is then cleaved to release the NAE.

Anandamide_Biosynthesis cluster_enzymes Enzymatic Conversions PC Phosphatidylcholine (PC) NAPE N-Acyl Phosphatidylethanolamine (NAPE) (e.g., this compound) PC->NAPE PE Phosphatidylethanolamine (PE) PE->NAPE Acyl Group Transfer NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE->NAE Hydrolysis PA Phosphatidic Acid (PA) NAPE->PA NAT N-Acyltransferase NAT->NAPE catalyzes NAPE_PLD NAPE-PLD NAPE_PLD->NAE catalyzes

A Comparative Guide to Formulation Methods for DOPE-N-Nonadecanoyl Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common formulation methods for liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and N-Nonadecanoyl, a saturated fatty acid. While specific data for DOPE-N-Nonadecanoyl liposomes is limited, this document extrapolates from established protocols for DOPE-containing liposomes to offer a foundational understanding of how different preparation techniques can influence the physicochemical properties of the final vesicular product.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a key lipid in drug delivery systems due to its fusogenic properties, which can facilitate the release of encapsulated cargo into the cytoplasm of target cells.[1] This is particularly advantageous for delivering nucleic acids, proteins, and small molecule drugs that need to reach intracellular targets to exert their therapeutic effect.[1] The choice of formulation method is critical as it significantly impacts key liposomal attributes such as particle size, polydispersity, encapsulation efficiency, and stability. This guide focuses on three widely used methods: thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection.

Comparative Physicochemical Characteristics of DOPE-Based Liposome (B1194612) Formulations

The selection of a formulation method directly influences the characteristics of the resulting liposomes. The following table summarizes typical quantitative data for various DOPE-based liposome formulations, providing a basis for comparison and formulation selection. It is important to note that these values are representative and can vary based on specific lipid compositions and process parameters.

Formulation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)References
Thin-Film Hydration 160 - 170<0.2Negative>85 (for doxorubicin)[1]
Reverse-Phase Evaporation 200 - 1500HighVariableHigh (up to 65%)[2]
Ethanol Injection 30 - 170LowVariableFavors hydrophobic drugs[3]

Experimental Protocols

Detailed methodologies for the three key formulation techniques are provided below. These protocols are based on established methods for preparing DOPE-containing liposomes and can be adapted for the formulation of this compound liposomes.

Thin-Film Hydration Method

This is a widely used, straightforward, and effective technique for preparing DOPE-containing liposomes in a laboratory setting.[4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-Nonadecanoyl lipid

  • Additional lipids (e.g., cholesterol, cationic lipids like DOTAP) as required[5]

  • Organic solvent (e.g., chloroform, methanol, or a mixture)[5]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline, Tris buffer)[5]

  • Round-bottom flask

  • Rotary evaporator[4]

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome extruder with polycarbonate membranes (optional, for size control)[4]

Procedure:

  • Lipid Dissolution: Dissolve DOPE, N-Nonadecanoyl, and any other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[1][5]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The organic solvent is evaporated under reduced pressure at a temperature above the lipid mixture's phase transition temperature, resulting in a thin, uniform lipid film on the flask's inner surface.[4][6]

  • Removal of Residual Solvent: Place the flask under high vacuum for at least 4 hours to ensure complete removal of any residual organic solvent.[5]

  • Hydration: Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask. The flask is agitated by hand-shaking or vortexing above the transition temperature until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[4]

  • Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a desired pore size (e.g., 100 nm).[4] This process is typically repeated 11-21 times.[4]

Reverse-Phase Evaporation Method

This method is noted for its high encapsulation efficiency, particularly for hydrophilic molecules.[7]

Materials:

  • DOPE, N-Nonadecanoyl, and other lipids

  • Organic solvent system (e.g., chloroform/methanol mixture, diethyl ether)[7][8]

  • Aqueous buffer

  • Probe-type sonicator

  • Rotary evaporator

Procedure:

  • Lipid Dissolution: Dissolve the lipids in the organic solvent system.[7][8]

  • Emulsion Formation: Add the aqueous buffer to the lipid-containing organic phase. The mixture is then sonicated to form a water-in-oil emulsion.[7]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. As the solvent is removed, the emulsion is converted into a viscous gel and then into an aqueous suspension of liposomes.[7][9]

  • Sizing (Optional): The resulting liposomes can be extruded to achieve a more uniform size distribution.[9]

Ethanol Injection Method

This technique is rapid, safe, and reproducible, often yielding small unilamellar vesicles.[10][11]

Materials:

  • DOPE, N-Nonadecanoyl, and other lipids

  • Ethanol

  • Aqueous buffer

  • Stirring apparatus

Procedure:

  • Lipid Dissolution: Dissolve the lipids in ethanol.[10]

  • Injection: Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer.[10][12] The diffusion of ethanol into the aqueous phase causes the phospholipids (B1166683) to precipitate and form bilayer fragments, which then fuse into closed liposomal structures.[10]

  • Ethanol Removal: The ethanol is typically removed from the liposome suspension by dialysis or evaporation.[3][13]

Visualization of Formulation Workflows

The following diagrams illustrate the general workflows for the described liposome formulation methods.

ThinFilmHydration A 1. Lipid Dissolution in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Removal of Residual Solvent B->C D 4. Hydration with Aqueous Buffer C->D E 5. Formation of Multilamellar Vesicles (MLVs) D->E F 6. Sizing (Optional) (Extrusion) E->F G Final Liposome Suspension E->G Without Sizing F->G

Workflow of the thin-film hydration method.

ReversePhaseEvaporation A 1. Lipid Dissolution in Organic Solvent B 2. Addition of Aqueous Phase A->B C 3. Emulsification (Sonication) B->C D 4. Solvent Evaporation (Rotary Evaporation) C->D E 5. Formation of Liposome Suspension D->E F 6. Sizing (Optional) (Extrusion) E->F G Final Liposome Suspension E->G Without Sizing F->G

Workflow of the reverse-phase evaporation method.

EthanolInjection A 1. Lipid Dissolution in Ethanol B 2. Injection into Aqueous Buffer A->B C 3. Formation of Liposomes B->C D 4. Ethanol Removal (Dialysis/Evaporation) C->D E Final Liposome Suspension D->E

Workflow of the ethanol injection method.

Characterization of Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications. Key characterization techniques include:

  • Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is used to determine the mean particle size and the width of the size distribution (PDI).[1]

  • Zeta Potential Measurement: Laser Doppler Velocimetry measures the surface charge of the liposomes, which is an indicator of their stability.[1]

  • Encapsulation Efficiency Determination: This is determined by separating the unencapsulated material from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and then quantifying the amount of encapsulated substance after lysing the liposomes.[1]

Conclusion: Selecting the Appropriate Method

The choice of formulation method for this compound liposomes will depend on the specific requirements of the intended application.

  • Thin-film hydration is a versatile and widely accessible method, suitable for a broad range of lipid compositions and for encapsulating both hydrophilic and lipophilic drugs.[14] However, it often produces larger, multilamellar vesicles that may require an additional sizing step like extrusion.[4][14]

  • Reverse-phase evaporation is advantageous for achieving high encapsulation efficiencies, especially for water-soluble compounds.[7][9] The exposure of the encapsulated material to organic solvents and sonication, however, may be a concern for sensitive cargo.

  • Ethanol injection is a simple and rapid method that typically produces small, unilamellar vesicles with a narrow size distribution.[10][13] It is particularly well-suited for encapsulating hydrophobic or ethanol-soluble drugs.[13]

For the formulation of this compound liposomes, researchers should consider the desired particle size, the nature of the molecule to be encapsulated, and the scalability of the process. The provided protocols and comparative data serve as a starting point for developing an optimized formulation strategy. Further empirical studies will be necessary to fully characterize the liposomes prepared by each method with this specific lipid composition.

References

Assessing the Fusogenic Properties of DOPE-N-Nonadecanoyl Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic payloads into target cells is a cornerstone of modern drug development. Fusogenic lipids, which facilitate the fusion of lipid-based delivery vehicles with cellular membranes, are critical components in overcoming cellular barriers. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a widely utilized fusogenic lipid, prized for its ability to promote the endosomal escape of therapeutics. This guide provides a comparative assessment of the fusogenic properties of DOPE and its N-acylated derivative, DOPE-N-Nonadecanoyl.

The Role of DOPE and the Influence of N-Acylation

DOPE's fusogenic prowess stems from its unique conical molecular shape, which induces negative curvature strain within lipid bilayers. This strain facilitates the transition from a stable bilayer to a non-lamellar inverted hexagonal (HII) phase, a key intermediate in membrane fusion.

N-acylation of DOPE, such as the addition of a nonadecanoyl chain to the headgroup, fundamentally alters its physicochemical properties. The addition of a saturated acyl chain to the ethanolamine (B43304) headgroup transforms the lipid from a non-lamellar organizing lipid to a lamellar-organizing one.[1] This suggests that this compound may form more stable bilayers on its own compared to DOPE. However, these N-acylated derivatives can exhibit inducible fusogenicity under specific conditions, such as in the presence of divalent cations (e.g., Ca2+, Mg2+) or at a lower pH, which can trigger a return to a non-lamellar, fusion-permissive structure.[1] This "tunable" fusogenicity can be advantageous in designing drug delivery systems that release their payload in response to specific physiological cues, such as the acidic environment of an endosome.

Comparative Performance Data

The following tables summarize the fusogenic and membrane-destabilizing properties of various lipid formulations. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Lipid Mixing Efficiency of Various Fusogenic Liposomes

Liposome (B1194612) FormulationTarget MembraneConditionsLipid Mixing Efficiency (%)
DOTMA/DOPE (1:1)Anionic LiposomesPlasmid DNA present~80%[2]
DOTAP/DOPE (1:1)P388D1 cells37°CHigh, rapid fusion[3]
N-C12-DOPE/DOPC (7:3)Erythrocyte ghosts1.25 mM Ca2+ and Mg2+Sufficient for lipid mixing[1]
DOTAP/DOPCP388D1 cells37°CNo fusogenic activity[3]

Table 2: pH-Dependent Calcein (B42510) Leakage from DOPE-Containing Liposomes

Liposome Composition (molar ratio)pHIncubation Time (min)Calcein Leakage (%)
DOPE/CHEMS (9/1)5.010~60[4]
DOPE/CHEMS (9/1)6.010~20[4]
DOPE/CHEMS (9/1)7.010<10[4]
DOPE/CHEMS (9/1)8.010<5[4]

Experimental Protocols

Accurate assessment of fusogenic properties relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays.

FRET-Based Lipid Mixing Assay

This assay quantifies the fusion between two lipid populations by measuring the fluorescence resonance energy transfer (FRET) between two lipid-anchored fluorophores.

FRET_Lipid_Mixing_Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (with NBD-PE and Rhodamine-PE) mix Mix Labeled and Unlabeled Liposomes (e.g., 1:9 ratio) prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix measure_initial Record Initial Fluorescence (F₀) (Excitation at ~465 nm, Emission at ~530 nm) mix->measure_initial induce_fusion Induce Fusion (e.g., add fusogen, lower pH) measure_initial->induce_fusion monitor Monitor Fluorescence Increase (Ft) over time induce_fusion->monitor add_detergent Add Detergent (e.g., Triton X-100) to achieve 100% fusion monitor->add_detergent measure_max Record Maximum Fluorescence (Fmax) add_detergent->measure_max calculate Calculate % Fusion: [(Ft - F₀) / (Fmax - F₀)] * 100 measure_max->calculate

FRET-Based Lipid Mixing Assay Workflow
  • Liposome Preparation:

    • Labeled Liposomes: Prepare liposomes incorporating a FRET pair of fluorescent lipids, typically 1 mol% N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE; donor) and 1 mol% Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE; acceptor).

    • Unlabeled Liposomes: Prepare a separate batch of liposomes without any fluorescent probes.

    • A common method for liposome preparation is the thin-film hydration technique followed by extrusion. Briefly, dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate (B1144303) the film with the desired buffer. The resulting multilamellar vesicles are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles.[5]

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:9 in the desired buffer.

    • Record the baseline fluorescence of NBD (excitation ~465 nm, emission ~530 nm). This represents the initial fluorescence (F₀).

    • Induce fusion by adding the agent of interest (e.g., Ca2+) or by adjusting the pH.

    • Monitor the increase in NBD fluorescence over time (Ft) as fusion occurs. The dilution of the FRET pair upon fusion leads to a decrease in quenching and an increase in donor fluorescence.

  • Data Analysis:

    • After the fusion reaction plateaus, add a detergent such as Triton X-100 to a final concentration of 0.1% (v/v) to completely disrupt all liposomes, achieving maximum probe dilution.

    • Record the maximum fluorescence (Fmax).

    • The percentage of lipid mixing at a given time (t) is calculated using the formula: % Fusion = [(Ft - F₀) / (Fmax - F₀)] * 100

Calcein Leakage Assay

This assay measures the integrity of the liposomal membrane by monitoring the release of an encapsulated fluorescent dye.

Calcein_Leakage_Assay cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis prep_calcein Prepare Calcein-Loaded Liposomes (self-quenching concentration) remove_free Remove Unencapsulated Calcein (e.g., size-exclusion chromatography) prep_calcein->remove_free add_liposomes Add Calcein-Loaded Liposomes to buffer remove_free->add_liposomes measure_initial Record Initial Fluorescence (F₀) (Excitation at ~495 nm, Emission at ~515 nm) add_liposomes->measure_initial induce_leakage Induce Leakage (e.g., add fusogenic agent, change pH) measure_initial->induce_leakage monitor Monitor Fluorescence Increase (Ft) over time induce_leakage->monitor add_detergent Add Detergent (e.g., Triton X-100) to achieve 100% leakage monitor->add_detergent measure_max Record Maximum Fluorescence (Fmax) add_detergent->measure_max calculate Calculate % Leakage: [(Ft - F₀) / (Fmax - F₀)] * 100 measure_max->calculate

Calcein Leakage Assay Workflow
  • Liposome Preparation:

    • Prepare a lipid film as described in the lipid mixing assay protocol.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in buffer.

    • Remove unencapsulated calcein using size-exclusion chromatography (e.g., with a Sephadex G-50 column).[4]

  • Leakage Assay:

    • Dilute the calcein-loaded liposomes in the desired buffer in a cuvette to a suitable concentration.

    • Record the initial fluorescence (F₀) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Induce membrane destabilization and leakage by adding the test compound or adjusting the pH.

    • Monitor the increase in fluorescence (Ft) over time as calcein is released and its self-quenching is relieved.

  • Data Analysis:

    • At the end of the experiment, add Triton X-100 (final concentration 0.1% v/v) to lyse all liposomes and release all encapsulated calcein.

    • Record the maximum fluorescence (Fmax).

    • The percentage of calcein leakage at a given time (t) is calculated using the formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Conclusion

The selection of an appropriate fusogenic lipid is a critical determinant in the successful development of lipid-based drug delivery systems. While DOPE remains a gold standard due to its inherent fusogenic properties, N-acylated derivatives such as this compound present an intriguing alternative with the potential for inducible fusogenicity. The lack of direct experimental data for this compound highlights an area for future research. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the fusogenic properties of novel lipids and to make informed decisions in the design of next-generation delivery vehicles.

References

Head-to-Head Comparison: DOPE-N-Nonadecanoyl and Other Acylated Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipid-based drug delivery, the selection of optimal lipid components is paramount to the efficacy and safety of novel therapeutics. This guide provides a comprehensive head-to-head comparison of DOPE-N-Nonadecanoyl with other commonly employed acylated lipids. While direct comparative performance data for this compound is not extensively available in current literature, this guide extrapolates its potential performance based on established principles of lipid chemistry, focusing on the influence of N-acylation and acyl chain length on the physicochemical properties and biological activity of lipid nanoparticles (LNPs).

The inclusion of N-acylated phosphatidylethanolamines (NAPEs) in liposomal formulations has been shown to enhance their stability in biological fluids. The length and saturation of the N-acyl chain are critical determinants of the lipid's behavior within the bilayer, affecting membrane fluidity, stability, and fusogenicity—all of which are key to successful drug delivery.

Comparative Performance of Acylated Lipids

The following table summarizes the anticipated performance of this compound in comparison to other acylated lipids and the parent molecule, DOPE. The data is extrapolated from studies on the effects of N-acylation and acyl chain length on lipid properties.

Lipid SpeciesN-Acyl ChainExpected Transfection EfficiencyExpected CytotoxicityExpected LNP StabilityRationale
This compound Nonadecanoyl (C19:0)Moderate to HighLow to ModerateHighThe long, saturated N-acyl chain is expected to deeply embed into the hydrophobic core of the lipid bilayer, increasing membrane rigidity and stability[1]. This stability may slightly temper the fusogenic properties of DOPE, leading to a more controlled release and sustained transfection.
N-Palmitoyl-DOPE Palmitoyl (C16:0)HighLowHighN-palmitoylation has been shown to increase liposome (B1194612) stability in serum[1]. The C16:0 chain provides a good balance of stability and fusogenicity, often resulting in high transfection efficiency.
N-Oleoyl-DOPE Oleoyl (B10858665) (C18:1)HighLowModerateThe unsaturated oleoyl chain introduces a kink, which can increase membrane fluidity and enhance the fusogenic properties of DOPE, potentially leading to very high transfection efficiency but slightly lower stability compared to saturated counterparts.
N-Lauroyl-PE Lauroyl (C12:0)ModerateLowModerateA shorter saturated acyl chain may not embed as deeply into the bilayer, leading to less of an impact on membrane rigidity compared to longer chains. This could result in moderate stability and transfection efficiency.
DOPE (Control) NoneHighLowLow to ModerateAs a non-acylated helper lipid, DOPE is known for its high fusogenicity, which promotes endosomal escape and high transfection efficiency[]. However, formulations with DOPE alone may exhibit lower stability in biological fluids compared to those with N-acylated PEs.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation via Thin-Film Hydration

This protocol describes a common method for preparing LNPs containing an acylated lipid.

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • Helper Lipid (e.g., this compound or other acylated lipid)

  • Cholesterol

  • PEGylated Lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Therapeutic cargo (e.g., mRNA, siRNA, or plasmid DNA)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the cationic lipid, helper lipid, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the pre-warmed hydration buffer containing the therapeutic cargo to the flask with the lipid film.

    • Gently agitate the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or bath sonicator.

    • Alternatively, the suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated cargo by dialysis against the hydration buffer or through size exclusion chromatography.

In Vitro Transfection Efficiency Assay

This protocol outlines a method to assess the transfection efficiency of the formulated LNPs using a reporter gene (e.g., luciferase).

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • LNP formulation encapsulating a luciferase-expressing plasmid

  • Opti-MEM or other serum-free medium

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the LNP-plasmid complexes in serum-free medium.

    • Remove the complete medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells with the LNP complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, replace the transfection medium with fresh, complete cell culture medium.

  • Gene Expression:

    • Incubate the cells for an additional 24-48 hours to allow for the expression of the luciferase gene.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to the cell lysate in the wells.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.

    • Compare the luminescence values of cells treated with different LNP formulations to determine their relative transfection efficiencies.

Visualizations

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation lipid_mixing Lipid Mixing (Cationic, Helper, Cholesterol, PEG-Lipid) film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (with Therapeutic Cargo) film_formation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Dialysis/SEC) size_reduction->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta encapsulation Encapsulation Efficiency purification->encapsulation transfection Transfection Efficiency Assay purification->transfection cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

Cellular_Uptake_Pathway LNP Lipid Nanoparticle (LNP) cell_membrane Cell Membrane LNP->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Fusogenic Lipids (e.g., DOPE derivatives) cytoplasm Cytoplasm endosomal_escape->cytoplasm therapeutic_release Therapeutic Release cytoplasm->therapeutic_release target_action Target Action (e.g., Translation) therapeutic_release->target_action

Caption: Proposed mechanism of cellular uptake and endosomal escape of lipid nanoparticles.

References

Quantitative Analysis of DOPE-N-Nonadecanoyl in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipidated molecules such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (DOPE-N-Nonadecanoyl) in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their principles, performance, and practical applications.

Comparison of Quantitative Methods

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard for their high sensitivity and specificity in lipid analysis.[1][2][3] Alternative methods such as nuclear magnetic resonance (NMR) and colorimetric assays offer different advantages and can be suitable for specific applications.[1]

MethodPrincipleSensitivitySpecificityThroughputProsCons
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[2][3][4][5]Very High (pmol to fmol)Very HighMedium to HighHigh sensitivity and specificity, allows for multiplexing.[4][5]Requires expensive instrumentation and skilled personnel.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.[1]ModerateHighLowHighly quantitative and reproducible, requires no standards for relative quantification.[1]Lower sensitivity compared to MS, not suitable for trace analysis.
Colorimetric Assays (e.g., Sulfo-phospho-vanillin) Chemical reaction that produces a colored product, with the intensity of the color proportional to the amount of lipid.[1]Low to ModerateLowHighSimple, inexpensive, and suitable for high-throughput screening.Lacks specificity, measures total unsaturated fatty acids.[1]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample to determine the protein-to-lipid ratio.[1]ModerateModerateMediumCan provide information on the overall lipid content.Requires specialized equipment not commonly available in all labs.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for reliable and reproducible quantification of this compound. The following sections outline key methodologies for sample preparation and analysis.

Lipid Extraction from Biological Samples

Effective extraction of lipids from the biological matrix is a critical first step. The choice of method can significantly impact the recovery of this compound. Both monophasic and biphasic extraction systems are commonly used.[6]

1. Folch Method (Biphasic) [6][7]

This classic method is widely used for the extraction of a broad range of lipids.[6][7]

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Phase Separation: Add water or a salt solution to induce phase separation. The lower chloroform phase will contain the lipids.

  • Collection: Carefully collect the lower phase containing the lipid extract.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.

2. Methyl-tert-butyl ether (MTBE) Method (Biphasic) [6]

This method is considered a safer alternative to the Folch method due to the lower toxicity of MTBE.

  • Homogenization: Homogenize the sample in a mixture of methanol and MTBE.

  • Phase Separation: Add water to induce phase separation. The upper MTBE phase will contain the lipids.

  • Collection: Collect the upper phase.

  • Drying and Reconstitution: Dry the extract and reconstitute as described for the Folch method.

3. Isopropanol (B130326) (IPA) Precipitation (Monophasic) [6]

This method is simpler and faster, relying on protein precipitation to release lipids.

  • Precipitation: Add cold isopropanol to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Collection: Collect the supernatant containing the lipids.

  • Drying and Reconstitution: Process the supernatant as in the other methods.

Quantitative Analysis by LC-MS/MS

LC-MS/MS provides a powerful platform for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for lipid separation.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.[8][9]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

    • Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

Visualizing the Workflow and Potential Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow sample Biological Sample (Tissue, Cells, Biofluid) extraction Lipid Extraction (e.g., Folch, MTBE) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Processing lcms->data quantification Quantification of this compound data->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor enzyme Acyltransferase receptor->enzyme dope_n This compound enzyme->dope_n dope DOPE dope->enzyme protein Target Protein dope_n->protein complex This compound-Protein Complex protein->complex response Cellular Response complex->response

Caption: Hypothetical signaling pathway involving this compound.

Alternative Approaches for Quantifying Lipidated Proteins

While direct quantification of this compound is essential, understanding its attachment to proteins is also critical. Several proteomic strategies can be employed for this purpose.[2][10][11]

  • Metabolic Labeling with Radiolabeled Lipids: This traditional "gold standard" method involves incorporating radioisotope-labeled fatty acids into cells to detect S-palmitoylated proteins via autoradiography after western blotting.[10]

  • Bio-orthogonal Labeling and Click Chemistry: This approach uses fatty acid probes with alkyne or azide (B81097) groups for metabolic labeling.[2][10] These labeled proteins can then be tagged with reporter molecules (e.g., biotin (B1667282) for enrichment) via click chemistry, allowing for subsequent identification and quantification by MS.[2][10]

  • Antibody-Based Affinity Enrichment: Specific antibodies that recognize the acylated protein can be used for affinity purification, followed by identification through western blotting or mass spectrometry.[10]

  • Liquid-Liquid Extraction (LLE) of Lipidated Peptides: This method allows for the direct identification of endogenous lipidation sites by enriching for hydrophobic lipidated peptides prior to LC-MS/MS analysis.[2][11]

By carefully considering the strengths and limitations of each method, researchers can select the most appropriate strategy for the accurate and reliable quantification of this compound and its protein conjugates in biological samples, thereby advancing our understanding of its role in health and disease.

References

A Comparative Guide to Validating Endosomal Escape of DOPE-Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic payloads, such as mRNA and siRNA, to the cytoplasm is a critical bottleneck in the development of lipid nanoparticle (LNP) therapeutics. A key hurdle in this process is the efficient escape of the LNP cargo from the endosome following cellular uptake. This guide provides a comparative analysis of common methods used to validate and quantify the endosomal escape of LNPs, with a particular focus on formulations containing the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

The inclusion of DOPE in LNP formulations is intended to promote the disruption of the endosomal membrane, facilitating the release of the therapeutic payload into the cytoplasm. This is attributed to DOPE's conical molecular shape, which favors the formation of non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase, under the acidic conditions of the endosome.[1][2] This structural transition can induce membrane instability and fusion, leading to cargo release.[3] In contrast, LNPs formulated with lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which has a more cylindrical shape, tend to form stable bilayers and may exhibit lower endosomal escape efficiency.[4][5]

This guide will delve into the principles, protocols, and comparative performance of key assays for assessing endosomal escape, providing you with the necessary information to select the most appropriate method for your research needs.

Comparative Analysis of Endosomal Escape Validation Methods

The following table summarizes and compares the key features of three widely used methods for validating the endosomal escape of LNPs.

Assay Principle Advantages Disadvantages Throughput Quantitative
Galectin-8/9 Reporter Assay Detects endosomal membrane damage by visualizing the recruitment of fluorescently tagged galectin-8 or -9 to exposed β-galactosides on the inner leaflet of the endosomal membrane.[6][7]High sensitivity for detecting membrane rupture events.[6] Amenable to high-throughput screening.[8][9] Provides spatial and temporal information on endosomal escape.Indirect measurement of payload release. Requires genetically engineered reporter cell lines. Potential for false positives from cellular stress.HighSemi-quantitative to Quantitative
Transmission Electron Microscopy (TEM) Direct visualization of LNPs within endosomal compartments and their subsequent release into the cytoplasm using electron-dense labels (e.g., gold-conjugated siRNA).[10]Provides high-resolution, direct visual evidence of endosomal escape.[10] Can reveal the subcellular localization of LNPs and their cargo.Low throughput and labor-intensive sample preparation.[11] Provides a static snapshot of a dynamic process. Quantification can be challenging.LowQualitative to Semi-quantitative
Propidium (B1200493) Iodide (PI) Uptake Assay Measures the loss of plasma membrane integrity that can occur as a secondary effect of significant endosomal rupture. PI is a fluorescent dye that is excluded from live cells with intact membranes.[12][13]Simple and rapid flow cytometry-based assay.[14] Can indicate significant membrane disruption events.Indirect and may not be sensitive to subtle endosomal escape events. Does not distinguish between endosomal rupture and other causes of cell death/membrane permeabilization.[12]HighQuantitative

Quantitative Data Comparison: DOPE vs. DSPC LNPs

The following table presents a summary of quantitative data from studies comparing the endosomal escape efficiency of LNPs formulated with DOPE versus the non-fusogenic lipid DSPC.

Assay LNP Formulation Cell Line Key Findings Reference
Galectin-9 Reporter Assay C12-200, DOPE/DSPC, Cholesterol, PEG-lipidHuh7MC3-LNPs induced significant relocalization of mCherry-Galectin-9 into punctate structures, indicating endosomal membrane damage.[8][8]
Confocal Microscopy Ionizable lipid, DOPE/DSPC, Cholesterol, PEG-lipidHeLaDOPE-containing LNPs showed significantly less colocalization with LysoTracker (a lysosomal marker) compared to DSPC-containing LNPs, suggesting more efficient endosomal escape for DOPE LNPs.[4][4]
Luciferase Reporter Gene Assay Ionizable lipid, DOPE/DSPC, Cholesterol, PEG-lipidHeLaLNPs formulated with DOPE resulted in significantly higher luciferase expression compared to those with DSPC, indicating more efficient mRNA delivery to the cytoplasm.[4][4]
In Vivo Luciferase Expression Ionizable lipid, DOPE/DSPC, Cholesterol, PEG-lipidMiceDOPE-containing LNPs led to a four-fold increase in luciferase mRNA delivery in vivo compared to DSPC-containing LNPs.[4][4]

Experimental Protocols

Galectin-8/9 Reporter Assay

This protocol describes a general method for quantifying LNP-induced endosomal escape using a Galectin-8 or Galectin-9 fluorescent reporter cell line.

Experimental Workflow

cluster_prep Cell Preparation cluster_treat LNP Treatment cluster_imaging Imaging and Analysis seed Seed Galectin-8/9-GFP/mCherry reporter cells in 96-well plates incubate1 Incubate overnight seed->incubate1 treat Treat cells with DOPE-LNPs and control LNPs incubate1->treat incubate2 Incubate for a defined period (e.g., 3-24 hours) treat->incubate2 wash Wash cells with PBS incubate2->wash stain Stain nuclei (e.g., Hoechst) wash->stain image Acquire images using high-content fluorescence microscopy stain->image quantify Quantify Galectin puncta per cell using image analysis software image->quantify

Caption: Workflow for the Galectin-8/9 reporter assay.

Materials:

  • Galectin-8-GFP or Galectin-9-mCherry expressing cells (e.g., HeLa, HEK293T, or Huh7)

  • 96-well, black-walled, clear-bottom imaging plates

  • DOPE-N-Nonadecanoyl LNPs and control LNPs (e.g., DSPC-LNPs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or other nuclear stain

  • High-content fluorescence microscope

Procedure:

  • Cell Seeding: Seed the Galectin reporter cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging. Incubate the plates overnight at 37°C and 5% CO2.

  • LNP Treatment: Prepare serial dilutions of the DOPE-LNPs and control LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate the cells with the LNPs for the desired time period (e.g., 3, 6, or 24 hours) at 37°C and 5% CO2.

  • Staining:

    • Carefully wash the cells twice with PBS.

    • Add a solution of Hoechst 33342 in PBS to stain the cell nuclei for 10-15 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh PBS or imaging buffer to the wells.

    • Acquire images using a high-content fluorescence microscope. Use appropriate filter sets for the fluorescent reporter (e.g., GFP or mCherry) and the nuclear stain.

  • Image Analysis:

    • Use an automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and count the number of cells (based on nuclei staining).

    • Within each cell, identify and quantify the number of fluorescent Galectin puncta.[6]

    • Normalize the number of puncta to the number of cells to determine the average number of puncta per cell for each treatment condition.

Transmission Electron Microscopy (TEM)

This protocol outlines the steps for preparing cell samples for TEM to visualize the intracellular localization of LNPs.

Experimental Workflow

cluster_prep Cell Culture and Treatment cluster_fix Fixation and Embedding cluster_section Sectioning and Imaging culture Culture cells on a suitable substrate (e.g., culture dish) treat Treat cells with gold-labeled DOPE-LNPs culture->treat incubate Incubate for desired time points treat->incubate fix Fix cells with glutaraldehyde (B144438) and osmium tetroxide incubate->fix dehydrate Dehydrate with graded ethanol (B145695) series fix->dehydrate embed Infiltrate and embed in resin dehydrate->embed polymerize Polymerize the resin embed->polymerize section Cut ultrathin sections (70-90 nm) with an ultramicrotome polymerize->section stain Stain sections with uranyl acetate (B1210297) and lead citrate (B86180) section->stain image Image sections with a Transmission Electron Microscope stain->image

Caption: Workflow for TEM sample preparation.

Materials:

  • Cells of interest

  • Gold-labeled this compound LNPs

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

  • Graded ethanol series (50%, 70%, 90%, 100%)

  • Propylene (B89431) oxide

  • Epoxy resin embedding medium

  • Uranyl acetate and lead citrate for staining

  • Ultramicrotome and TEM grids

Procedure:

  • Cell Culture and Treatment: Culture cells on a plastic coverslip or in a culture dish. Treat the cells with gold-labeled DOPE-LNPs for various time points to capture different stages of uptake and endosomal escape.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with the primary fixative for 1 hour at room temperature.

    • Wash the cells with 0.1 M cacodylate buffer.

    • Post-fix with the secondary fixative for 1 hour at room temperature.[11]

  • Dehydration and Embedding:

    • Wash the cells with distilled water.

    • Dehydrate the cells through a graded series of ethanol concentrations.

    • Infiltrate the cells with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

    • Embed the cells in pure epoxy resin and polymerize at 60°C for 48 hours.[11]

  • Sectioning and Staining:

    • Using an ultramicrotome, cut ultrathin sections (70-90 nm) of the embedded cell monolayer.

    • Collect the sections on TEM grids.

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.[11]

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Identify LNPs within endosomes and in the cytoplasm. The gold particles will appear as electron-dense dots, allowing for their localization.

Propidium Iodide (PI) Uptake Assay

This protocol describes how to use PI staining and flow cytometry to assess LNP-induced plasma membrane damage, which can be an indicator of significant endosomal rupture.

Signaling Pathway

LNP DOPE-LNP Endosome Endosome LNP->Endosome Endocytosis Rupture Endosomal Rupture Endosome->Rupture DOPE-mediated membrane disruption MembraneDamage Plasma Membrane Damage Rupture->MembraneDamage Secondary effect PI_in Propidium Iodide (PI) Influx MembraneDamage->PI_in DNA DNA PI_in->DNA Intercalation Fluorescence Red Fluorescence DNA->Fluorescence

Caption: PI uptake mechanism post-endosomal rupture.

Materials:

  • Cells of interest

  • This compound LNPs and control LNPs

  • 6-well plates or flow cytometry tubes

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of DOPE-LNPs and control LNPs for a specified duration.

  • Cell Harvesting:

    • Gently wash the cells with PBS.

    • Harvest the cells by trypsinization and resuspend them in PBS in flow cytometry tubes.

  • PI Staining:

    • Add the PI staining solution to each cell suspension.

    • Incubate for 5-15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser and detect PI fluorescence in the appropriate channel (typically around 617 nm).[14]

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive cells, which represents the population of cells with compromised plasma membranes.

Conclusion

The validation of endosomal escape is a critical step in the preclinical development of LNP-based therapeutics. The choice of assay depends on the specific research question, available resources, and desired throughput. The Galectin-8/9 reporter assays offer a sensitive and high-throughput method for screening LNP formulations for their endosomal escape potential. TEM provides invaluable high-resolution visual evidence but is limited by its low throughput. The propidium iodide uptake assay is a simple, high-throughput method to assess significant membrane disruption but lacks the specificity of the other methods. For a comprehensive understanding of the endosomal escape of this compound LNPs, a combination of these methods is recommended, correlating direct visualization with quantitative functional assays. This multi-faceted approach will enable a more complete picture of LNP performance and guide the rational design of more effective delivery vehicles.

References

Biophysical Characterization of DOPE-N-Nonadecanoyl-Containing Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biophysical properties of membranes containing DOPE-N-Nonadecanoyl and relevant alternative lipid compositions. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its base lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and other long-chain N-acyl phosphatidylethanolamines (N-acyl PEs) to provide a comprehensive biophysical comparison. This information is critical for applications in drug delivery, membrane protein studies, and understanding cellular membrane dynamics.

Introduction to this compound and its Significance

This compound is a synthetic phospholipid belonging to the family of N-acyl phosphatidylethanolamines (NAPEs). NAPEs are characterized by a third acyl chain attached to the headgroup amine of a phosphatidylethanolamine (B1630911) (PE) backbone. The N-acyl chain length significantly influences the molecule's conformation and its interaction with the surrounding lipid environment. With a 19-carbon saturated nonadecanoyl chain, this compound is expected to exhibit distinct biophysical properties compared to its parent lipid, DOPE, which possesses two unsaturated oleoyl (B10858665) chains.

The biophysical characteristics of lipid membranes, such as phase behavior, lipid packing, and permeability, are crucial determinants of their function. For instance, the propensity of DOPE to form non-lamellar (inverted hexagonal, HII) phases is exploited in drug delivery systems to facilitate endosomal escape. The addition of a long, saturated N-acyl chain is anticipated to modulate this behavior, potentially stabilizing the bilayer structure and altering membrane fluidity.

Comparative Analysis of Biophysical Properties

To understand the potential biophysical characteristics of this compound membranes, we compare the known properties of DOPE with those of PEs containing long, saturated acyl chains, such as dipalmitoyl-PE (DPPE) and distearoyl-PE (DSPE).

Quantitative Data Summary

The following table summarizes key thermotropic parameters for DOPE and comparable saturated-chain PEs. These values provide a baseline for predicting the behavior of this compound. The N-acylation with a long saturated chain is expected to significantly increase the gel-to-liquid crystalline phase transition temperature (Tm) of DOPE.

LipidAcyl Chain CompositionGel-to-Liquid Crystalline Phase Transition (Tm)Lamellar-to-Hexagonal Phase Transition (Th)Enthalpy of Main Transition (ΔH)Reference(s)
DOPE 18:1c9 / 18:1c9-16 °C10 °CNot specified in sources[1][2]
DPPE 16:0 / 16:063 °C118 °CNot specified in sources[2]
DSPE 18:0 / 18:074 °C100 °CNot specified in sources[2]
POPE 16:0 / 18:125 °C71 °CNot specified in sources[2]

Note: Data for this compound is not available in the cited literature. The presented lipids serve as comparators. The N-acylation with a C19:0 chain is expected to further increase the Tm compared to DSPE.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible biophysical characterization of lipid membranes. Below are protocols for key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid membranes, including the gel-to-liquid crystalline (Tm) and lamellar-to-non-lamellar (Th) phase transitions.[3][4][5][6]

Objective: To determine the phase transition temperatures and enthalpies of lipid vesicles.

Materials:

  • Lipid (e.g., this compound) powder

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Lipid Film Hydration:

    • A known amount of lipid is dissolved in a chloroform/methanol (2:1, v/v) mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The film is further dried under vacuum for at least 2 hours to remove residual solvent.

    • The lipid film is hydrated with the desired buffer to a final lipid concentration of 1-5 mg/mL.

    • The suspension is vortexed vigorously above the expected Tm of the lipid to form multilamellar vesicles (MLVs).

  • Sample Preparation for DSC:

    • A precise volume of the lipid dispersion (typically 10-50 µL) is loaded into an aluminum DSC pan.

    • An equivalent volume of buffer is loaded into a reference pan.

    • Both pans are hermetically sealed.

  • DSC Measurement:

    • The sample and reference pans are placed in the calorimeter.

    • The system is equilibrated at a starting temperature well below the expected Tm.

    • A heating scan is performed at a controlled rate (e.g., 1-2 °C/min) to a temperature above all expected transitions.

    • A cooling scan is then performed at the same rate back to the starting temperature.

    • Typically, 2-3 heating and cooling cycles are performed to ensure reproducibility.

  • Data Analysis:

    • The thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the transition peak.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the phase structure (e.g., lamellar, hexagonal) and key structural parameters of lipid assemblies, such as the lamellar repeat distance (d-spacing) and the area per lipid molecule.[7][8][9]

Objective: To characterize the phase and structure of lipid dispersions.

Materials:

  • Lipid dispersion (prepared as for DSC)

  • SAXS instrument with a temperature-controlled sample holder

Procedure:

  • Sample Loading:

    • The lipid dispersion is loaded into a thin-walled quartz capillary (e.g., 1.5 mm diameter).

    • The capillary is sealed to prevent dehydration.

  • SAXS Measurement:

    • The capillary is placed in the temperature-controlled sample holder of the SAXS instrument.

    • The sample is equilibrated at the desired temperature.

    • X-ray scattering data is collected for a set period.

    • Measurements are typically performed over a range of temperatures to observe phase transitions.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D profile of intensity versus the scattering vector (q).

    • For lamellar phases, the d-spacing is calculated from the position of the Bragg peaks using the formula: d = 2π/qn, where qn is the position of the nth order peak.

    • For hexagonal phases, the lattice parameter is determined from the positions of the diffraction peaks.

    • Analysis of the form factor of the scattering curve can provide information on the bilayer thickness and, subsequently, the area per lipid.

Fluorescence Anisotropy

Fluorescence anisotropy is used to probe the motional freedom of a fluorescent probe within the lipid bilayer, which provides a measure of membrane fluidity or lipid packing.[10][11][12][13]

Objective: To assess the fluidity of the lipid membrane.

Materials:

  • Large unilamellar vesicles (LUVs) of the lipid of interest.

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Spectrofluorometer with polarizing optics and a temperature-controlled cuvette holder.

Procedure:

  • Vesicle and Probe Preparation:

    • LUVs are typically prepared by extrusion of an MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • A stock solution of the fluorescent probe (e.g., DPH in methanol) is prepared.

  • Probe Incorporation:

    • A small aliquot of the probe stock solution is added to the LUV suspension (typically at a probe-to-lipid molar ratio of 1:500 to 1:1000) with gentle mixing.

    • The mixture is incubated for at least 30 minutes to allow for probe incorporation into the lipid bilayers.

  • Anisotropy Measurement:

    • The sample is placed in a quartz cuvette in the temperature-controlled holder of the spectrofluorometer.

    • The sample is excited with vertically polarized light at the probe's excitation maximum.

    • The fluorescence emission is measured at the emission maximum through polarizers oriented vertically (IVV) and horizontally (IVH) with respect to the excitation polarizer.

    • A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission intensities (G = IHV / IHH).

  • Data Analysis:

    • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Anisotropy values are typically measured as a function of temperature to observe changes in membrane fluidity across phase transitions. Higher anisotropy values correspond to lower membrane fluidity (more ordered packing).

Visualizations

The following diagrams illustrate key concepts and workflows related to the biophysical characterization of these lipid membranes.

Molecular_Structure cluster_DOPE DOPE (Dioleoylphosphatidylethanolamine) cluster_N_Nonadecanoyl N-Nonadecanoyl Chain cluster_DOPE_N_Nonadecanoyl This compound DOPE_structure DOPE_structure DOPE_N_Nonadecanoyl_structure DOPE_N_Nonadecanoyl_structure DOPE_structure->DOPE_N_Nonadecanoyl_structure + Nonadecanoyl_structure Nonadecanoyl_structure Nonadecanoyl_structure->DOPE_N_Nonadecanoyl_structure

Caption: Molecular structures of DOPE, the N-Nonadecanoyl chain, and the resulting this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output prep1 Lipid Dissolution (in organic solvent) prep2 Solvent Evaporation (forms lipid film) prep1->prep2 prep3 Hydration with Buffer (forms MLVs) prep2->prep3 prep4 Extrusion (optional) (forms LUVs) prep3->prep4 dsc Differential Scanning Calorimetry (DSC) prep3->dsc saxs Small-Angle X-ray Scattering (SAXS) prep3->saxs fluor Fluorescence Spectroscopy prep4->fluor data1 Phase Transition Temp (Tm, Th) Enthalpy (ΔH) dsc->data1 data2 Phase Structure (Lamellar, Hexagonal) d-spacing, Area/lipid saxs->data2 data3 Membrane Fluidity (Anisotropy) fluor->data3

Caption: General experimental workflow for the biophysical characterization of lipid membranes.

Phase_Behavior cluster_dope DOPE cluster_dope_n This compound (Predicted) dope_gel Gel Phase (Lβ) (T < -16°C) dope_lc Liquid Crystalline (Lα) (-16°C < T < 10°C) dope_gel->dope_lc Tm = -16°C dope_hii Inverted Hexagonal (HII) (T > 10°C) dope_lc->dope_hii Th = 10°C dopen_gel Gel Phase (Lβ) (T < Tm) dopen_lc Liquid Crystalline (Lα) (T > Tm) dopen_gel->dopen_lc Tm > 74°C (predicted) [Bilayer Stabilization\n(Reduced tendency for HII phase)] [Bilayer Stabilization (Reduced tendency for HII phase)] dopen_lc->[Bilayer Stabilization\n(Reduced tendency for HII phase)]

Caption: Comparison of the phase behavior of DOPE and the predicted behavior of this compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific explorations, the responsible management of chemical reagents is paramount. This document provides a detailed protocol for the safe and compliant disposal of DOPE-N-Nonadecanoyl, a phospholipid utilized in sophisticated laboratory applications. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following table summarizes key safety information for handling this compound during the disposal process.

ParameterGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
Spill Procedures In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed, appropriately labeled container for disposal as hazardous waste. Ensure the area is well-ventilated.
Incompatibilities Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases.[1]
Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused reagent, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent mixing of incompatible substances.[1]

  • Containerization :

    • Use a chemically compatible and leak-proof container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • Ensure the container is in good condition with a secure, tight-fitting lid.

    • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.[1]

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1]

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and quantity of the waste.

      • The date of accumulation.

      • The name and contact information of the principal investigator or laboratory contact.

  • Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general laboratory traffic.[1]

  • Arranging for Disposal :

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its pickup and disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online request system or direct contact with the EHS office.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (Unused reagent, solutions, contaminated labware) B Identify as Chemical Waste A->B C Segregate from Incompatible Waste (Strong oxidizers, acids, bases) B->C D Select Leak-Proof HDPE Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Add Waste to Container (Do not exceed 80% capacity) E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Max Storage Time Reached? G->H Monitor H->G No I Arrange for Pickup by Institutional EHS H->I Yes J Proper Disposal by EHS I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling DOPE-N-Nonadecanoyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DOPE-N-Nonadecanoyl is not publicly available. Researchers must obtain the official SDS from the manufacturer or supplier before handling this compound. The following guidance is based on established best practices for handling lipid-based nanoparticles and associated chemicals of a similar nature. This information should be used to supplement, not replace, a formal risk assessment and the manufacturer's specific safety recommendations.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment, operational procedures, and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Effective use of PPE is the final barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in powder form or dissolved in organic solvents like ethanol.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.
Skin/Body Chemical-resistant Lab Coat or GownA lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][2]
Chemical-resistant Gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling concentrated solutions or the pure compound.[3][4] Check for compatibility with any solvents being used. Change gloves immediately if contaminated.
Respiratory NIOSH-approved RespiratorA respirator with P100 filters may be necessary when handling the powder outside of a certified engineering control (e.g., fume hood) or if there is a risk of aerosol generation.[3][5] The need for respiratory protection should be determined by a formal risk assessment.
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: From Receipt to Application

A systematic workflow is essential for minimizing risk and ensuring the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound, as a solid lipid, should be stored in a freezer at or below -20°C in a tightly sealed, glass container with a Teflon-lined cap.[6][7]

  • To prevent moisture absorption and degradation, allow the container to warm to room temperature before opening.[6][7]

  • If the compound is supplied in an organic solvent, it should also be stored at -20°C in a glass container with a Teflon-lined cap, with the headspace purged with an inert gas like argon or nitrogen to prevent oxidation.[8]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • When weighing the solid, do so within the fume hood or a ventilated balance enclosure. Use appropriate anti-static tools and avoid creating dust.

  • If dissolving in an organic solvent like ethanol, be aware of the solvent's flammability. Ensure there are no ignition sources nearby and that all equipment is properly grounded to prevent static discharge.[10][11]

  • Use only glass, stainless steel, or Teflon-lined equipment for transferring solutions, as organic solvents can leach impurities from plastics.[6]

3. Experimental Use:

  • When using solutions of this compound (e.g., for lipid nanoparticle formulation), continue to work within a chemical fume hood or a biological safety cabinet if sterile conditions are required.[5]

  • Keep containers sealed when not in use to prevent solvent evaporation and contamination.

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be disposed of through your institution's hazardous waste program.[13]

  • Solid Waste: Collect any unused this compound powder and contaminated disposable items (e.g., weigh boats, pipette tips, gloves, bench protectors) in a clearly labeled, sealed container for solid hazardous waste.[14]

  • Liquid Waste: Collect all solutions containing this compound. Segregate halogenated and non-halogenated solvent waste streams if required by your institution. Do not dispose of this waste down the drain.[15][16]

  • Containerization: Use leak-proof, chemically compatible containers for all waste. Keep containers closed except when adding waste.[13][16]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the full chemical name "this compound" along with any solvents present.[14]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[16]

Visualized Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal start Receive & Inspect This compound storage Store at <= -20°C (Glass, Teflon-lined cap) start->storage warm Equilibrate to Room Temperature storage->warm fume_hood Work in Chemical Fume Hood warm->fume_hood weigh_dissolve Weigh Solid or Prepare Solution fume_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment spill Spill? waste_gen Waste Generation experiment->waste_gen experiment->spill segregate Segregate Waste Streams (Solid, Liquid) label_waste Label Container: 'Hazardous Waste' segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup spill->waste_gen Yes spill_response Spill Cleanup Protocol spill->spill_response Yes spill_response->waste_gen

Caption: Workflow for safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.